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  • Product: 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid
  • CAS: 668455-70-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Synthetic Organic Chemists, Analytical Researchers, and Drug Development Professionals Executive Summary & Structural Elucidation In the landscape of intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Organic Chemists, Analytical Researchers, and Drug Development Professionals

Executive Summary & Structural Elucidation

In the landscape of intermediate organic synthesis, specifically within the development of complex benzofuran and coumaran scaffolds, 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid (commonly referred to as 2-allyloxy-4-methoxybenzoic acid) serves as a highly versatile building block. Structurally, it is a 1,2,4-trisubstituted benzene ring featuring a carboxylic acid, an ortho-allyloxy ether, and a para-methoxy group.

The strategic placement of the allyloxy group adjacent to the carboxylic acid makes this molecule an ideal candidate for thermal sigmatropic rearrangements. This guide provides an in-depth analysis of its physicochemical properties and details a self-validating experimental workflow for its primary synthetic application: the decarboxylative ipso-Claisen rearrangement.

Physicochemical Properties

Understanding the physicochemical baseline of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid is critical for designing orthogonal extraction protocols and predicting its behavior in various solvent systems. The quantitative data is summarized below to guide your analytical and preparative workflows.

Table 1: Physicochemical Profile and Analytical Significance

ParameterValueAnalytical Significance
IUPAC Name 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acidDefines exact regiochemistry for 2D-NMR assignments.
Molecular Formula C

H

O

Essential for High-Resolution Mass Spectrometry (HRMS) calibration.
Molecular Weight 208.21 g/mol Baseline for stoichiometric and yield calculations.
Melting Point 108 °CPrimary metric for solid-state purity assessment prior to synthesis.
Predicted pKa ~4.1 (Carboxyl group)Dictates pH-dependent aqueous solubility; crucial for NaHCO

extraction.
Predicted LogP ~2.5Indicates moderate lipophilicity; guides organic solvent selection (e.g., ether, DCM).

Note: Melting point data is corroborated by foundational dielectric constant studies involving this intermediate ().

Mechanistic Insights: The Decarboxylative ipso-Claisen Rearrangement

The most prominent synthetic application of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid is its conversion into 2-hydroxy-4-methoxyallylbenzene via a thermal [3,3]-sigmatropic rearrangement.

The Causality of the Mechanism: Standard Claisen rearrangements of allyl phenyl ethers typically direct the allyl group to an unsubstituted ortho position. However, in this substrate, the presence of the carboxylic acid at C1 alters the thermodynamic landscape. When subjected to high heat in a mildly basic solvent, the allyl group undergoes an ipso-attack at the C1 position. The intermediate


-keto acid-like structure is highly unstable and rapidly rearomatizes by expelling carbon dioxide (decarboxylation).

This cascade effectively replaces the carboxylic acid with the allyl group, yielding a substituted phenol.

ClaisenMechanism A 4-Methoxy-2-(allyloxy) benzoic acid B [3,3]-Sigmatropic ipso-Attack A->B Heat (194°C) C Decarboxylation (-CO2) B->C Rearrangement D 2-Hydroxy-4-methoxy- allylbenzene C->D Rearomatization

Figure 1: Mechanism of the decarboxylative ipso-Claisen rearrangement.

Experimental Methodology: Synthesis of 2-Hydroxy-4-methoxyallylbenzene

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Every step includes the physicochemical rationale (causality) behind the operational choice, culminating in orthogonal chemical tests that confirm product identity without requiring immediate spectroscopic analysis ().

Step-by-Step Protocol

Step 1: Reaction Setup and Solvent Selection

  • Action: Dissolve 1.3 g of 4-methoxy-2-(prop-2-en-1-yloxy)benzoic acid in 12 mL of N,N-dimethylaniline.

  • Causality: N,N-dimethylaniline is chosen for two precise reasons. First, its high boiling point (194 °C) provides the necessary thermal energy to overcome the high activation barrier of the[3,3]-sigmatropic shift. Second, its mild basicity facilitates the departure of the carboxylate group as CO

    
     during the rearomatization step.
    

Step 2: Thermal Rearrangement

  • Action: Heat the mixture to a vigorous reflux for 6 hours under an inert atmosphere (N

    
     or Ar).
    
  • Causality: The extended reflux ensures complete conversion. The inert atmosphere prevents oxidative degradation of the electron-rich phenolic product at high temperatures.

Step 3: Solvent Quench and Phase Separation

  • Action: Cool the reaction mixture to room temperature and pour it into 50 mL of diethyl ether.

  • Causality: Diethyl ether acts as the organic carrier for the newly formed lipophilic product, preparing the system for liquid-liquid extraction.

Step 4: Orthogonal Amine Extraction

  • Action: Wash the ether layer iteratively with 1M Hydrochloric Acid (HCl) until the aqueous wash remains highly acidic.

  • Causality: The HCl protonates the N,N-dimethylaniline solvent, converting it into N,N-dimethylanilinium chloride. This salt is highly water-soluble and partitions entirely into the aqueous phase, leaving only the target product in the ether layer.

Step 5: Isolation

  • Action: Dry the ether layer over anhydrous Na

    
    SO
    
    
    
    , filter, and evaporate the solvent under reduced pressure to yield a crude oil.
  • Causality: The resulting product, 2-hydroxy-4-methoxyallylbenzene, lacks the strong hydrogen-bonding network of the starting carboxylic acid and therefore presents as an oil at room temperature.

Step 6: Self-Validating Chemical Assays

  • Action: Subject an aliquot of the oil to two solubility tests: 5% aqueous NaHCO

    
     and 5% aqueous NaOH. Follow with a Ferric Chloride (FeCl
    
    
    
    ) test.
  • Causality (The Validation):

    • NaHCO

      
       Test: The oil must be insoluble . NaHCO
      
      
      
      is a weak base capable of deprotonating the starting carboxylic acid (pKa ~4.1) but not the product phenol (pKa ~10). Insolubility confirms the complete consumption/decarboxylation of the starting material.
    • NaOH Test: The oil must be soluble . NaOH is a strong base that deprotonates the phenol, confirming the successful unmasking of the hydroxyl group.

    • FeCl

      
       Test: A positive colorimetric change confirms the presence of the phenolic motif.
      

ExpWorkflow Step1 Step 1: Dissolution 1.3g substrate in 12 mL N,N-dimethylaniline Step2 Step 2: Thermal Rearrangement Reflux at 194°C for 6 hours Step1->Step2 Step3 Step 3: Solvent Quench Cool and pour into Diethyl Ether Step2->Step3 Step4 Step 4: Amine Extraction Wash with 1M HCl (aq) Step3->Step4 Step5 Step 5: Product Isolation Evaporate Ether to yield phenolic oil Step4->Step5 Step6 Step 6: Chemical Validation NaOH (soluble), NaHCO3 (insoluble) Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis of the phenolic derivative.

Analytical Characterization Strategies

Following the chemical validation, researchers should employ spectroscopic methods to finalize structural confirmation. When analyzing the transition from 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid to 2-hydroxy-4-methoxyallylbenzene, look for the following definitive markers:

  • FT-IR Spectroscopy: The broad, overlapping O-H stretch of the carboxylic acid (2500–3000 cm

    
    ) and the intense C=O stretch (~1680 cm
    
    
    
    ) will completely disappear. They will be replaced by a sharper, distinct phenolic O-H stretch (~3300 cm
    
    
    ).
  • 
    H NMR (CDCl
    
    
    
    ):
    The highly deshielded carboxylic acid proton (~11.0–12.0 ppm) will vanish. A new, exchangeable phenolic proton will appear (~5.0–5.5 ppm). Furthermore, the allyl group signals will remain, but their coupling environment will shift due to the direct attachment to the aromatic ring (C1) rather than an oxygen atom.

References

  • Halverstadt, I. F., & Kumler, W. D. (1942). Solvent Polarization Error and its Elimination in Calculating Dipole Moments. Journal of the American Chemical Society, 64(12), 2988-2992. URL:[Link]

Exploratory

An In-depth Technical Guide to 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid, a member of the methoxybenzoic acid family, is a compound of growing interest in the fields of med...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid, a member of the methoxybenzoic acid family, is a compound of growing interest in the fields of medicinal chemistry and drug discovery. Its structure, featuring a benzoic acid core with both a methoxy and an allyloxy group, presents a unique scaffold for the development of novel therapeutic agents. The interplay of these functional groups imparts specific physicochemical properties that can be exploited in the design of molecules with targeted biological activities. This technical guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, its spectroscopic profile, and a discussion of its potential applications in research and drug development.

Chemical Identity and Properties

The definitive identification of a chemical compound is crucial for research and regulatory purposes. The Chemical Abstracts Service (CAS) has assigned the registry number 668455-70-7 to 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid.[1][2][3]

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Registry Number 668455-70-7[1][2][3]
Molecular Formula C₁₁H₁₂O₄[2]
Molecular Weight 208.21 g/mol [2]
Synonyms 2-(allyloxy)-4-methoxybenzoic acid
Physical Form Powder
Melting Point 79-83 °C
Storage Temperature 2-8 °C[2]

Synthesis and Purification

The most logical and widely applicable method for the synthesis of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid is the Williamson ether synthesis.[4] This method involves the reaction of a phenoxide with an alkyl halide. In this case, the synthesis proceeds by the O-alkylation of 4-methoxy-2-hydroxybenzoic acid with an allyl halide, such as allyl bromide, in the presence of a base.

Synthesis Workflow

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Step 3: Work-up and Purification 4-methoxy-2-hydroxybenzoic acid 4-methoxy-2-hydroxybenzoic acid Phenoxide Intermediate Phenoxide Intermediate 4-methoxy-2-hydroxybenzoic acid->Phenoxide Intermediate Deprotonation Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Phenoxide Intermediate Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Phenoxide Intermediate Product Formation Product Formation Phenoxide Intermediate->Product Formation SN2 Attack Allyl Bromide Allyl Bromide Allyl Bromide->Product Formation Acidification (e.g., HCl) Acidification (e.g., HCl) Product Formation->Acidification (e.g., HCl) Extraction (e.g., Ethyl Acetate) Extraction (e.g., Ethyl Acetate) Acidification (e.g., HCl)->Extraction (e.g., Ethyl Acetate) Recrystallization Recrystallization Extraction (e.g., Ethyl Acetate)->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Caption: Williamson Ether Synthesis Workflow

Experimental Protocol

Materials:

  • 4-methoxy-2-hydroxybenzoic acid

  • Allyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxy-2-hydroxybenzoic acid (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous acetone to the flask to dissolve the starting materials.

  • Allylation: To the stirring suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1M HCl, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniquePredicted Peaks and Assignments
¹H NMR δ ~10-12 (s, 1H, -COOH), δ ~7.8-8.0 (d, 1H, Ar-H), δ ~6.4-6.6 (m, 2H, Ar-H), δ ~5.9-6.1 (m, 1H, -CH=CH₂), δ ~5.2-5.4 (m, 2H, -CH=CH₂), δ ~4.6-4.8 (d, 2H, -O-CH₂-), δ ~3.8 (s, 3H, -OCH₃)
¹³C NMR δ ~165-170 (-COOH), δ ~160-165 (Ar-C-O), δ ~155-160 (Ar-C-O), δ ~130-135 (-CH=CH₂), δ ~130-135 (Ar-C), δ ~115-120 (-CH=CH₂), δ ~105-110 (Ar-C), δ ~100-105 (Ar-C), δ ~70-75 (-O-CH₂-), δ ~55-60 (-OCH₃)
IR (cm⁻¹) ~2500-3300 (broad, O-H stretch of carboxylic acid), ~3080 (C-H stretch, vinyl), ~2950, 2850 (C-H stretch, alkyl), ~1680-1700 (strong, C=O stretch, carboxylic acid), ~1600, 1500 (C=C stretch, aromatic), ~1250, 1050 (C-O stretch, ether)
Mass Spec (m/z) Predicted [M]+ at 208. A significant fragment would be expected from the loss of the allyl group (m/z 167) and further fragmentation of the aromatic core.

Applications in Research and Drug Development

While specific applications for 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid are still under investigation, its structural motifs are present in various biologically active molecules. Methoxybenzoic acid derivatives, in general, have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5]

The presence of the allyloxy group offers a site for further chemical modification, making this compound a versatile building block in medicinal chemistry. The allyl group can participate in various reactions, such as metathesis, addition reactions, and isomerization, allowing for the synthesis of a diverse library of derivatives for biological screening.

Derivatives of the closely related 2-hydroxy-4-methoxybenzoic acid have demonstrated potential in attenuating DNA damage and inducing autophagy in cancer cells, as well as exhibiting hepatoprotective effects.[6][7] This suggests that 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid and its derivatives could be promising candidates for investigation in similar therapeutic areas.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Based on data for similar compounds, it may cause skin and eye irritation. In case of contact, rinse the affected area thoroughly with water. For more detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PubChemLite. 4-methoxy-2-(prop-2-en-1-yloxy)benzoic acid. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • NIST WebBook. Benzoic acid, 4-methoxy-, propyl ester. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0221436). [Link]

  • SpectraBase. 4-Methoxy benzoic acid - Optional[FTIR] - Spectrum. [Link]

  • MilliporeSigma. 4-methoxy-2-(prop-2-en-1-yloxy)benzoic acid. [Link]

  • PMC. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. [Link]

  • NIST WebBook. Benzoic acid, 4-methoxy-. [Link]

  • PMC. 2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-methoxybenzoate. [Link]

  • PubMed. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. [Link]

  • ResearchGate. (a) ¹H, and (b) ¹³C NMR spectra of 4-(2-hydroxyethoxy)-3-methoxybenzoic... [Link]

  • Pharmacognosy Magazine. Hemidesmus indicus (l)-derived 2-hydroxy-4-methoxy benzoic acid attenuates dna damage and autophagy in sk-mel28 cells via p-erk pathway. [Link]

  • PubChem. 4-(Prop-2-yn-1-yloxy)benzoic acid. [Link]

Sources

Foundational

Comprehensive Technical Guide: Molecular Profiling, Synthesis, and Reactivity of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid

Executive Summary In advanced organic synthesis and drug development, functionalized benzoic acids serve as critical building blocks for complex molecular architectures. 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid —commo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, functionalized benzoic acids serve as critical building blocks for complex molecular architectures. 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid —commonly referred to as 2-allyloxy-4-methoxybenzoic acid—is a highly versatile ortho-allyloxybenzoic acid derivative[1]. Beyond its utility as a standard synthetic intermediate, its unique structural arrangement (an allyloxy group adjacent to a carboxylic acid) makes it an ideal substrate for studying tandem [3,3]-sigmatropic rearrangements and accessing highly functionalized allylbenzenes through controlled decarboxylation cascades[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols designed for high-yield synthesis and downstream application.

Physicochemical Profiling & Structural Analysis

The molecule features a benzoic acid core with two key electron-donating substituents: an allyloxy (-O-CH₂-CH=CH₂) group at the ortho (C2) position and a methoxy (-OCH₃) group at the para (C4) position. This specific substitution pattern significantly enriches the electron density of the aromatic ring, influencing both its reactivity and its spectral properties.

Quantitative Data Summary
PropertyValue
IUPAC Name 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid
Common Synonyms 2-Allyloxy-4-methoxybenzoic acid; 4-Methoxy-2-allyloxybenzoic acid
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Exact Mass 208.0736 Da
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 4 (Carboxylic C=O, -OH, Methoxy -O-, Ether -O-)
Rotatable Bonds 5

Mechanistic Chemistry: Synthesis & Reactivity

The Synthetic Strategy: Chemoselective Control

The synthesis of 4-methoxy-2-(prop-2-en-1-yloxy)benzoic acid is typically achieved starting from commercially available 4-methoxysalicylic acid (2-hydroxy-4-methoxybenzoic acid).

  • The Causality of Bis-Allylation: Direct, selective mono-O-allylation of the phenol group is thermodynamically unfavorable due to the strong intramolecular hydrogen bonding between the phenolic -OH and the adjacent carboxyl C=O. Furthermore, the pKa values dictate that the carboxylic acid will deprotonate first. To bypass this, the protocol forces a bis-allylation to form allyl 4-methoxy-2-(allyloxy)benzoate.

  • Chemoselective Saponification: The intermediate ester is highly susceptible to alkaline hydrolysis, whereas the newly formed allyl ether is completely stable to base. A subsequent reflux in ethanolic sodium hydroxide selectively cleaves the ester, yielding the target free acid.

G1 A 4-Methoxysalicylic Acid B Allyl Bromide, K2CO3 DMF, 80°C A->B C Allyl 4-methoxy-2-(allyloxy)benzoate B->C D NaOH (aq) / EtOH Reflux C->D E 4-Methoxy-2-(allyloxy)benzoic acid D->E

Synthetic workflow for 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid.

Reactivity: The Claisen-Decarboxylation Cascade

When subjected to high thermal stress in a basic environment, 4-methoxy-2-(prop-2-en-1-yloxy)benzoic acid undergoes a fascinating tandem reaction documented in classic physical organic chemistry literature[2]. Because the ortho position (C1) is occupied by the carboxylic acid, the [3,3]-sigmatropic shift directs the migrating allyl group to undergo an ipso-attack . This forms a transient, non-aromatic ipso-dienone (a β-keto acid equivalent). The immense thermodynamic driving force to restore aromaticity triggers an immediate loss of CO₂, yielding 1-allyl-2-hydroxy-4-methoxybenzene[2].

G2 A 4-Methoxy-2-(allyloxy)benzoic acid B N,N-Dimethylaniline Reflux (200°C) A->B C [3,3]-Sigmatropic Shift (ipso-attack) B->C D Transient ipso-dienone (β-keto acid intermediate) C->D E Rearomatization & Decarboxylation (-CO2) D->E F 1-Allyl-2-hydroxy-4-methoxybenzene E->F

Mechanistic pathway of the tandem Claisen rearrangement and decarboxylation.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed with built-in analytical checkpoints to ensure high-fidelity execution.

Protocol A: Synthesis of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid

Step 1: Bis-Allylation

  • Dissolve 1.0 eq of 4-methoxysalicylic acid in anhydrous DMF (0.5 M concentration).

  • Add 3.0 eq of anhydrous Potassium Carbonate (K₂CO₃) and stir for 15 minutes at room temperature to initiate deprotonation.

  • Dropwise, add 2.5 eq of Allyl Bromide.

  • Heat the reaction mixture to 80°C for 4 hours.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the highly polar starting material and the appearance of a fast-moving, non-polar spot (the bis-allyl intermediate).

  • Quench with water and extract with Ethyl Acetate. Wash the organic layer extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Step 2: Chemoselective Saponification

  • Dissolve the crude intermediate in a 1:1 mixture of Ethanol and 2M aqueous NaOH.

  • Reflux the mixture for 2 hours.

  • Cool to room temperature and evaporate the ethanol under reduced pressure.

  • Extract the aqueous layer once with Diethyl Ether to remove any non-saponifiable impurities.

  • Self-Validating Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. The target 4-methoxy-2-(prop-2-en-1-yloxy)benzoic acid will precipitate as a white solid. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Thermal Claisen Rearrangement & Decarboxylation

Adapted from the foundational protocol by Halverstadt and Kumler (1942)[2].

Causality of Solvent Choice: N,N-dimethylaniline (b.p. 194°C) is utilized because it provides the exact thermal threshold required for the sigmatropic shift while acting as a basic catalyst to facilitate the extrusion of CO₂ from the ipso-dienone intermediate[2].

  • Dissolve 1.3 grams of 4-methoxy-2-(prop-2-en-1-yloxy)benzoic acid in 12 mL of N,N-dimethylaniline.

  • Reflux the solution under an inert nitrogen atmosphere for 6 hours[2].

  • Cool the mixture to room temperature and pour it into 50 mL of Diethyl Ether.

  • Amine Removal: Extract the ether layer sequentially with 2M HCl until the aqueous wash remains highly acidic. This completely removes the N,N-dimethylaniline solvent as a water-soluble hydrochloride salt[2].

  • Self-Validating Extraction: Extract the ether layer with saturated aqueous NaHCO₃. The organic layer should retain the product, while the aqueous layer should contain no organics (confirming complete decarboxylation, as the starting carboxylic acid would dissolve in the bicarbonate)[2].

  • Extract the ether layer with 2M NaOH. The target phenol (1-allyl-2-hydroxy-4-methoxybenzene) will transfer to the aqueous phase[2].

  • Acidify the NaOH layer with HCl and extract with fresh ether. Evaporate to yield the pure phenolic oil[2].

References

  • Halverstadt, I. F., & Kumler, W. D. (1942). Solvent Polarization Error and its Elimination in Calculating Dipole Moments. Journal of the American Chemical Society, 64(12), 2988–2992. URL:[Link]

Sources

Exploratory

Solubility of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid in organic solvents

An In-Depth Technical Guide to the Solvation Thermodynamics and Solubility Profiling of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic Acid Executive Summary & Structural Thermodynamics 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solvation Thermodynamics and Solubility Profiling of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic Acid

Executive Summary & Structural Thermodynamics

4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid, commonly referred to as 2-allyloxy-4-methoxybenzoic acid, is a highly functionalized aromatic compound utilized extensively as an intermediate in complex organic synthesis, including the generation of substituted coumarans and benzofurans via Claisen rearrangements[1].

For formulation scientists and synthetic chemists, understanding the solubility profile of this compound is critical. Unlike simple benzoic acids, the solubility of 2-allyloxy-4-methoxybenzoic acid is governed by a delicate interplay of three structural features:

  • The Carboxylic Acid (-COOH) Core: Acts as both a strong hydrogen-bond donor and acceptor, driving dimerization in non-polar solvents and strong solute-solvent interactions in polar protic media.

  • The Methoxy (-OCH₃) Group: An electron-donating group that increases the overall polarizability and dipole moment of the molecule.

  • The Allyloxy (-OCH₂CH=CH₂) Group: This bulky, flexible substituent at the ortho position is the primary driver of its unique solubility profile.

The Causality of High Organic Solubility: The parent compound, 4-methoxybenzoic acid, possesses a highly ordered, stable crystal lattice, reflected in its high melting point of 182–185 °C[2]. However, the introduction of the ortho-allyloxy group introduces significant steric hindrance and conformational flexibility. This structural disruption drastically lowers the crystal lattice energy, dropping the melting point of 2-allyloxy-4-methoxybenzoic acid to just 108 °C[1]. According to the Van 't Hoff equation for solid-liquid equilibrium (SLE), this massive reduction in the enthalpy of fusion results in an exponentially higher ideal solubility in organic solvents compared to its parent analog.

Solvation A Solid Crystal Lattice (mp: 108°C) B Non-Polar Solvents (e.g., Benzene, Toluene) A->B ΔG_solv > 0 C Polar Aprotic Solvents (e.g., THF, Acetone) A->C ΔG_solv < 0 D Polar Protic Solvents (e.g., Ethanol) A->D ΔG_solv << 0 E Carboxylic Dimerization (Moderate Solubility) B->E F Dipole & H-Bond Acceptor (High Solubility) C->F G Strong Solute-Solvent H-Bonds (Very High Solubility) D->G

Figure 1: Thermodynamic pathways of 2-allyloxy-4-methoxybenzoic acid solvation.

Solubility Profiles Across Organic Solvent Classes

Because the mixing processes of methoxybenzoic acid derivatives in organic solvents are spontaneous and entropy-driven[3], the solubility of 2-allyloxy-4-methoxybenzoic acid generally increases with temperature. Based on historical isolation protocols and thermodynamic modeling of analogous structures[1][3], the quantitative solubility behavior is summarized below.

Table 1: Expected Solubility Profile of 2-Allyloxy-4-methoxybenzoic Acid at 298.15 K

Solvent ClassRepresentative SolventSolvation MechanismRelative Solubility Range
Polar Protic Ethanol, MethanolStrong intermolecular H-bonding.Very High (>100 mg/mL)
Polar Aprotic Acetone, Ethyl AcetateDipole-dipole interactions; H-bond acceptance from the -COOH group.High (50 - 100 mg/mL)
Aromatic Benzene, TolueneSolubilization relies on the formation of solute-solute carboxylic dimers.Moderate (10 - 50 mg/mL)
Aliphatic n-Hexane, HeptaneWeak London dispersion forces; unable to break the crystal lattice efficiently.Low (<5 mg/mL)
Amine N,N-DimethylanilineAcid-base complexation; highly exothermic solvation.Miscible / Reactive

Note: The compound is historically recrystallized from a benzene-ethanol binary mixture, leveraging the steep temperature-solubility gradient of ethanol combined with the moderate baseline solubility of benzene[1]. Furthermore, it exhibits complete solubility in N,N-dimethylaniline, which is frequently used as a high-boiling solvent for its subsequent reflux and rearrangement[1].

Self-Validating Experimental Protocol: Gravimetric Solubility Determination

To accurately determine the solubility of 2-allyloxy-4-methoxybenzoic acid, a Gravimetric Method is mandated over HPLC or UV-Vis spectroscopy. The Causality: The allyloxy double bond conjugated with the aromatic ring exhibits significant solvatochromism (shifts in UV absorption maxima depending on the solvent's dielectric constant). Relying on UV-Vis calibration curves introduces optical artifacts. Gravimetry is an absolute, mass-based method that eliminates optical bias and provides highly reliable thermodynamic data[3].

Step-by-Step Methodology
  • Solvent Preparation: Dispense exactly 30.0 mL of the target analytical-grade organic solvent into a 50 mL borosilicate glass conical flask.

  • Excess Solute Addition: Add 2-allyloxy-4-methoxybenzoic acid incrementally until a visible suspension remains, ensuring the solution is saturated and solid-liquid equilibrium (SLE) can be reached.

  • Isothermal Equilibration: Hermetically seal the flask to prevent solvent evaporation. Submerge the flask in a precisely controlled thermostatic water bath (±0.1 K uncertainty) at the target temperature (e.g., 298.15 K) for 48 hours under continuous magnetic stirring.

  • Phase Separation: Cease stirring and allow the suspension to settle for 2 hours. Extract 5.0 mL of the supernatant using a pre-warmed glass syringe. Filter the aliquot immediately through a 0.22 μm PTFE syringe filter. (Note: PTFE is chosen specifically for its universal chemical compatibility with aggressive organic solvents like benzene and THF).

  • Gravimetric Analysis: Transfer the filtered aliquot into a pre-weighed glass vial (

    
    ). Weigh the vial containing the solution (
    
    
    
    ). Evaporate the solvent in a vacuum drying oven at 313.15 K until a constant mass is achieved (
    
    
    ).
  • Self-Validation Step (Critical): To prove that no volatile solute sublimated and no residual solvent is trapped in the crystal matrix, reconstitute the dried solid (

    
    ) with the exact mass of the evaporated solvent (
    
    
    
    ). If the solid dissolves completely with no excess at the original target temperature, the data point is validated.

Workflow S1 Step 1: Excess Solute Addition Add solute to 30 mL organic solvent S2 Step 2: Isothermal Equilibration Incubate in water bath (±0.1 K) for 48h S1->S2 S3 Step 3: Phase Separation Filter supernatant via 0.22 μm PTFE S2->S3 S4 Step 4: Gravimetric Drying Vacuum dry to constant mass (W3) S3->S4 S5 Step 5: Self-Validation Reconstitute to confirm mass balance S4->S5

Figure 2: Self-validating gravimetric workflow for solubility determination.

Thermodynamic Modeling

Once empirical data is collected via the gravimetric protocol, the solubility behavior of 2-allyloxy-4-methoxybenzoic acid across different temperatures can be mathematically correlated using the Modified Apelblat Equation [3]:



Where:

  • 
     is the mole fraction solubility of the solute.
    
  • 
     is the absolute temperature (K).
    
  • 
     and 
    
    
    
    are empirical model parameters reflecting the non-ideal behavior of the solution, the enthalpy of solution, and the temperature-dependent heat capacity, respectively.

Because the mixing process of methoxybenzoic acids is entropy-driven[3], the


 term is critical for capturing the non-linear solubility increases observed in polar aprotic and protic solvents at elevated temperatures.

References

  • Halverstadt, I. F., & Kumler, W. D. (1942). Solvent Polarization Error and its Elimination in Calculating Dipole Moments. Journal of the American Chemical Society. URL:[Link]

  • Han, R., Li, Y., Tao, T., Zhu, Z., Wang, J., Wei, X., & Shen, R. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. ACS Publications. URL:[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and pKa Determination of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid

Executive Summary In early-stage drug development and materials science, the precise determination of a molecule's acid dissociation constant (pKa) is non-negotiable. It dictates solubility, membrane permeability, and bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and materials science, the precise determination of a molecule's acid dissociation constant (pKa) is non-negotiable. It dictates solubility, membrane permeability, and binding affinity. This technical guide provides an in-depth physicochemical analysis of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid (also documented in literature as 2-allyloxy-4-methoxybenzoic acid[1]).

Because empirical pKa data for highly specific functionalized derivatives can be scarce, this whitepaper establishes a rigorous framework for predicting its pKa via structural analogs and validates it through a self-correcting, orthogonal experimental protocol.

Structural Analysis and Theoretical pKa Prediction

To predict the pKa of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid, we must deconstruct the molecule into its core pharmacophore and its electronic substituents. The core is a benzoic acid moiety (baseline pKa ~4.20). The acidity of the carboxyl group is modulated by two substituents:

  • The 4-Methoxy Group (Para Position): Oxygen is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, its lone pairs participate in resonance with the aromatic ring (+R effect). In the para position, the +R effect dominates, pushing electron density toward the carboxylate group. This destabilizes the conjugate base (anion), thereby decreasing acidity and raising the pKa.

  • The 2-Allyloxy Group (Ortho Position): The allyloxy group (-OCH₂CH=CH₂) is electronically analogous to a methoxy group but introduces significant steric bulk. Ortho substituents typically exhibit the "ortho effect"—steric hindrance that forces the carboxyl group out of coplanarity with the aromatic ring. This breaks conjugation, localizing the negative charge on the carboxylate oxygens and typically increasing acidity (lowering pKa).

The Net Causality: When both groups are present, the powerful resonance donation (+R) from the para-methoxy group overrides the acid-strengthening ortho effect. We can reliably benchmark this against its closest structural analog, 2,4-dimethoxybenzoic acid , which has a rigorously documented pKa of 4.36 [2][3]. Given the nearly identical Hammett constants of methoxy and allyloxy groups, the predicted pKa of our target molecule is 4.36 ± 0.05[4].

SubstituentEffects Para 4-Methoxy Group (+R > -I Effect) Core Carboxylate Anion (Reaction Center) Para->Core Destabilizes Anion (Decreases Acidity) Ortho 2-Allyloxy Group (Steric & -I Effect) Ortho->Core Out-of-plane rotation (Slightly Increases Acidity) Result Net pKa Shift (Predicted: 4.36) Core->Result Dominant +R effect from para position

Diagram 1: Electronic and steric effects dictating the pKa of 2-allyloxy-4-methoxybenzoic acid.

Quantitative Data Synthesis

To contextualize the target molecule, the following table summarizes the quantitative pKa shifts caused by analogous substitutions on the benzoic acid core.

CompoundSubstituent(s)Experimental pKaMechanistic Driver
Benzoic AcidNone4.20Baseline
4-Methoxybenzoic acid4-OCH₃4.47+R effect dominates (destabilizes anion)
2-Methoxybenzoic acid2-OCH₃3.89Ortho effect dominates (out-of-plane rotation)
2,4-Dimethoxybenzoic acid 2-OCH₃, 4-OCH₃4.36 Net balance of +R (para) and steric (ortho)[2]
4-Methoxy-2-(allyloxy)benzoic acid 2-O-Allyl, 4-OCH₃~4.36 (Predicted)Isosteric equivalence to 2,4-dimethoxy

Experimental Methodologies: A Self-Validating System

As a standard of trustworthiness in physical chemistry, relying on a single analytical technique introduces systemic risk. To empirically determine the exact pKa of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid, we employ an orthogonal validation system: Potentiometric Titration cross-verified by UV-Vis Spectrophotometry.

Protocol A: High-Precision Potentiometric Titration (Primary Method)

This method measures the bulk thermodynamic ionization of the molecule.

  • Analyte Preparation: Dissolve the compound to a concentration of 1.5 mM in a 0.15 M KCl aqueous solution.

    • Causality: The 0.15 M KCl background electrolyte fixes the ionic strength. Without this, the activity coefficients of the ions would fluctuate during the titration, yielding a shifting apparent pKa rather than a stable thermodynamic pKa.

  • System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.

    • Causality: Acid dissociation is a temperature-dependent thermodynamic process (

      
      ). Temperature fluctuations introduce systemic Nernstian errors into the electrode readings.
      
  • Titration Execution: Titrate with 0.1 M CO₂-free KOH under a continuous nitrogen gas blanket.

    • Causality: Atmospheric CO₂ dissolves into water to form carbonic acid. This introduces a secondary buffering system that skews the equivalence point and flattens the alkaline region of the titration curve.

  • Data Extraction: Calculate the exact pKa using the Henderson-Hasselbalch equation at the half-equivalence point, refined via a Bjerrum plot to account for solvent autoionization at the extremes.

Protocol B: UV-Vis Spectrophotometric Titration (Orthogonal Validation)

This method validates the potentiometric data by tracking the electronic state of the aromatic ring.

  • Preparation: Prepare a 0.05 mM solution of the analyte in 0.15 M KCl.

    • Causality: A significantly lower concentration is required to adhere to the linear range of the Beer-Lambert Law (keeping Absorbance < 1.5).

  • Spectral Acquisition: Record UV-Vis spectra (200-400 nm) across a pH gradient (pH 2.0 to 7.0), adjusted via micro-additions of HCl/KOH.

    • Causality: The deprotonation of the carboxylic acid alters the electron density conjugated with the aromatic ring, causing a measurable bathochromic or hypsochromic shift in the

      
      .
      
  • Isosbestic Point Verification: Overlay the spectra and identify sharp isosbestic points (wavelengths where absorbance remains constant regardless of pH).

    • Causality: The presence of a clean isosbestic point mathematically proves a strict two-state transition (Neutral Acid

      
       Carboxylate Anion). If the point drifts, it flags experimental errors such as compound degradation (e.g., hydrolysis of the allyloxy ether).
      

ValidationWorkflow cluster_0 Orthogonal Validation System Prep Sample Preparation (0.1 mM in 0.15 M KCl) Potentiometric Potentiometric Titration (Primary pKa) Prep->Potentiometric UVVis UV-Vis Spectrophotometry (Isosbestic Point Tracking) Prep->UVVis Data Data Synthesis (Henderson-Hasselbalch) Potentiometric->Data pH vs Volume UVVis->Data Absorbance vs pH Final Validated pKa Value (High Confidence) Data->Final Cross-Verification

Diagram 2: Self-validating experimental workflow for orthogonal pKa determination.

Conclusion

The physicochemical behavior of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid is governed by a delicate interplay of resonance donation and steric hindrance. Based on robust structural analogs and Hammett principles, its pKa is confidently predicted to be 4.36 . By implementing the dual-methodology framework outlined above, researchers can empirically validate this constant, ensuring high-fidelity data for downstream pharmaceutical or synthetic applications.

References

  • Source: stenutz.
  • Electronic Supplementary Information - Rsc.
  • Source: nih.
  • Source: acs.

Sources

Exploratory

A Technical Guide to the Synthesis, Characterization, and Potential Applications of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Benzoic Acid Scaffold Benzoic acid and its derivatives represent a cornerstone in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzoic Acid Scaffold

Benzoic acid and its derivatives represent a cornerstone in medicinal chemistry and materials science. Their rigid, aromatic core provides a reliable scaffold for introducing a wide array of functional groups, enabling the fine-tuning of steric, electronic, and physicochemical properties. This adaptability has led to their widespread use as preservatives, synthetic intermediates, and, most importantly, as foundational structures for a multitude of therapeutic agents.[1][2] The introduction of methoxy (-OCH₃) and other alkoxy groups to the benzoic acid ring can significantly modulate biological activity, often enhancing properties like antioxidant, antimicrobial, and anticancer potential.[1][3]

This guide focuses on a specific, yet promising, class of these compounds: 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid and its derivatives. This core structure is characterized by a 4-methoxy group, which is known to be crucial for certain biological activities, and a 2-allyloxy group, which offers a reactive handle for further chemical modification or can itself influence biological interactions. While direct literature on this specific parent compound is sparse[4], this guide will synthesize information from closely related analogues to provide a comprehensive technical overview for researchers. We will explore the synthesis of this core molecule, strategies for derivatization, methods for characterization, and a review of the potential biological activities based on the well-documented properties of its structural components.

Part 1: The Core Molecule: 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid

The foundational molecule of this series combines the established 4-methoxybenzoic acid framework with an allyloxy group at the ortho position relative to the carboxylic acid. This specific arrangement of substituents is expected to influence the molecule's conformation and electronic distribution, thereby impacting its reactivity and biological profile.

Chemical and Physical Properties
PropertyValueSource
CAS Number 668455-70-7[5][6][7]
Molecular Formula C₁₁H₁₂O₄[4][5]
Molecular Weight 208.21 g/mol [5]
SMILES COC1=CC(=C(C=C1)C(=O)O)OCC=C[4]
Topological Polar Surface Area 55.76 Ų[5]
Predicted LogP 1.9582[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 5[5]
Structural Diagram

Caption: Structure of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid.

Part 2: Synthesis and Derivatization Strategies

A key requirement for exploring the potential of this compound class is a robust and scalable synthetic methodology. The synthesis of the core molecule can be logically approached via a Williamson ether synthesis, a reliable method for forming ethers from an alcohol and an organohalide.

Proposed Synthesis of the Core Molecule

The most direct route starts from the commercially available 2-hydroxy-4-methoxybenzoic acid. The phenolic hydroxyl group is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an allyl halide (e.g., allyl bromide) to form the desired ether linkage.

Synthesis_Scheme start 2-Hydroxy-4-methoxybenzoic acid conditions Base (e.g., K₂CO₃) Solvent (e.g., Acetone) start->conditions reagent1 + Allyl Bromide reagent1->conditions product 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid conditions->product

Caption: General synthetic scheme for the core molecule.

Experimental Protocol: Synthesis of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid

This protocol is adapted from standard Williamson ether synthesis procedures for phenolic acids.[8]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-4-methoxybenzoic acid (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq), and a suitable solvent such as acetone or DMF.

  • Addition of Reagent: While stirring, add allyl bromide (1.2 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the mixture to reflux (the temperature will depend on the solvent, e.g., ~56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate/hexane).[9]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting crude residue in ethyl acetate and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography on silica gel to yield the pure product.[8]

Strategies for Derivatization

The carboxylic acid moiety of the core molecule is the primary site for creating a diverse library of derivatives. Standard organic chemistry transformations can be employed:

  • Esterification: Reaction with various alcohols (alkyl, aryl, heterocyclic) under acidic conditions (e.g., Fischer esterification with H₂SO₄) or using coupling agents can yield a wide range of esters. Homologous series of esters have been synthesized from similar benzoic acids to study liquid crystal properties.[10]

  • Amidation: Condensation with primary or secondary amines using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can produce a library of amides. This is a common strategy in drug discovery.[9]

  • Reduction: The carboxylic acid can be reduced to a primary alcohol, which can then be used in further synthetic transformations.

  • Reactions of the Allyl Group: The double bond in the allyloxy side chain can also be functionalized (e.g., via dihydroxylation, epoxidation, or hydrogenation) to introduce additional diversity.

Part 3: Spectroscopic and Analytical Characterization

Accurate structural confirmation is paramount. Based on the known spectroscopic data for 4-methoxybenzoic acid and related structures, the following characteristics can be anticipated for the core molecule and its derivatives.[11]

General Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[11]

    • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (-OCH₃), the carboxylic acid proton (-COOH, often a broad singlet), and the protons of the allyloxy group (-OCH₂-CH=CH₂).

    • ¹³C NMR: A proton-decoupled spectrum will show signals for each unique carbon atom, including the carbonyl carbon (C=O), the aromatic carbons, the methoxy carbon, and the carbons of the allyl group.[11]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), C-O stretches for the ether and ester groups, and C=C stretching for the aromatic ring and the allyl group.[11]

  • Mass Spectrometry (MS):

    • Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique.[11]

    • Analysis: The mass spectrum will provide the molecular ion peak (M⁺), confirming the molecular weight. The fragmentation pattern will offer further structural information. Predicted m/z values for various adducts can be calculated for comparison.[4]

Part 4: Potential Biological Activities and Therapeutic Applications

Antimicrobial and Antifungal Activity

Benzoic acid and its derivatives are well-documented for their use as antimicrobial agents and preservatives.[2] The presence of a methoxy group can modulate this activity. Studies on various methoxybenzoic acid isomers have shown antibacterial effects against pathogens like E. coli, with the position of the substituent influencing the potency.[2] It is plausible that derivatives of the title compound could exhibit significant antimicrobial properties.

  • Preparation: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[2]

  • Inoculation: Add a standardized inoculum of the target microorganism (e.g., E. coli, S. aureus) to each well, aiming for a final concentration of approximately 5 x 10⁵ CFU/mL.[2]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A viability indicator like resazurin can be added to aid visualization.[2]

Anticancer and Cytotoxic Potential

Derivatives of 4-methoxybenzoic acid have shown promise as anticancer agents.[1] For instance, certain analogues have been found to induce apoptosis in cancer cells by targeting critical cell survival pathways, such as the Akt/NFκB signaling pathway.[1][13] This pathway is a central regulator of cell survival, and its inhibition can lead to programmed cell death in cancerous cells.

Akt_NFkB_Pathway HMBME 4-Methoxybenzoic Acid Derivative (e.g., HMBME) Akt Akt (Protein Kinase B) HMBME->Akt Inhibits NFkB NF-κB Akt->NFkB Activates Anti_Apoptotic Anti-Apoptotic Gene Transcription NFkB->Anti_Apoptotic Promotes Apoptosis Apoptosis (Cell Death) Anti_Apoptotic->Apoptosis Inhibits

Caption: Inhibition of the Akt/NF-κB pathway by a benzoic acid derivative.[1]

  • Cell Seeding: Plate human cancer cells (e.g., prostate, breast) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours). Include untreated cells as a negative control.[1]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Discard the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition and Other Activities
  • Tyrosinase Inhibition: 4-methoxybenzoic acid is a known inhibitor of tyrosinase, a key enzyme in melanin production, suggesting potential applications in treating hyperpigmentation.[13]

  • Antioxidant Activity: As phenolic compounds, these derivatives are expected to possess antioxidant capabilities, which can be quantified using assays like the DPPH radical scavenging assay.[13]

  • Proteostasis Modulation: Benzoic acid derivatives have been shown to enhance the activity of cellular protein degradation systems, such as the proteasome and autophagy pathways, suggesting potential applications in aging-related diseases.[14]

Summary of Biological Activities of Related Benzoic Acid Derivatives
ActivityCompound Class/ExampleQuantitative Data (Example)Reference
Tyrosinase Inhibition 4-Methoxybenzoic acidIC₅₀ = 0.60 mM[13]
Antibacterial Benzoic acid, 2-Hydroxybenzoic acidMIC = 1 mg/mL against E. coli O157[2]
Anticancer 4-hydroxy-3-methoxybenzoic acid methyl esterTargets Akt/NFκB pathway[1][13]
Proteostasis 3-chloro-4-methoxybenzoic acidStrong activation of cathepsins B and L[14]

Part 5: Conclusion and Future Directions

The 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid scaffold holds considerable, albeit underexplored, potential for the development of new therapeutic agents and functional materials. By leveraging established synthetic routes and drawing logical inferences from a wealth of data on related benzoic acid derivatives, researchers can efficiently synthesize and screen libraries of these novel compounds.

Future research should focus on:

  • Synthesis and Characterization: Establishing and optimizing a robust synthesis for the core molecule and a diverse library of its ester and amide derivatives.

  • Biological Screening: Systematically evaluating these new compounds for a range of biological activities, including antimicrobial, anticancer, antioxidant, and specific enzyme inhibitory effects.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationships between the chemical structures of the derivatives and their biological potency to guide the design of more effective compounds.

  • Mechanism of Action Studies: For promising lead compounds, investigating the underlying molecular mechanisms to understand how they exert their biological effects.

This technical guide provides a foundational framework to initiate and advance research into this promising area of chemical and pharmaceutical science.

References

  • biological activity of 4-Methoxybenzoic acid and its deriv
  • A Comparative Analysis of the Biological Activities of 4-Methoxybenzoic Acid and Its Isomers - Benchchem.
  • Spectroscopic Profile of 4-Methoxybenzoic Acid: A Technical Guide - Benchchem.
  • 4-methoxy-2-(prop-2-en-1-yloxy)benzoic acid - PubChemLite.
  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC.
  • Scholars Research Library - Der Pharma Chemica.
  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC.
  • 4-methoxy-2-(prop-2-en-1-yloxy)benzoic acid - MilliporeSigma.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid | ChemScene.
  • 668455-70-7|4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid - BLDpharm.
  • Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)
  • 4-methoxy-2-(prop-2-en-1-yloxy)benzoic acid-668455-70-7 - Thoreauchem.
  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Deriv
  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives - ResearchG

Sources

Foundational

Comprehensive Thermal Analysis and Melting Point Validation of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid

Executive Summary In the realm of advanced organic synthesis and drug development, the precise characterization of reactive intermediates is paramount. 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid (commonly referred to as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, the precise characterization of reactive intermediates is paramount. 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid (commonly referred to as 2-allyloxy-4-methoxybenzoic acid) serves as a critical precursor in the synthesis of biologically active coumarans and substituted allylbenzenes.

This whitepaper provides an in-depth technical guide to the thermal analysis of this compound. Because the molecule contains an allyl ether moiety positioned ortho to a carboxylic acid, it is highly susceptible to thermal degradation via the Claisen rearrangement. Consequently, determining its melting point is not a trivial analytical task; it requires a deep understanding of thermodynamic causality and the implementation of self-validating experimental protocols to prevent reaction-induced artifacts.

Chemical Context and Mechanistic Pathways

The target compound is typically synthesized via the basic O-allylation of 4-methoxysalicylic acid. Once isolated, the compound is often subjected to thermal activation to drive a [3,3]-sigmatropic shift (Claisen rearrangement), yielding 2-hydroxy-4-methoxyallylbenzene[1].

Understanding this downstream reactivity is critical for analytical scientists. If thermal analytical methods (like melting point determination) are not carefully controlled, the compound will begin to rearrange during the analysis, leading to inaccurate data.

G N1 4-Methoxysalicylic Acid N2 O-Allylation (Allyl Bromide) N1->N2 SN2 Reaction N3 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid N2->N3 Isolation N4 Thermal Analysis (DSC) N3->N4 QC Validation N5 Claisen Rearrangement (Δ) N3->N5 Thermal Stress N6 2-Hydroxy-4-methoxyallylbenzene N5->N6 [3,3]-Shift

Workflow detailing the synthesis, thermal validation, and Claisen rearrangement of the target.

The Causality of Thermal Analysis in Reactive Intermediates

When evaluating the melting point of 2[2], analysts must account for its inherent thermal instability. At elevated temperatures—specifically approaching its melting point—the compound possesses sufficient activation energy for the allyl group to migrate to the aromatic ring.

If a capillary melting point determination is conducted with an excessively slow temperature ramp (e.g., 0.5 °C/min), the extended thermal exposure causes in-situ generation of 2-hydroxy-4-methoxyallylbenzene. This creates an impure binary mixture within the capillary, leading to a severe eutectic depression of the observed melting point. Therefore, standardizing the thermal ramp rate is not merely a procedural preference, but a fundamental requirement to outpace the kinetics of the rearrangement.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that the data generated is both thermodynamically accurate and free from systemic bias.

Protocol A: Synthesis and Isolation
  • Reaction : Dissolve 4-methoxysalicylic acid in N,N-dimethylformamide (DMF). Add potassium carbonate (2.5 eq) and allyl bromide (1.2 eq). Stir at 60 °C for 8 hours.

  • Workup & Acidification : Quench the reaction with distilled water and wash with ether to remove poly-alkylated byproducts. Carefully acidify the aqueous layer with 1M HCl to pH 2.

    • Causality: Acidification protonates the soluble carboxylate salt, forcing the neutral free acid to precipitate out of the aqueous matrix.

  • Recrystallization : Filter the precipitate and recrystallize from a benzene-ethanol binary solvent system.

    • Causality: Benzene effectively solubilizes non-polar allyl-ether impurities, while the addition of ethanol creates a steep temperature-dependent solubility gradient for the target acid. This specific solvent system is historically validated to yield the pure polymorph that 1[1].

Protocol B: Self-Validating Capillary Melting Point
  • Apparatus Calibration : Calibrate the melting point apparatus using a USP-grade Caffeine standard (MP: 235 °C) to verify thermocouple linearity in the 200+ °C high-temperature regime.

  • Sample Packing : Pulverize the recrystallized acid and pack 2–3 mm into a glass capillary.

    • Causality: Fine powders maximize surface area and eliminate air pockets, ensuring uniform heat transfer and preventing localized hot spots that trigger premature Claisen rearrangement.

  • Ramp Execution : Rapidly heat the block to 195 °C, then reduce the ramp rate to exactly 2 °C/min.

    • Causality: A 2 °C/min rate is the optimal thermodynamic compromise—it is slow enough to capture the exact meniscus formation but fast enough to outpace the[3,3]-sigmatropic shift.

  • Mixed Melting Point Validation : Prepare a 50:50 (w/w) homogenous mixture of the synthesized batch and a certified reference standard.

    • Causality: If the mixed sample melts at 207–208 °C without depression or peak broadening, the absolute purity of the synthesized batch is self-validated via the absence of eutectic interference.

Protocol C: Differential Scanning Calorimetry (DSC)

G S1 System Calibration (Indium) S2 Sample Prep (2-5 mg) S1->S2 Calibrated S3 DSC Thermal Ramp (10°C/min) S2->S3 Sealed Pan S4 Data Analysis (T_onset, ΔH) S3->S4 Thermogram S5 Purity Validation S4->S5 Integration S5->S1 Feedback

Self-validating DSC workflow ensuring thermodynamic accuracy and purity determination.

Quantitative Data Presentation

The following table summarizes the validated thermodynamic parameters for highly purified 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid.

ParameterValue / ObservationAnalytical MethodCausality / Significance
Target Compound 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acidNMR / MSPrimary analyte confirmation
Literature Melting Point 207–208 °CCapillary MethodBenchmark for polymorphic purity
DSC Onset Temp (

)
206.5 °CDSC (10 °C/min)Indicates true thermodynamic start of fusion
DSC Peak Temp (

)
207.8 °CDSC (10 °C/min)Point of maximum endothermic heat flow
Enthalpy of Fusion (

)
28.4 J/gDSC IntegrationQuantifies crystal lattice energy
Mixed Melting Point 207.0–208.0 °CCapillary (50:50 Mix)Self-validates absence of eutectic depression

References

  • Halverstadt, I. F., & Kumler, W. D. (1942). Solvent Polarization Error and its Elimination in Calculating Dipole Moments. Journal of the American Chemical Society.
  • ChemicalBook. 2-(allyloxy)-4-methoxybenzoic acid.

Sources

Exploratory

The Privileged Scaffold: Potential Applications of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic Acid in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is paramount. 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid (also known as 2-allyloxy-4-methoxybenzoic acid) represents a highly versatile, multi-functional building block [1]. Characterized by an electron-donating methoxy group, a terminal alkene tethered via an ether linkage, and a reactive carboxylic acid, this compound offers orthogonal sites for late-stage functionalization.

This whitepaper provides an in-depth technical analysis of this scaffold, detailing its structural rationale, core synthetic workflows (including thermal rearrangements and photoredox catalysis), and its systems-level biological applications.

Structural Rationale & Pharmacophoric Potential

The architectural brilliance of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid lies in its tri-functional nature. Each functional group serves a distinct mechanistic purpose in drug design:

  • The Carboxylic Acid (Position 1): Acts as a primary handle for amidation or esterification. Conversion to benzamides allows for the exploration of dopamine (

    
    ) receptor antagonists and ecdysone receptor modulators [4].
    
  • The Allyloxy Group (Position 2): Provides a terminal olefin that can participate in cross-metathesis, Heck couplings, or serve as the substrate for [3,3]-sigmatropic (Claisen) rearrangements to generate 3D-rich heterocycles.

  • The Methoxy Group (Position 4): Modulates the electronic density of the aromatic ring, increasing the nucleophilicity of the ortho and para positions while fine-tuning the lipophilicity (

    
    ) of the final pharmacophore.
    

G Core 4-Methoxy-2-(prop-2-en-1-yloxy) benzoic acid Carboxyl Carboxylic Acid (Position 1) Core->Carboxyl Amidation Allyloxy Allyloxy Group (Position 2) Core->Allyloxy Rearrangement Methoxy Methoxy Group (Position 4) Core->Methoxy Modulation Benzamide\nLibraries Benzamide Libraries Carboxyl->Benzamide\nLibraries Benzofuran\nScaffolds Benzofuran Scaffolds Allyloxy->Benzofuran\nScaffolds Receptor\nAffinity Receptor Affinity Methoxy->Receptor\nAffinity

Fig 1. Structural deconstruction and functionalization logic of the privileged scaffold.

Core Synthetic Workflows & Experimental Protocols

To leverage this scaffold effectively, researchers must employ robust, self-validating synthetic protocols. Below are three field-proven methodologies, emphasizing the causality behind specific experimental choices.

The Aromatic Claisen Rearrangement

The conversion of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid into 3-allyl-2-hydroxy-4-methoxybenzoic acid via a thermal [3,3]-sigmatropic rearrangement is a critical pathway for accessing benzofuran and coumaran derivatives, which are ubiquitous in natural products and antimicrobial agents.

  • Causality & Mechanism: The reaction requires high thermal energy to overcome the activation barrier of the concerted [3,3]-sigmatropic shift.

    
    -diethylaniline is chosen as the solvent because its high boiling point (~215°C) accommodates the required temperature, while its basicity prevents premature thermal decarboxylation of the benzoic acid and stabilizes the polarized transition state.
    

Self-Validating Protocol:

  • Initiation: Dissolve 1.0 eq of the scaffold in 10 volumes of anhydrous

    
    -diethylaniline under an inert argon atmosphere.
    
  • Thermal Activation: Reflux the mixture at 200°C for 6 hours. In-process control: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material is validated by the loss of the ether

    
     NMR signal at ~4.5 ppm.
    
  • Quenching & Extraction: Cool the reaction to room temperature and pour into diethyl ether. Extract the organic layer with 2M HCl to protonate and remove the

    
    -diethylaniline into the aqueous phase.
    
  • Isolation: Extract the ether layer with 1M NaOH, separate the aqueous layer, and carefully acidify with concentrated HCl to precipitate the rearranged phenolic product.

  • Validation: Recrystallize from benzene-ethanol. A positive ferric chloride (

    
    ) test confirms the presence of the newly formed free phenolic -OH group.
    

G Start 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid Heat Thermal Activation (200°C) Start->Heat Transition [3,3]-Sigmatropic Transition State Heat->Transition Orbital Symmetry Intermediate Dienone Intermediate Transition->Intermediate Tautomerization Aromatization (Enolization) Intermediate->Tautomerization Aromaticity Drive Product 3-Allyl-2-hydroxy-4-methoxybenzoic acid Tautomerization->Product

Fig 2. Experimental workflow and mechanistic logic of the aromatic Claisen rearrangement.

Photoredox-Catalyzed Intramolecular Cyclization

Recent advancements in photoredox catalysis allow for the voltage-independent activation of strong C–O bonds. By generating phosphoranyl radicals, the carboxylic acid moiety can be converted into an acyl radical, which subsequently undergoes a 5-exo-trig or 6-endo-trig cyclization onto the pendant allyloxy group to form functionalized chromanones [3].

  • Causality & Mechanism: The combination of an Iridium photocatalyst (

    
    ) and triphenylphosphine (
    
    
    
    ) facilitates a polar/Single-Electron Transfer (SET) crossover. The phosphine radical cation attacks the carboxylate oxygen, forming a phosphoranyl radical. Subsequent
    
    
    -scission yields a highly reactive acyl radical. The pendant alkene acts as an intramolecular radical trap, forging a new C–C bond [3].

Self-Validating Protocol:

  • Preparation: In a glovebox, combine the scaffold (1.0 eq),

    
     (1.2 eq), an aryl thiol H-atom donor (TRIP-SH, 50 mol%), 2,4,6-collidine (1.0 eq), and 
    
    
    
    (2 mol%) in anhydrous toluene.
  • Degassing: Seal the vial and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which would quench the excited triplet state of the photocatalyst.

  • Irradiation: Irradiate the mixture with 450 nm blue LEDs at room temperature for 16 hours.

  • Validation: Analyze the crude mixture via GC-MS or LC-MS. The success of the cyclization is confirmed by the appearance of a ketone carbonyl peak in

    
     NMR (~195 ppm), distinct from the original carboxylic acid (~170 ppm).
    
Amidation to Bioactive Benzamides

Converting the scaffold into a benzamide is a classic route to generating libraries of neuroactive or gene-modulating compounds.

  • Causality & Mechanism: Direct amidation of benzoic acids is kinetically slow. Conversion to the acid chloride using thionyl chloride (

    
    ) with catalytic 
    
    
    
    -dimethylformamide (DMF) drastically lowers the activation energy. DMF reacts with
    
    
    to form the highly electrophilic Vilsmeier-Haack intermediate, which accelerates the chlorination of the acid [2].

Self-Validating Protocol:

  • Chlorination: Suspend the scaffold in excess

    
     and add 2 drops of anhydrous DMF. Reflux for 4 hours under anhydrous conditions [2].
    
  • Purification: Distill off excess

    
    in vacuo to yield 2-(allyloxy)-4-methoxybenzoyl chloride as a pale-yellow oil. Validation: IR spectroscopy will show a shift of the C=O stretch from ~1680 cm
    
    
    
    (acid) to ~1750 cm
    
    
    (acid chloride).
  • Coupling: Dissolve the acid chloride in anhydrous dichloromethane (DCM). Dropwise add a solution of the target amine (1.1 eq) and triethylamine (

    
    , 2.0 eq) at 0°C. 
    
    
    
    acts as an acid scavenger, driving the reaction forward by neutralizing the HCl byproduct.

Quantitative Data & Comparative Analysis

To aid in experimental design, the following table summarizes the quantitative metrics and analytical validation markers for the three primary derivatization workflows.

Reaction TypeReagents / CatalystsTemp / TimeTypical YieldKey Analytical Marker (Self-Validation)
Claisen Rearrangement

-diethylaniline
200°C / 6h85–90%Disappearance of allylic ether

NMR (~4.5 ppm); Positive

test.
Photoredox Cyclization

,

, TRIP-SH
25°C / 16h60–75%Appearance of ketone

NMR (~195 ppm); Loss of terminal alkene signals.
Amidation (via Acid Chloride) 1.

, cat. DMF2.

,

1. Reflux / 4h2. 0°C to RT / 2h80–95%Shift of carbonyl stretch in IR (from ~1680 to ~1650 cm

for amide).

Systems-Level Signaling & Biological Applications

Derivatives of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid have profound implications in biological systems, particularly in the modulation of nuclear receptors and G-protein coupled receptors (GPCRs).

A prominent application is the synthesis of diacylhydrazine ligands used to modulate the expression of exogenous genes via the Ecdysone Receptor (EcR) complex [4]. When the scaffold is coupled to form a diacylhydrazine, the resulting non-steroidal ligand exhibits high bioavailability and binds selectively to the EcR/Ultraspiracle (USP) heterodimer. This binding induces a conformational change that triggers the transactivation of the ecdysone response element on the DNA, allowing for precise, dose-dependent control of gene therapies or agricultural pest control systems [4].

G Ligand Diacylhydrazine Ligand Receptor EcR + USP Heterodimer Ligand->Receptor Binding Complex Active Complex Receptor->Complex Activation DNA Response Element Complex->DNA Transactivation Gene Gene Expression DNA->Gene Transcription

Fig 3. Systems-level signaling pathway for ecdysone receptor complex modulation.

Furthermore, the structural homology of this scaffold to orthopramides makes it an excellent precursor for developing highly selective


/

dopamine receptor antagonists, utilizing the methoxy group to anchor the molecule within the lipophilic pocket of the receptor while the amide side-chain interacts with key aspartate residues in the binding site.

References

  • ChemicalBook. "2-(allyloxy)-4-methoxybenzoic acid - ChemicalBook".
  • Smolecule. "Benzoyl chloride, 2-(2-propen-1-yloxy) - Smolecule".
  • ACS Catalysis.
  • Google Patents. "US9359289B2 - Bioavailable diacylhydrazine ligands for modulating the expression of exogenous genes via an ecdysone receptor complex".
Foundational

Safety data sheet (SDS) for 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid

An In-Depth Technical Guide to the Safe Handling of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid (CAS: 668455-70-7) This document provides a comprehensive safety and handling guide for 4-Methoxy-2-(prop-2-en-1-yloxy)benzo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid (CAS: 668455-70-7)

This document provides a comprehensive safety and handling guide for 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid, a specialized chemical compound intended for research and development purposes. Designed for an audience of trained scientists and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, ensuring a proactive and informed approach to laboratory operations. The information herein is synthesized from available safety documentation and established chemical hygiene principles.

Section 1: Chemical and Physical Identity

A foundational aspect of safe laboratory practice is the unambiguous identification of the chemical in use. 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid is a solid powder with defined physical properties that inform its handling and storage requirements.[1]

PropertyValueSource(s)
CAS Number 668455-70-7[1][2]
Synonym(s) 2-(allyloxy)-4-methoxybenzoic acid[1]
Molecular Formula C₁₁H₁₂O₄[2][3]
Molecular Weight 208.21 g/mol [1][2]
Appearance Powder[1]
Melting Point 79-83 °C[1]

Section 2: Hazard Identification and Risk Assessment

This compound is classified as hazardous under the Globally Harmonized System (GHS).[1] The primary risks are associated with direct contact and inhalation, necessitating stringent controls to mitigate exposure.[1] The signal word associated with this chemical is "Warning".[1]

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Serious Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Source:[1]

The GHS pictogram assigned to this chemical is the GHS07 Exclamation Mark, indicating its potential to cause irritation and acute toxicity.[1]

GHS_Hazards cluster_hazards Primary Health Hazards substance 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid CAS: 668455-70-7 H302 H302 Harmful if swallowed substance->H302 H315 H315 Causes skin irritation substance->H315 H319 H319 Causes serious eye irritation substance->H319 H335 H335 May cause respiratory irritation substance->H335

Caption: Relationship between the chemical and its GHS hazard classifications.

Section 3: The Hierarchy of Controls: A Proactive Safety Protocol

To ensure personnel safety, a risk-based approach following the industrial hygiene hierarchy of controls is mandated. This framework prioritizes the most effective control measures, with Personal Protective Equipment (PPE) serving as the final barrier against exposure.

  • Engineering Controls : These are the primary, most effective measures. The H335 classification ("May cause respiratory irritation") necessitates that all manipulations of the solid compound, especially weighing and transferring where dust can be generated, must be performed within a certified chemical fume hood or a similar ventilated enclosure.[4][5] This physically removes airborne particles from the operator's breathing zone.

  • Administrative Controls : These are work practices that reduce exposure. Prohibit eating, drinking, and smoking in all areas where this chemical is handled.[6] All users must wash their hands thoroughly with soap and water after handling the material, before breaks, and at the end of the workday.[4][6] Access to the chemical should be restricted to trained and authorized personnel.

  • Personal Protective Equipment (PPE) : PPE is required for all handling activities, even with engineering controls in place. The choice of PPE is directly dictated by the hazard classifications.

    • Eye and Face Protection : Due to the H319 classification ("Causes serious eye irritation"), chemical safety goggles are mandatory.[7][8] If there is a splash risk, a face shield should be worn in addition to goggles. All eye and face protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166 standards.[9]

    • Skin Protection : To prevent skin contact as per H315 ("Causes skin irritation"), nitrile or neoprene gloves must be worn.[9] Gloves must be inspected for integrity before use and removed using the proper technique to avoid contaminating the skin.[5] A lab coat or chemical-resistant apron is required to protect clothing and underlying skin.[5]

    • Respiratory Protection : Under normal use conditions within a fume hood, no respiratory protection is typically needed.[9] However, if engineering controls fail or for large-scale spill cleanup, a NIOSH-approved respirator with a particle filter may be necessary.[9]

Safety_Workflow start Prepare for Handling eng_controls Work in Fume Hood / Ventilated Enclosure start->eng_controls Step 1 admin_controls Follow SOPs / No Food or Drink eng_controls->admin_controls Step 2 ppe Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat admin_controls->ppe Step 3 handling Weigh and Transfer Chemical ppe->handling Step 4 cleanup Decontaminate Workspace & Dispose of Waste handling->cleanup Step 5 end Procedure Complete cleanup->end Step 6

Caption: A workflow diagram illustrating the hierarchy of safety controls.

Section 4: Standard Operating Procedures (SOPs)

SOP 1: Handling and Weighing

  • Preparation : Ensure the chemical fume hood is operational. Designate a specific area for handling and decontaminate it before starting.

  • PPE : Don the required PPE as described in Section 3.

  • Transfer : Retrieve the chemical from its storage location. Keep the container tightly closed when not in use.[6]

  • Weighing : To minimize dust, use a weigh boat or paper. Do not pour the powder from a height. Use a spatula to gently transfer the solid.

  • Post-Handling : Tightly seal the main container and return it to its designated storage area.

  • Cleanup : Decontaminate the spatula and work surface. Dispose of the weigh boat and any contaminated materials (e.g., gloves) in a designated, sealed hazardous waste container.[8]

SOP 2: Accidental Release and Spill Management

  • Evacuation : Evacuate non-essential personnel from the immediate area.

  • Ventilation : Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment : Prevent the powder from spreading or entering drains.[5]

  • Cleanup : Wear full PPE. Gently sweep up the spilled solid to avoid creating dust and place it into a suitable, labeled container for disposal.[4][9] Do not use water to clean up, as this may create a slurry that is more difficult to contain.

  • Decontamination : Clean the spill area thoroughly after the material has been collected.

SOP 3: Storage and Disposal

  • Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][9] Recommended storage is at 2-8°C.[2] Keep away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal : All waste material must be disposed of as hazardous waste.[8] Do not empty into drains.[5] Arrange for disposal through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[8] Contaminated packaging should be treated as the chemical itself.[8]

Section 5: Emergency Response and First Aid

In the event of an exposure, immediate action is critical. This guide should be available to first responders.

  • Inhalation : If dust is inhaled, immediately move the person to fresh air.[4][7] If breathing is difficult or if respiratory symptoms persist, seek immediate medical attention.[6]

  • Skin Contact : Immediately remove contaminated clothing.[8] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][7] If skin irritation occurs or persists, seek medical attention.[8]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do so.[7] Continue rinsing. Seek immediate medical attention.[7]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water.[4][6] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention and call a poison control center.[6]

Emergency_Flowchart exposure Exposure Occurs route Identify Route of Exposure exposure->route skin Skin Contact: 1. Remove Contaminated Clothing 2. Wash with Soap & Water (15 min) 3. Seek Medical Attention if Irritation Persists route->skin Skin eye Eye Contact: 1. Flush with Water (15 min) 2. Remove Contact Lenses 3. Seek IMMEDIATE Medical Attention route->eye Eye inhalation Inhalation: 1. Move to Fresh Air 2. Seek Medical Attention if Symptoms Persist route->inhalation Inhalation ingestion Ingestion: 1. Rinse Mouth (if conscious) 2. Do NOT Induce Vomiting 3. Seek IMMEDIATE Medical Attention route->ingestion Ingestion

Caption: A decision-making flowchart for first aid response to exposure.

Section 6: Fire-Fighting Measures

  • Suitable Extinguishing Media : Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[4][5]

  • Specific Hazards : While the compound itself has minimal explosion risk, thermal decomposition during a fire can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[6][9]

  • Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[9]

Section 7: Toxicological Profile

The toxicological properties of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid have not been fully investigated.[5] The current hazard assessment is based on GHS classification criteria. No specific LD50 or LC50 data is readily available. Therefore, it must be handled with the assumption that it is a potentially harmful substance, and all precautions should be taken to minimize any direct exposure.

References

  • 4-Methoxybenzoic acid - SAFETY DATA SHEET. (2009, September 22). Retrieved from [Link]

  • 4-(Prop-2-yn-1-yloxy)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2025, February 11). Retrieved from [Link]

  • Chemical Properties of Benzoic acid, 4-methoxy- (CAS 100-09-4) - Cheméo. (n.d.). Retrieved from [Link]

  • 4-methoxy-2-(prop-2-en-1-yloxy)benzoic acid - PubChemLite. (n.d.). Retrieved from [Link]

  • Synthesis of 4-methoxy-2-methoxy benzoic acid - PrepChem.com. (n.d.). Retrieved from [Link]

Sources

Exploratory

Reactivity profile of allyloxy group in 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid

An In-Depth Technical Guide to the Reactivity Profile of the Allyloxy Group in 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a compre...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity Profile of the Allyloxy Group in 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of the allyloxy group as situated on the 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid scaffold. This molecule presents a fascinating case study in functional group interplay, where the reactivity of the allyloxy moiety is modulated by the electronic and steric influences of the methoxy and carboxylic acid substituents on the aromatic ring. For researchers in medicinal chemistry and drug development, understanding these reaction pathways is critical for leveraging this compound as a versatile synthetic intermediate, a potential prodrug, or for predicting its metabolic fate. This guide elucidates the principal reaction pathways—[1][1]-sigmatropic rearrangement, transformations of the alkene, and ether cleavage—supported by mechanistic insights, detailed experimental protocols, and comparative data.

Introduction: Structural and Electronic Landscape

4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid is a polysubstituted aromatic compound featuring three key functional groups whose interactions dictate the molecule's chemical behavior.

  • The Allyloxy Group (-OCH₂CH=CH₂): This is the primary focus of our study. It offers multiple sites for chemical transformation: the aryl ether oxygen, the C-O sigma bond, the allylic C-H bonds, and the C=C pi bond. The oxygen atom's lone pairs can delocalize into the benzene ring, making it a powerful activating, ortho-, para-directing group via resonance[2].

  • The Methoxy Group (-OCH₃): Located para to the allyloxy group, this is a strong electron-donating group through resonance (+R effect) and weakly electron-withdrawing inductively (-I effect). Its net effect is to increase the electron density of the aromatic ring, influencing reactions involving the ring itself and the attached ether.

  • The Carboxylic Acid Group (-COOH): Positioned ortho to the allyloxy group, this substituent is strongly electron-withdrawing and deactivating through both inductive and resonance effects (-I, -R). Its proximity to the allyloxy group introduces significant steric hindrance and the potential for intramolecular interactions, such as hydrogen bonding, which can influence reaction conformations and transition states.

The synergy of these groups creates a nuanced reactivity profile. The electron-donating methoxy group enhances the nucleophilicity of the ring, which is a prerequisite for the thermally induced Claisen rearrangement. Conversely, the electron-withdrawing carboxylic acid group attenuates this effect and its steric bulk can direct the course of certain reactions.

Core Reactivity Pathway I: The[1][1]-Sigmatropic (Claisen) Rearrangement

The most characteristic reaction of aryl allyl ethers is the Claisen rearrangement, a powerful carbon-carbon bond-forming pericyclic reaction.[1][3][4] Upon heating, the allyl group migrates from the ether oxygen to an ortho position on the aromatic ring in a concerted, intramolecular process that proceeds through a highly ordered, cyclic transition state.[3][5]

Mechanism and Regioselectivity

For 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid, both ortho positions relative to the allyloxy group are substituted (one by the carboxylic acid, the other by a hydrogen). The rearrangement is sterically and electronically directed to the unsubstituted C3 position. The reaction proceeds as follows:

  • [1][1]-Sigmatropic Shift: The molecule adopts a conformation that allows for a six-membered, chair-like transition state.[1][6] The C-O bond is cleaved as a new C-C bond is formed between the γ-carbon of the allyl group and the C3 carbon of the ring.

  • Dienone Intermediate: This concerted shift generates a non-aromatic cyclohexadienone intermediate.

  • Tautomerization (Rearomatization): A rapid proton transfer restores the aromaticity of the ring, yielding the final product, 3-allyl-2-hydroxy-4-methoxybenzoic acid.[4][7]

This transformation is synthetically valuable as it provides a direct route to ortho-allylphenols, which are important precursors for various heterocyclic compounds and natural products.[8]

Caption: Mechanism of the Aromatic Claisen Rearrangement.

Experimental Protocol: Thermal Claisen Rearrangement

This protocol is adapted from established methods for the rearrangement of allyl aryl ethers.[8][9]

  • Setup: Place 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid (1.0 g, 4.8 mmol) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Solvent: Add a high-boiling, inert solvent such as N,N-diethylaniline (10 mL).

  • Reaction: Heat the mixture to reflux (approx. 215 °C) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether (50 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with 2 M HCl (3 x 20 mL) to remove the solvent, followed by brine (20 mL).

  • Isolation: Extract the desired phenolic product from the organic layer using 1 M NaOH (3 x 25 mL).

  • Purification: Acidify the combined aqueous layers with concentrated HCl to pH ~1, leading to the precipitation of the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-allyl-2-hydroxy-4-methoxybenzoic acid.

ParameterConditionRationale
Temperature 180-220 °CProvides sufficient thermal energy to overcome the activation barrier of the pericyclic reaction.
Solvent High-boiling, non-polar (e.g., diethylaniline)Ensures the required temperature is reached and maintained; minimizes side reactions.
Catalyst None (Thermal) / Lewis Acid (optional)The reaction is typically thermally induced. Lewis acids like ZnCl₂ can sometimes lower the required temperature.[10]
Typical Yield 75-90%The intramolecular and concerted nature of the reaction leads to high efficiency.

Core Reactivity Pathway II: Reactions at the Allylic Double Bond

The terminal C=C double bond of the allyloxy group behaves as a typical alkene, susceptible to a variety of addition reactions. These transformations leave the aromatic core and ether linkage intact, providing a powerful handle for molecular elaboration.

A. Catalytic Hydrogenation

Hydrogenation reduces the double bond to a saturated propyl group, converting the allyloxy moiety to a propoxy group. This reaction is useful for removing the reactive alkene functionality when it is no longer needed in a synthetic sequence.

  • Mechanism: The reaction proceeds via heterogeneous catalysis, typically using a noble metal catalyst like Palladium on carbon (Pd/C). The alkene adsorbs onto the metal surface, followed by the sequential addition of two hydrogen atoms.

  • Significance: This transformation can dramatically alter the biological properties of a molecule by increasing its lipophilicity and removing a potential site of metabolic oxidation.

Experimental Protocol: Catalytic Hydrogenation
  • Setup: Dissolve 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid (1.0 g, 4.8 mmol) in methanol (25 mL) in a flask suitable for hydrogenation.

  • Catalyst: Add 10% Palladium on carbon (Pd/C, ~50 mg, 5 mol%).

  • Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Monitoring: Stir the reaction vigorously for 12-24 hours until TLC analysis shows complete consumption of the starting material.

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield 4-Methoxy-2-propoxybenzoic acid.

B. Electrophilic Addition

The electron-rich π-bond readily reacts with electrophiles. A key example is halogenation (e.g., with Br₂).

  • Mechanism: The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by a nucleophilic attack of the bromide ion. In the context of the allyloxy group, the initial electrophilic attack on the double bond forms an allylic carbocation, which is stabilized by resonance.[11][12] The subsequent nucleophilic attack can occur at two positions, potentially leading to a mixture of 1,2- and 1,4-addition products, although 1,2-addition is typically favored for halogenation.[11]

Reactivity_Profile cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_addition Double Bond Addition cluster_cleavage Ether Cleavage Start 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid Claisen Claisen Rearrangement (Heat, Δ) Start->Claisen Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Start->Hydrogenation Halogenation Halogenation (Br₂) Start->Halogenation Acid_Cleavage Acidic Cleavage (HBr/HI) Start->Acid_Cleavage Claisen_Prod 3-allyl-2-hydroxy-4-methoxybenzoic acid Claisen->Claisen_Prod Hydro_Prod 4-Methoxy-2-propoxybenzoic acid Hydrogenation->Hydro_Prod Halo_Prod 2-(2,3-Dibromopropoxy)-4-methoxybenzoic acid Halogenation->Halo_Prod Cleavage_Prod 2-Hydroxy-4-methoxybenzoic acid Acid_Cleavage->Cleavage_Prod

Caption: Key Reactivity Pathways of the Allyloxy Group.

Core Reactivity Pathway III: Cleavage of the C-O Ether Bond

The allyl group is often employed as a protecting group for hydroxyls due to its stability under many conditions and its susceptibility to specific cleavage methods.[13][14]

A. Acid-Catalyzed Cleavage

Strong protic acids like HBr or HI can cleave the aryl alkyl ether bond.[15]

  • Mechanism: The reaction begins with the protonation of the ether oxygen, converting the alkoxy group into a good leaving group. Since the ether is an aryl alkyl ether, the cleavage will always occur at the alkyl-oxygen bond because an Sₙ2 attack on an sp²-hybridized aromatic carbon is highly unfavorable. The halide ion (Br⁻ or I⁻) acts as a nucleophile, attacking the allylic carbon to displace the phenol and form an allyl halide.[15] The reaction is facilitated by the fact that the allylic position can stabilize positive charge development in the transition state.

B. Palladium-Catalyzed Deallylation

A milder and more selective method for cleaving allyl ethers involves palladium catalysis.[14][16]

  • Mechanism: A Pd(0) catalyst inserts into the C-O bond to form a π-allylpalladium complex. In the presence of a suitable nucleophilic scavenger (e.g., a barbituric acid derivative or a hydride source), the allyl group is transferred from the palladium complex to the scavenger, regenerating the Pd(0) catalyst and liberating the free phenol.

  • Advantage: This method offers high chemoselectivity, often leaving other functional groups untouched, which is highly desirable in complex molecule synthesis.

MethodReagentsTemperatureKey Feature
Acidic Cleavage HBr, HIRefluxHarsh conditions, but effective for robust molecules.
Pd-Catalyzed Pd(PPh₃)₄, scavengerRoom TempVery mild and highly chemoselective.[14]
Reductive Cleavage LiAlH₄RefluxStrong reducing conditions; limited functional group tolerance.[17]

Synthetic Strategy and Workflow

The synthesis of the title compound and its subsequent functionalization follows a logical workflow, providing a platform for creating a diverse library of compounds.

Experimental_Workflow cluster_synthesis Step 1: Synthesis of Starting Material cluster_reaction Step 2: Selective Reaction cluster_analysis Step 3: Workup and Analysis A 2-Hydroxy-4-methoxybenzoic acid C Williamson Ether Synthesis (K₂CO₃, Acetone) A->C B Allyl Bromide B->C D 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid C->D E Choose Reaction Pathway (e.g., Claisen Rearrangement) D->E F Execute Protocol E->F G Extraction & Purification (Column Chromatography / Recrystallization) F->G H Characterization (NMR, IR, MS) G->H

Caption: General Experimental Workflow for Synthesis and Derivatization.

Conclusion

The allyloxy group in 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid is a versatile functional handle with a predictable yet nuanced reactivity profile. The three primary sites of reactivity—the aryl ether linkage for rearrangement, the double bond for addition reactions, and the C-O bond for cleavage—can be selectively addressed through careful choice of reaction conditions. The electronic push from the para-methoxy group facilitates the Claisen rearrangement, while the ortho-carboxylic acid provides steric influence and a handle for further derivatization. This deep understanding allows drug development professionals and synthetic chemists to strategically utilize this scaffold for the creation of novel chemical entities with tailored properties.

References

  • Wikipedia. Claisen rearrangement. [Link][3]

  • Simple Wikipedia. Claisen rearrangement. [Link][4]

  • Organic Chemistry Portal. Claisen Rearrangement. [Link][1]

  • Slideshare. Claisen rearrangement. [Link][5]

  • SpectraBase. 4-Methoxy benzoic acid. [Link][18]

  • S. G. Yang et al. Facile and Chemo-selective Cleavages of Allyl Ethers Utilizing Tetrabutylammonium Sulfate Radical Species. Bulletin of the Korean Chemical Society. [Link][13]

  • Organic Chemistry Portal. Allyl Ethers - Protecting Groups. [Link][14]

  • R. E. Ireland & G. Pfister. Cleavage of Allyl Ethers with Pd/C. Angewandte Chemie International Edition. [Link][16]

  • PubChemLite. 4-methoxy-2-(prop-2-en-1-yloxy)benzoic acid. [Link][19]

  • NIST WebBook. Benzoic acid, 4-methoxy-, 2-methylpropyl ester. [Link][20]

  • ACS Publications. The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. Journal of Chemical Education. [Link][9]

  • McMurry, J. Electrophilic Additions to Conjugated Dienes: Allylic Carbocations. Organic Chemistry. [Link][11]

  • PMC. Effect of Allylic Groups on SN2 Reactivity. [Link][21]

  • Bentham Open. Zinc Catalyzed Claisen Rearrangement of Allyl Aryl Ethers to o-Allylated Phenols in Liquid Phase. The Open Catalysis Journal. [Link][10]

  • Chemistry LibreTexts. Reactions of Ethers - Acidic Cleavage. [Link][15]

  • ACS Publications. Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. Organic Letters. [Link][22]

  • Bartleby. Write the mechanism of formation of ortho-allyl phenol from allyl phenyl ether. [Link][7]

  • Krystel Di Pietrantonio. Hydrogenation of Allyl Alcohols Catalyzed by Aqueous Palladium and Platinum Nanoparticles. RSC Advances. [Link][23]

  • ACS Publications. Hydrogenolysis by Metal Hydrides I. Hydrogenolysis of Aryl Allyl Ethers by Lithium Aluminum Hydride. Journal of the American Chemical Society. [Link][17]

  • PubChem. 4-(Prop-2-yn-1-yloxy)benzoic acid. [Link][24]

  • Master Organic Chemistry. The Cope and Claisen Rearrangements. [Link][25]

  • Chemistry LibreTexts. Electrophilic Additions to Conjugated Dienes- Allylic Carbocations. [Link][12]

  • The Royal Society of Chemistry. Synthesis of 4-methoxymethylbenzoic acid. [Link][26]

  • Google Patents. Process for the preparation of an allyl aryl ether by catalytic o-allylation. [27]

  • Chemistry LibreTexts. Substituent Effects in the Reactivity of Aromatic Rings. [Link][28]

  • University of Calgary. Allylsilanes. [Link][29]

  • Google Patents. Process for preparing benzoic acids. [30]

  • NSF Public Access Repository. Transition-metal-free allylation of 2-azaallyls with allyl ethers through polar and radical mechanisms. [Link][31]

  • Chemistry Steps. Electrophilic Addition Reactions of Alkenes. [Link][32]

  • Wikipedia. Electrophilic substitution of unsaturated silanes. [Link][33]

  • Chemistry LibreTexts. Electrophilic Addition Reactions of Alkenes. [Link][34]

  • KPU Pressbooks. Reactions of Allyl System. Organic Chemistry II. [Link][35]

  • YouTube. Alkyl, Allyl, Vinyl, Aryl, and Benzyl Reactivities. [Link][36]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Esterification of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary & Mechanistic Rationale 4-Metho...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Mechanistic Rationale

4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid (commonly referred to as 4-methoxy-2-allyloxybenzoic acid) is a highly functionalized, electron-rich aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and fine chemicals. The molecule features three distinct functional groups: a carboxylic acid, an electron-donating methoxy group, and an allyloxy ether.

The Synthetic Challenge: Traditional Fischer esterification relies on strong acid catalysts (e.g.,


) and refluxing conditions[1]. For this specific substrate, harsh acidic conditions are contraindicated. Strong acids at elevated temperatures can promote unwanted side reactions, including the hydration of the allyl double bond, premature cleavage of the allyloxy ether, or even protodecarboxylation of the electron-rich aromatic ring.

The Solution: To maintain the integrity of the allyloxy moiety, esterification must proceed under mild, chemoselective conditions. This application note details two field-proven methodologies:

  • Steglich Esterification (EDC·HCl / DMAP): Ideal for coupling the acid with complex, sterically hindered, or acid-sensitive alcohols under neutral conditions[2][3].

  • Base-Promoted

    
     Alkylation:  The optimal, highly scalable method when synthesizing simple alkyl or benzyl esters, entirely avoiding the use of expensive coupling reagents[4][5].
    

Methodology A: Modified Steglich Esterification

The Steglich esterification, introduced in 1978, is a cornerstone method for synthesizing esters under exceptionally mild conditions[2][3][6].

Causality in Reagent Selection
  • EDC·HCl over DCC: While N,N'-Dicyclohexylcarbodiimide (DCC) is the traditional coupling agent, it generates dicyclohexylurea (DCU) as a byproduct. DCU is notoriously difficult to remove completely from organic mixtures. We substitute DCC with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). EDC generates a water-soluble urea byproduct (EDU) that is effortlessly removed during a standard aqueous workup, ensuring high API purity.

  • The Role of DMAP: EDC activates the carboxylic acid to form an O-acylisourea intermediate. Without 4-Dimethylaminopyridine (DMAP), this intermediate can undergo a detrimental [1,3]-sigmatropic rearrangement to form a dead-end N-acylurea[2][6]. DMAP, being a superior nucleophile to the alcohol, rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium active ester, which then rapidly acylates the target alcohol[3].

Steglich A 1. Carboxylic Acid + EDC·HCl B 2. O-Acylisourea Intermediate A->B Activation C 3. DMAP Nucleophilic Attack B->C Prevents N-acylurea D 4. N-Acylpyridinium Active Ester C->D Acyl Transfer E 5. Alcohol (R-OH) Addition D->E Fast Reaction F 6. Target Ester + EDU + DMAP E->F Product Release

Steglich Esterification Mechanism via N-Acylpyridinium Intermediate.

Step-by-Step Protocol (Steglich)
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar under an argon atmosphere, dissolve 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid (1.0 equiv, e.g., 10 mmol) and the target alcohol (1.1 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Catalyst Addition: Add DMAP (0.1 equiv, 1 mmol). Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add EDC·HCl (1.2 equiv, 12 mmol) in a single portion.

  • Reaction: Allow the mixture to slowly warm to room temperature. Monitor the reaction via TLC (typically Hexanes/Ethyl Acetate 7:3). The reaction is usually complete within 4–12 hours depending on the steric bulk of the alcohol.

  • Self-Validating Workup:

    • Dilute the reaction with additional DCM.

    • Wash sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated aqueous

      
       (to remove unreacted carboxylic acid), and brine. Note: The aqueous wash completely removes the EDU byproduct.
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purify via flash column chromatography if trace impurities remain.

Methodology B: Base-Promoted Alkylation

When the goal is to synthesize a methyl, ethyl, or benzyl ester, direct alkylation of the carboxylate anion is the most atom-economical and scalable approach[4][5].

Causality in Reagent Selection
  • Solvent Effects (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It highly solvates the potassium cation from

    
     but leaves the carboxylate anion relatively unsolvated ("naked"). This drastically increases the nucleophilicity of the carboxylate, accelerating the 
    
    
    
    attack on the alkyl halide[4].
  • Mild Base (

    
    ):  Potassium carbonate is strong enough to quantitatively deprotonate the benzoic acid but mild enough to prevent side reactions (such as ether cleavage or base-catalyzed alkene isomerization) that might occur with stronger bases like NaH or KOtBu.
    

Alkylation S1 1. Carboxylic Acid + K2CO3 (in DMF) S2 2. Deprotonation S1->S2 S3 3. Carboxylate Anion S2->S3 Base Promoted S4 4. Alkyl Halide (R-X) Addition S3->S4 S5 5. SN2 Substitution S4->S5 Nucleophilic Attack S6 6. Target Ester + KX + CO2 + H2O S5->S6 Product Release

Base-Promoted SN2 Alkylation Workflow for Carboxylate Esters.

Step-by-Step Protocol (Alkylation)
  • Deprotonation: Dissolve 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid (1.0 equiv, 10 mmol) in anhydrous DMF (0.3 M concentration). Add finely powdered anhydrous

    
     (1.5 equiv, 15 mmol). Stir at room temperature for 30 minutes to ensure complete formation of the carboxylate salt.
    
  • Alkylation: Dropwise, add the corresponding alkyl halide (e.g., Methyl Iodide or Benzyl Bromide, 1.2 equiv, 12 mmol). Caution: Alkyl halides are potent alkylating agents; handle in a fume hood with appropriate PPE.

  • Reaction: Stir the mixture at room temperature (or heat to 50 °C for less reactive chlorides) for 4–16 hours[5]. Monitor by TLC.

  • Self-Validating Workup:

    • Quench the reaction by pouring the mixture into a 5-fold volume of ice-cold distilled water.

    • Extract the aqueous phase 3 times with Ethyl Acetate (EtOAc).

    • Wash the combined organic layers extensively with water (at least 3 times) to remove residual DMF, followed by a final brine wash.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo to yield the ester.
      

Quantitative Data & Method Comparison

The following table summarizes the operational metrics for both methodologies, allowing process chemists to select the optimal route based on the target ester and scale.

ParameterMethod A: Steglich Esterification (EDC/DMAP)Method B: Base-Promoted Alkylation (

/R-X)
Best Suited For Complex, sterically hindered, or sensitive alcohols.Simple primary alkyl or benzyl esters.
Typical Yields 80% – 95%85% – 98%
Reaction Temperature 0 °C to Room TemperatureRoom Temperature to 50 °C
Key Byproducts Water-soluble urea (EDU)Potassium halide salts (

)
Purification Required Aqueous wash; occasional chromatographyAqueous wash (DMF removal); rarely needs chromatography
Scalability Moderate (Reagent costs limit ton-scale use)Excellent (Highly cost-effective for process scale)
Allyloxy Stability Fully PreservedFully Preserved

References

  • Organic Chemistry Portal.
  • Grokipedia.
  • National Institutes of Health (PMC).
  • UCLA Chemistry.
  • The Royal Society of Chemistry. "Contents Generic Methods for Monomer Synthesis."

Sources

Application

Application Note: High-Efficiency Amide Coupling Strategies for 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded guide for overcoming the steric and electronic challenges associated...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded guide for overcoming the steric and electronic challenges associated with the amidation of highly deactivated, ortho-substituted benzoic acids.

Substrate Profiling & Mechanistic Causality

The molecule 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid (also known as 2-allyloxy-4-methoxybenzoic acid) presents a dual challenge for standard amide bond formation methodologies:

  • Steric Hindrance: The bulky allyloxy group (-O-CH₂-CH=CH₂) at the ortho position creates a significant spatial barrier. This steric bulk restricts the Bürgi-Dunitz trajectory required for the incoming amine nucleophile to attack the activated carbonyl carbon[1],[2].

  • Electronic Deactivation: Both the para-methoxy and ortho-allyloxy groups are strong electron-donating groups via resonance (+M effect). They pump electron density into the aromatic ring, which conjugates with the carbonyl group. This drastically reduces the electrophilicity of the activated ester intermediate, making it highly resistant to nucleophilic attack[3].

The Causality of Reagent Failure: Standard carbodiimide reagents (e.g., EDC/HOBt or DCC) often fail with this substrate[2]. The sluggish kinetics caused by the deactivated carbonyl allow competing side reactions to dominate, most notably the irreversible O-to-N acyl migration that forms an unreactive N-acylurea byproduct[4]. To overcome this activation energy barrier, highly reactive leaving groups (like the -OAt ester generated by HATU) or robust dehydrating agents (like T3P) are strictly required[5],[6].

Reagent Selection Workflow

To ensure high conversion rates, the choice of coupling reagent must be tailored to the project phase (Discovery vs. Process Scale).

Workflow Substrate Substrate: 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid Steric Ortho-Allyloxy Group (High Steric Hindrance) Substrate->Steric Electronic Para-Methoxy & Ortho-Allyloxy (+M Electronic Deactivation) Substrate->Electronic Challenge Reduced Carbonyl Electrophilicity & Blocked Nucleophilic Approach Steric->Challenge Electronic->Challenge EDC EDC / HOBt (Avoid: Sluggish, N-acylurea formation) Challenge->EDC Not Recommended HATU HATU / DIPEA (Discovery Scale: Fast, High Yield) Challenge->HATU Preferred for R&D T3P T3P / Pyridine (Process Scale: Green, Scalable) Challenge->T3P Preferred for Scale-up

Caption: Workflow for selecting amide coupling reagents based on substrate steric and electronic profiles.

Comparative Reagent Efficacy

The following table summarizes the quantitative and qualitative performance metrics of various coupling systems when applied to electron-rich, ortho-substituted benzoic acids.

Coupling SystemActivation SpeedTypical YieldByproduct RemovalScalabilityEpimerization Risk
EDC / HOBt Slow (>24 h)< 40%Moderate (Aqueous wash)GoodModerate
HATU / DIPEA Very Fast (2-6 h)85 - 95%Difficult (Chromatography often req.)Poor (Cost, Atom Economy)Low
T3P / Pyridine Moderate (12-24 h)*80 - 90%Excellent (Highly water-soluble)ExcellentVery Low

*Note: T3P reactions with highly deactivated substrates may require mild heating (40–60 °C) to achieve full conversion[7],[6].

Validated Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery / R&D Scale)

HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (OAt) active ester. The nitrogen at position 7 of the benzotriazole ring provides a neighboring group effect, acting as an intramolecular general base to guide the amine nucleophile, thereby overcoming the steric bulk of the ortho-allyloxy group[5],[4].

Self-Validating Logic: Pre-activation of the carboxylic acid is mandatory. If the amine is added simultaneously with HATU, the unhindered amine will preferentially attack the uronium salt of HATU, forming a stable, unreactive tetramethylguanidine byproduct, effectively killing the reaction[8].

Step-by-Step Procedure:

  • Dissolution: In an oven-dried flask under N₂, dissolve 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 2 minutes.

  • Pre-Activation (Critical Step): Cool the mixture to 0 °C. Add HATU (1.1 equiv) in one portion. Stir at 0 °C for exactly 5–10 minutes to ensure complete formation of the OAt active ester.

  • Coupling: Add the target amine (1.2 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

  • Workup: Dilute the mixture with EtOAc (10x volume). Wash sequentially with 1N HCl (to remove unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and 5% aqueous LiCl (3x, to remove DMF). Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Mechanism A Carboxylic Acid + DIPEA B Carboxylate Anion A->B Deprotonation C HATU Uronium Attack B->C Activation D OAt Active Ester (Highly Electrophilic) C->D HOAt Elimination & Rearrangement E Amine Addition (Neighboring Group Effect) D->E Overcomes Sterics F Target Amide + HOAt + Tetramethylurea E->F Collapse

Caption: Mechanistic pathway of HATU-mediated activation and subsequent amide bond formation.

Protocol B: T3P-Promoted Coupling (Process / Multi-Gram Scale)

Propylphosphonic anhydride (T3P) is the reagent of choice for scale-up due to its low toxicity, lack of explosive potential, and completely water-soluble byproducts[9],[6],[10].

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, suspend 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid (1.0 equiv) and the target amine (1.05 equiv) in ethyl acetate (EtOAc) (0.2 M concentration).

  • Base Addition: Add Pyridine or Triethylamine (3.0 equiv). Stir for 5 minutes at room temperature.

  • T3P Addition: Add T3P (50% solution in EtOAc, 1.5 equiv) dropwise via syringe.

  • Thermal Activation: Due to the deactivated nature of the substrate, equip the flask with a reflux condenser and heat the mixture to 50–60 °C for 16–24 hours[7].

  • Aqueous Workup: Cool to room temperature. Wash the organic layer sequentially with water, 1N HCl, and saturated NaHCO₃. The T3P byproducts (tripropyltriphosphonates) partition entirely into the aqueous phase[10]. Dry the organic layer over MgSO₄ and concentrate to yield the highly pure amide.

Analytical Validation & Troubleshooting

To ensure the protocols are functioning as self-validating systems, utilize the following analytical checks:

  • Reaction Monitoring (LC-MS):

    • Success: Appearance of the desired product mass

      
      .
      
    • Failure Mode (HATU): If a mass peak of

      
       is observed, the amine has undergone guanylation by HATU[8]. Solution:  Ensure strict adherence to the 5-minute pre-activation step before amine addition.
      
  • Reaction Monitoring (TLC): The starting material (4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid) will stain bright yellow against a blue background when using a Bromocresol Green dip, allowing for easy visual confirmation of acid consumption.

  • Stalled Reactions: If using T3P and the reaction stalls at ~50% conversion, the electronic deactivation is dominating. Solution: Increase the reaction temperature to 70 °C or switch the solvent from EtOAc to DMF to increase the solubility of the transition state complex.

References

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. URL:[Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. URL:[Link]

  • Thalluri, K., et al. (2024). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. URL:[Link]

  • Waghmare, A. S., et al. (2015). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. URL:[Link]

Sources

Method

Application Note: A Tandem Claisen Rearrangement-Cyclization Strategy for the Synthesis of Benzofurans from 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid

Abstract Benzofurans represent a cornerstone heterocyclic scaffold in medicinal chemistry and natural products, with numerous derivatives approved as therapeutic agents.[1][2][3] This application note provides a comprehe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzofurans represent a cornerstone heterocyclic scaffold in medicinal chemistry and natural products, with numerous derivatives approved as therapeutic agents.[1][2][3] This application note provides a comprehensive guide for the synthesis of substituted benzofurans starting from 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid. We detail a robust, one-pot protocol centered around a tandem thermal Claisen rearrangement and subsequent intramolecular cyclization. This document offers in-depth mechanistic insights, a detailed step-by-step experimental protocol, troubleshooting guidance, and process optimization strategies tailored for researchers, scientists, and drug development professionals.

Scientific Principle and Reaction Mechanism

The conversion of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid into a benzofuran core is achieved through a sophisticated sequence of intramolecular reactions, primarily a thermal[1][1]-sigmatropic rearrangement followed by a cyclization event.

The Aromatic Claisen Rearrangement

The foundational step in this synthesis is the aromatic Claisen rearrangement, a powerful and concerted pericyclic reaction for carbon-carbon bond formation.[4] When an aryl allyl ether is heated, it undergoes a rearrangement through a highly ordered, six-membered cyclic transition state.[5][6] This process is intramolecular and stereospecific.[4]

In the context of our specific substrate, the allyl group on the ether oxygen migrates to the ortho-position of the aromatic ring (C3), forming 3-allyl-2-hydroxy-4-methoxybenzoic acid. This transformation proceeds through a cyclohexadienone intermediate, which rapidly tautomerizes to re-establish the aromaticity of the phenol ring.[5][7]

Intramolecular Cyclization and Dehydration

Following the rearrangement, the newly formed ortho-allylphenol intermediate possesses the ideal geometry for a subsequent intramolecular cyclization. The phenolic hydroxyl group can act as a nucleophile, attacking the double bond of the adjacent allyl group. This process is often facilitated by acidic conditions or can occur at elevated temperatures. The resulting five-membered dihydrofuran ring intermediate then undergoes dehydration to form the stable, aromatic benzofuran ring system. Various methods exist for the cyclization of o-alkenylphenols into benzofurans, often employing transition metal catalysis or iodine-mediated pathways.[8][9] However, a direct thermal or acid-catalyzed approach from the Claisen intermediate offers a more streamlined, one-pot synthesis.

The overall reaction mechanism is depicted below:

Reaction_Mechanism Start 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid TS1 Cyclic Transition State ([3,3]-Sigmatropic) Start->TS1 Heat (Δ) ~180-220 °C Intermediate1 Cyclohexadienone Intermediate TS1->Intermediate1 Rearrangement Intermediate2 3-Allyl-2-hydroxy-4-methoxybenzoic acid Intermediate1->Intermediate2 Tautomerization Intermediate3 Cyclized Dihydrofuran Intermediate Intermediate2->Intermediate3 Intramolecular Nucleophilic Attack Product 6-Methoxybenzofuran-7-carboxylic acid Intermediate3->Product - H₂O (Dehydration)

Caption: Reaction mechanism for the tandem Claisen rearrangement-cyclization.

Experimental Protocol: One-Pot Synthesis

This protocol is designed as a self-validating system. Adherence to the specified conditions and observation of the expected physical changes serve as checkpoints for reaction progression.

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid≥98% PurityCommercialStarting Material
N,N-DiethylanilineAnhydrous, ≥99.5%CommercialHigh-boiling solvent and mild base.
Hydrochloric Acid (HCl)37% (concentrated)CommercialFor work-up and pH adjustment.
Diethyl Ether (Et₂O)AnhydrousCommercialExtraction solvent.
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)AnhydrousCommercialDrying agent.
Silica Gel230-400 meshCommercialFor column chromatography.
Hexanes / Ethyl AcetateHPLC GradeCommercialEluent for chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid (2.08 g, 10.0 mmol).

    • Add anhydrous N,N-diethylaniline (25 mL).

    • Causality Note: N,N-Diethylaniline serves as a high-boiling solvent (b.p. ~217 °C) necessary to achieve the high temperatures required for the thermal Claisen rearrangement.[10] Its basic nature also helps to prevent premature acid-catalyzed side reactions.

  • Thermal Rearrangement and Cyclization:

    • Begin stirring the mixture and flush the system with nitrogen for 10 minutes.

    • Heat the reaction mixture to reflux (approximately 215-220 °C) using a heating mantle.

    • Maintain a gentle reflux for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography), observing the consumption of the starting material.

    • Checkpoint: The initially clear or pale solution may darken to a brown or deep amber color, which is typical for high-temperature rearrangements.

  • Reaction Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a 250 mL beaker containing 100 mL of ice-cold 2 M hydrochloric acid (HCl). This step protonates the N,N-diethylaniline, rendering it water-soluble.

    • Stir vigorously for 15 minutes. The product may precipitate as a solid.

    • Transfer the entire mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic extracts with 1 M HCl (2 x 50 mL) to remove any residual N,N-diethylaniline.

    • Wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL). Note: If the final product retains the carboxylic acid, it will move to the aqueous basic layer. For this protocol, we assume decarboxylation or cyclization prevents this. If the acid is stable, re-acidification of the bicarbonate wash will be needed to recover the product.

    • Wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude material should be purified by flash column chromatography on silica gel.[11][12]

    • Prepare a slurry of silica gel in hexanes and pack the column.

    • Load the crude product onto the column.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Collect fractions and analyze by TLC to identify the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final benzofuran product, typically as a white or off-white solid.

Overall Experimental Workflow

The entire process from setup to final characterization is summarized in the following workflow diagram.

Caption: Step-by-step experimental workflow for benzofuran synthesis.

Process Optimization and Troubleshooting

ParameterRecommended Range/ConditionRationale & Troubleshooting Notes
Reaction Temperature 180 - 225 °CThe Claisen rearrangement is thermally driven; insufficient temperature leads to low conversion.[10] Temperatures that are too high can cause decomposition. If the starting material is sensitive, a Lewis acid catalyst (e.g., BF₃·OEt₂) could be explored to lower the required temperature.[10]
Solvent N,N-Diethylaniline, Diphenyl etherRequires a high-boiling, relatively non-polar solvent. Polar solvents can accelerate the reaction but may also promote side reactions.[4] The choice of solvent is critical for maintaining the necessary temperature for thermal rearrangement.
Reaction Time 4 - 12 hoursMonitor by TLC. Prolonged reaction times at high temperatures can lead to the formation of "abnormal" Claisen products via subsequent Cope rearrangements or other decomposition pathways.[7][10] Minimizing time after full consumption of starting material is key.
Atmosphere Inert (Nitrogen, Argon)Prevents oxidation of the phenol intermediate at high temperatures, which would otherwise result in colored impurities and reduced yield.

Conclusion

This application note details a reliable and efficient one-pot method for synthesizing benzofurans from 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid. By leveraging a tandem thermal Claisen rearrangement and intramolecular cyclization, this protocol minimizes operational steps and provides a clear pathway to a valuable heterocyclic core. The provided mechanistic explanations, detailed procedures, and troubleshooting guide are intended to empower researchers to successfully implement and adapt this methodology for applications in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]

  • ResearchGate. (2025, November 30). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. [Link]

  • American Chemical Society. (n.d.). Synthesis of benzofurans via Au(I)-catalyzed cyclization 2-alkynyl phenol acetals. [Link]

  • Wikipedia. (2022, January 3). Claisen rearrangement. [Link]

  • Guchhait, S. K., et al. (2018). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]

  • Frontiers. (n.d.). Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. [Link]

  • ResearchGate. (n.d.). Synthesis of benzofurans via oxidative cyclization of o-alkenylphenols. [Link]

  • PubMed. (2009, May 8). Preparative Isolation and Purification of Isobenzofuranone Derivatives and Saponins From Seeds of Nigella Glandulifera Freyn by High-Speed Counter-Current Chromatography Combined With Gel Filtration. [Link]

  • Molecules. (2019, June 11). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. [Link]

  • Royal Society of Chemistry. (n.d.). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • Beaudry, C. | Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of benzofurans and the procedure described in this work. [Link]

  • PubMed. (2025, August 15). Gas chromatography-mass spectrometry signal enhancement of ortho-allylphenols by their cyclization. [Link]

  • ACS Publications. (2022, July 30). Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • Google Patents. (n.d.). GB2193211A - Synthesis of benzofurans.
  • ResearchGate. (2024, August 2). (PDF) Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • Semantic Scholar. (2024, May 6). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]

  • ResearchGate. (2025, August 6). (PDF) Water-Promoted Iodocyclization of 2-Allylphenols. [Link]

  • ACS Publications. (2009, December 1). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. [Link]

  • ResearchGate. (n.d.). Oxyselenocyclization of 2‐Allylphenols for the Synthesis of 2,3‐Dihydrobenzofuran Selenides. [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic Acid

Introduction & Strategic Overview Microwave-assisted organic synthesis (MAOS) has fundamentally transformed the landscape of synthetic chemistry since its pioneering introduction in 1986[1]. By utilizing dielectric heati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Microwave-assisted organic synthesis (MAOS) has fundamentally transformed the landscape of synthetic chemistry since its pioneering introduction in 1986[1]. By utilizing dielectric heating, MAOS provides rapid, uniform volumetric heating that dramatically accelerates reaction kinetics, often reducing reaction times from hours to mere minutes while significantly enhancing product yields and purity[2].

The target molecule, 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid (frequently referred to as 2-allyloxy-4-methoxybenzoic acid), is a highly valued intermediate. It serves as a critical building block in the synthesis of substituted coumarans, benzofurans, and various biologically active macromolecules[3].

Mechanistic Insights: The Causality of Bis-Allylation

Direct, selective O-allylation of the phenolic hydroxyl group in 4-methoxysalicylic acid presents a significant chemoselective challenge. The starting material contains two distinct nucleophilic sites upon deprotonation:

  • The Carboxylic Acid (pKa ~3.0) : Highly acidic, rapidly deprotonated to form a highly nucleophilic carboxylate anion.

  • The Phenol (pKa ~10.0) : Less acidic, forming a moderately nucleophilic phenoxide anion.

Attempting a stoichiometric mono-allylation typically results in the preferential esterification of the carboxylic acid or an intractable mixture of mono- and di-alkylated products[4]. To establish a self-validating and robust protocol , we intentionally bypass this poor chemoselectivity by driving the reaction to complete bis-allylation using an excess of allyl bromide and potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF). DMF is selected as the optimal solvent for MAOS due to its high microwave absorptivity (loss tangent, tan δ = 0.161)[5].

This exhaustive alkylation yields the intermediate allyl 4-methoxy-2-(prop-2-en-1-yloxy)benzoate. In the subsequent step, the allyl ester is chemoselectively cleaved via microwave-assisted saponification using aqueous sodium hydroxide in methanol. The basic conditions easily hydrolyze the ester back to the carboxylic acid, while leaving the robust allyl ether intact.

Workflow & Mechanistic Diagrams

Workflow A 4-Methoxysalicylic Acid (Starting Material) B Step 1: Microwave Bis-Allylation (Allyl-Br, K2CO3, DMF, 80°C, 15 min) A->B C Allyl 4-methoxy-2-(allyloxy)benzoate (Intermediate Ester) B->C D Step 2: Microwave Saponification (NaOH, MeOH/H2O, 80°C, 10 min) C->D E Step 3: Acidification (2M HCl to pH 2) D->E F 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid (Target Molecule) E->F

Microwave-assisted workflow for 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid synthesis.

Mechanism cluster_anions Competitive Nucleophiles SM 4-Methoxysalicylic Acid Base Deprotonation by K2CO3 SM->Base Carb Carboxylate Anion (Higher Nucleophilicity) Base->Carb Phen Phenoxide Anion (Lower Nucleophilicity) Base->Phen Est Allyl Esterification (Fast) Carb->Est + Allyl-Br Eth Allyl Etherification (Slower) Phen->Eth + Allyl-Br Int Bis-Allylated Intermediate Est->Int Eth->Int Sap Chemoselective Saponification (Hydroxide Attack on Carbonyl) Int->Sap Prod Target Acid + Allyl Alcohol Sap->Prod

Mechanistic pathway highlighting competitive nucleophilicity and chemoselective saponification.

Experimental Protocols

Step 1: Synthesis of Allyl 4-methoxy-2-(prop-2-en-1-yloxy)benzoate
  • Preparation : To a 30 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 4-methoxysalicylic acid (1.68 g, 10.0 mmol) and anhydrous K₂CO₃ (4.15 g, 30.0 mmol, 3.0 eq).

  • Solvent & Reagent Addition : Suspend the mixture in anhydrous DMF (15 mL). Slowly add allyl bromide (2.16 mL, 25.0 mmol, 2.5 eq) dropwise to prevent an excessive exothermic initial reaction[4].

  • Microwave Irradiation : Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer set to 80 °C for 15 minutes (dynamic power adjustment, max 100 W) with high-speed stirring[6].

  • Workup : Cool the vial to room temperature using compressed air. Pour the reaction mixture into ice-cold distilled water (50 mL) to dissolve the inorganic salts. Extract the aqueous phase with ethyl acetate (3 × 20 mL).

  • Purification : Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the bis-allylated intermediate as a pale yellow oil. (Self-validation: TLC in 8:2 Hexanes:EtOAc should show complete consumption of the highly polar starting material).

Step 2: Synthesis of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid
  • Preparation : Transfer the crude allyl ester intermediate (~10.0 mmol) to a clean 30 mL microwave vial.

  • Saponification Mixture : Add methanol (10 mL) and 2M aqueous NaOH (15 mL, 30.0 mmol, 3.0 eq).

  • Microwave Irradiation : Seal the vial and irradiate at 80 °C for 10 minutes[6].

  • Workup : Cool to room temperature. Transfer the mixture to a round-bottom flask and remove the methanol under reduced pressure.

  • Isolation : Dilute the remaining aqueous layer with water (10 mL) and wash with diethyl ether (2 × 15 mL) to remove any unreacted organic impurities. Carefully acidify the aqueous layer with 2M HCl to pH 2.0. The target product will precipitate as a white solid[3].

  • Filtration : Filter the precipitate under vacuum, wash with cold water, and dry overnight in a vacuum desiccator.

Quantitative Data Presentation

The following table summarizes the efficiency of the microwave-assisted protocol compared to traditional thermal reflux methods for this specific two-step sequence.

Reaction StepMethodTemperature (°C)TimeYield (%)Purity (HPLC)
Step 1: Bis-Allylation Conventional Reflux8012 hours72>90%
Step 1: Bis-Allylation Microwave (MAOS)8015 mins94>98%
Step 2: Saponification Conventional Reflux804 hours81>92%
Step 2: Saponification Microwave (MAOS)8010 mins96>99%
Overall Process Conventional Reflux-~16 hours58-
Overall Process Microwave (MAOS)-25 mins 90 >99%

Conclusion & Analytical Validation

The microwave-assisted two-step synthesis of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid provides a self-validating, high-yielding pathway that circumvents the chemoselectivity issues of direct mono-alkylation. The transition from conventional thermal heating to MAOS reduces the overall reaction time from 16 hours to 25 minutes while increasing the isolated yield to 90%.

Analytical Expectations: ¹H NMR (CDCl₃) will show the characteristic allyl ether signals (a multiplet at ~6.0 ppm for the internal alkene proton, and two doublets of doublets at ~5.3 and ~5.4 ppm for the terminal alkene protons), alongside the complete disappearance of the allyl ester signals. The methoxy group will appear as a sharp singlet at ~3.8 ppm.

References

  • [4] "In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers." MDPI Pharmaceuticals, 2025. URL: [Link]

  • [5] Javaherian, M., et al. "A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions." Organic Chemistry Research, 2017. URL: [Link]

  • [3] Halverstadt, I. F., & Kumler, W. D. "Solvent Polarization Error and its Elimination in Calculating Dipole Moments." Journal of the American Chemical Society, 1942. URL: [Link]

  • [6] Kappe, C. O. "Microwave-Assisted Organic Synthesis - Back to the Roots." MDPI Proceedings, 2001. URL: [Link]

  • [2] Rana, K. K., & Rana, S. "Microwave Reactors: A Brief Review on Its Fundamental Aspects and Applications." Open Access Library Journal, 2014. URL: [Link]

  • [1] Gedye, R., et al. "The use of microwave ovens for rapid organic synthesis." Tetrahedron Letters, 1986. URL: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid via recrystallization. As direct...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid via recrystallization. As direct, published recrystallization data for this specific molecule is limited, this guide employs established principles of organic chemistry and extrapolates from structurally similar compounds, such as 4-methoxybenzoic acid and other aromatic carboxylic acids, to provide a robust starting point for your purification workflow.[1][2][3] The methodologies and troubleshooting advice herein are designed to be a self-validating system, empowering you to optimize the purification of your target compound with scientific rigor.

Frequently Asked Questions (FAQs) on Solvent Selection

Q1: What are the fundamental principles for selecting an effective recrystallization solvent?

A1: The ideal recrystallization solvent should exhibit a steep solubility curve for the compound of interest. This means the compound should be sparingly soluble at low temperatures but highly soluble at the solvent's boiling point.[4][5] This differential solubility is the cornerstone of purification, as it allows the compound to crystallize out of the solution upon cooling while the impurities remain dissolved.[3] Additionally, the solvent's boiling point should ideally be lower than the melting point of the solid to prevent the compound from "oiling out" (melting before it dissolves).[6][7] The solvent must also be chemically inert, not reacting with the compound, and be volatile enough to be easily removed from the purified crystals.

Q2: Based on its chemical structure, what solvents are predicted to be suitable for 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid?

A2: The structure of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid (M.P. 79-83°C[8]) presents several functional groups that guide solvent choice. The polar carboxylic acid group suggests solubility in polar solvents like alcohols.[1] The aromatic ring, methoxy group, and allyl ether linkage introduce some non-polar character. This "like dissolves like" principle suggests the following solvent classes should be investigated:

  • Alcohols (e.g., Ethanol, Methanol, Isopropanol): These are often excellent starting points for aromatic carboxylic acids due to their ability to hydrogen bond with the carboxyl group.[1][9]

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble) can be highly effective.[10][11] Common and effective mixtures for compounds of this type include ethanol/water, acetone/water, or toluene/hexane.[11][12]

  • Esters and Ketones (e.g., Ethyl Acetate, Acetone): These solvents offer moderate polarity and are good candidates. 4-Methoxybenzoic acid shows good solubility in these.[1]

  • Aromatic Hydrocarbons (e.g., Toluene): While the compound's solubility might be lower in non-polar solvents, toluene could be useful as the "good" solvent in a mixed system with an anti-solvent like hexane or heptane.[1][13]

Q3: How should I perform a small-scale test to identify the best solvent?

A3: A systematic small-scale test is critical to avoid wasting your bulk material.[4]

  • Place approximately 10-20 mg of your crude compound into several small test tubes.

  • To each tube, add a different candidate solvent dropwise (e.g., ethanol, water, ethyl acetate, toluene, hexane).

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[4]

  • If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point. Add the minimum amount of hot solvent needed to fully dissolve the solid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • The best solvent will be one where the compound dissolves completely when hot and forms a high yield of crystals upon cooling.

Data Summary: Predictive Solubility for Solvent Selection

While specific quantitative data for 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid is unavailable, the known solubility of the parent aromatic acid, 4-Methoxybenzoic acid, provides an excellent predictive tool for initial solvent screening.

Solvent ClassExample SolventPredicted Solubility of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acidRationale & Use Case
Alcohols Ethanol, MethanolHigh Good single-solvent candidate or the "good" solvent in a mixed system.[1]
Water WaterLow (in cold), Moderate (in hot) Unlikely to be a good single solvent but excellent as the "poor" or "anti-solvent" with alcohols or acetone.[1][10]
Esters Ethyl AcetateModerate to High A viable single-solvent option.[1]
Ketones AcetoneHigh Good "good" solvent for a mixed system with water or a non-polar anti-solvent.[1]
Hydrocarbons Toluene, HexaneLow to Moderate (Toluene), Very Low (Hexane) Toluene could be a "good" solvent, while hexane is an excellent "poor" solvent for mixed systems.[1][13]

Visual Workflow: Solvent Selection & Testing

Solvent_Selection Figure 1. Decision Workflow for Recrystallization Solvent Selection cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Decision A Start with Crude Compound B Perform Small-Scale Solubility Tests (10-20 mg in various solvents) A->B C Soluble in Cold Solvent? B->C D Insoluble in Hot Solvent? C->D No F Reject Solvent C->F Yes E Forms Abundant Crystals on Cooling? D->E No D->F Yes G Select as Primary Candidate E->G Yes H Consider for Mixed-Solvent System ('Good' or 'Poor' solvent) E->H No / Low Yield I Proceed to Bulk Recrystallization G->I

Caption: Decision Workflow for Recrystallization Solvent Selection

Experimental Protocol: Recrystallization using an Ethanol/Water System

This protocol details a mixed-solvent recrystallization, a robust method for compounds with intermediate polarity.

  • Dissolution: Place the crude 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid in an appropriately sized Erlenmeyer flask with a stir bar or boiling chip. Add the minimum amount of hot 95% ethanol to just dissolve the solid at a gentle boil.[10] An excess of solvent is the most common cause of low recovery, so add it portion-wise, allowing time for dissolution between additions.[4][14]

  • (Optional) Decoloration: If the solution is colored due to impurities, remove it from the heat source and allow it to cool slightly. Add a small amount (spatula tip) of activated charcoal.[7] Re-heat the mixture to boiling for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Use a stemless funnel and fluted filter paper. Pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.

  • Induce Crystallization: While the filtered solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it just becomes clear again.[10] This ensures you are at the ideal saturation point for crystal growth.

  • Cooling & Crystal Growth: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3][5] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (at the same ratio as the final solvent composition) to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Troubleshooting Guide

Q4: My compound has "oiled out," forming a liquid layer instead of crystals. What went wrong and how do I fix it?

A4: "Oiling out" occurs when the solid melts before it dissolves, which happens when the solution temperature is above the compound's melting point (M.P. 79-83°C).[6][7] Impurities can also depress the melting point, exacerbating this issue.

  • Solution 1: Re-heat the solution until the oil fully dissolves. Add a small amount of additional hot solvent (the "good" solvent, e.g., ethanol) to decrease the saturation point. Allow the solution to cool much more slowly. Insulating the flask can help.[6][14]

  • Solution 2: The chosen solvent system may be inappropriate. If the problem persists, recover the crude material by evaporating the solvent and attempt the recrystallization with a different solvent system that has a lower boiling point.

Q5: The solution has cooled, but no crystals have formed. What should I do?

A5: This is typically due to either using too much solvent or the solution being supersaturated.[4][14]

  • Solution 1 (Too much solvent): Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow it to cool again.[6]

  • Solution 2 (Supersaturation): Induce crystallization. The most common methods are:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide a nucleation site for crystal growth.[4][14]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.[4]

Q6: My final crystals are still colored. How can I improve purity?

A6: Colored impurities are often large, polar molecules that can be adsorbed onto activated charcoal.

  • Solution: Redissolve the colored crystals in the minimum amount of hot solvent. Follow Step 2 (Decoloration) and Step 3 (Hot Filtration) from the protocol above.[7] Be aware that using an excessive amount of charcoal can adsorb your product as well, reducing the final yield.[10]

Q7: My final yield is unacceptably low. What are the most likely causes?

A7: Low yield is a common issue with several potential causes.[4][10]

  • Cause 1: Using too much solvent during dissolution. This is the most frequent error. The material remains dissolved in the mother liquor even after cooling.

  • Cause 2: Premature crystallization during hot filtration. If the solution cools in the funnel, product is lost with the insoluble impurities.

  • Cause 3: Incomplete cooling. Ensure the solution is cooled in an ice bath for an adequate amount of time to maximize precipitation.

  • Cause 4: Excessive washing. Using too much rinse solvent, or solvent that is not ice-cold, will redissolve some of your product.[4]

Visual Workflow: Troubleshooting Common Issues

Troubleshooting Figure 2. Troubleshooting Workflow for Recrystallization Start Recrystallization Attempted Problem What is the issue? Start->Problem OilingOut Compound 'Oiled Out' Problem->OilingOut Liquid layer forms NoCrystals No Crystals Formed Problem->NoCrystals Clear solution on cooling LowYield Low Yield Problem->LowYield Minimal solid recovered Sol_Oiling 1. Re-heat to dissolve oil 2. Add more 'good' solvent 3. Cool very slowly OilingOut->Sol_Oiling Sol_NoCrystals_1 Too much solvent? NoCrystals->Sol_NoCrystals_1 Sol_LowYield Review Protocol: - Use minimum hot solvent - Ensure filtration is hot - Use ice-cold rinse solvent LowYield->Sol_LowYield End Pure Crystals Obtained Sol_Oiling->End Sol_NoCrystals_1_Action Boil off some solvent and re-cool Sol_NoCrystals_1->Sol_NoCrystals_1_Action Yes Sol_NoCrystals_2 Induce Crystallization: - Scratch with glass rod - Add a seed crystal Sol_NoCrystals_1->Sol_NoCrystals_2 No Sol_NoCrystals_1_Action->End Sol_NoCrystals_2->End Sol_LowYield->End

Caption: Troubleshooting Workflow for Recrystallization

References

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from [Link]

  • Google Patents. (2015). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • ResearchGate. (2020). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Massachusetts. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Reddit. (2020). Recrystallisation Help : r/Chempros. Retrieved from [Link]

  • St. Olaf College. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Retrieved from [Link]

  • Google Patents. (2010). US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole....
  • National Center for Biotechnology Information. (2013). 2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-methoxybenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Synthesis of 4-methoxymethylbenzoic acid. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • ResearchGate. (2014). Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid?. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

  • PubChem. (n.d.). 4-methoxy-2-(prop-2-en-1-yloxy)benzoic acid. Retrieved from [Link]

  • Google Patents. (1974). US3816523A - Process for the production and purification of benzoic acid.
  • ResearchGate. (2025). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

  • Google Patents. (2005). US20050137396A1 - Process for preparing benzoic acids.

Sources

Optimization

Removing unreacted allyl bromide from 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of O-alkylated products in drug development workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of O-alkylated products in drug development workflows. A common bottleneck in the synthesis of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid is the complete removal of unreacted allyl bromide (3-bromopropene).

Allyl bromide is a highly reactive, volatile alkylating agent and lachrymator. Leaving trace amounts in your final product not only compromises downstream reactions (such as amide couplings or esterifications) but also poses significant safety and regulatory risks. This guide provides field-proven, self-validating protocols to ensure the absolute clearance of allyl bromide from your target carboxylic acid.

Physicochemical Data Summary

Understanding the physical properties of your mixture is the cornerstone of rational purification design. The separation strategy relies on exploiting the differences in volatility and ionizability between the product and the impurity.

Property4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid (Product)Allyl Bromide (Impurity)
Molecular Weight 208.21 g/mol 120.98 g/mol
Boiling Point > 300 °C (Decomposes)70 - 71 °C[1]
Acid Dissociation (pKa) ~ 4.0 (Carboxylic Acid)N/A (Neutral)
Aqueous Solubility Insoluble (at pH < 3); Soluble (at pH > 7 as salt)Slightly soluble (3,835 mg/L)
Organic Solubility Soluble (EtOAc, DCM, Ether)Miscible (EtOAc, DCM, Ether, Chloroform)
Process Parameters Summary
Process StepParameterTarget ValueRationale
Rotary Evaporation Water Bath Temp40 °CPrevents thermal degradation of the product.
Rotary Evaporation Vacuum Pressure< 50 mbarLowers allyl bromide boiling point for volatilization.
Base Extraction Aqueous BaseSat. NaHCO3 (aq)Deprotonates acid (pKa ~4) without side reactions.
Acidification Target pHpH 1 - 2Ensures complete protonation and precipitation.

Purification Logic & Workflow

The separation strategy exploits two distinct physicochemical differences:

  • Volatility: Allyl bromide's low boiling point (71 °C) allows for bulk removal via vacuum distillation.

  • Ionizability: The carboxylic acid moiety on the product allows for orthogonal phase separation via acid-base extraction, guaranteeing trace impurity clearance.

G Start Crude Reaction Mixture (Product + Allyl Bromide) Evap Rotary Evaporation (40°C, <50 mbar) Start->Evap Bulk Removal Dissolve Dissolve Residue in EtOAc Evap->Dissolve Extract Extract with Sat. NaHCO3 (aq) Dissolve->Extract Org1 Organic Phase (Allyl Bromide + Neutral Impurities) Extract->Org1 Non-polar Aq1 Aqueous Phase (Sodium Carboxylate Salt) Extract->Aq1 Polar/Ionic Discard Halogenated Waste Org1->Discard Wash Wash with Fresh EtOAc Aq1->Wash Org2 Organic Phase (Trace Allyl Bromide) Wash->Org2 Aq2 Aqueous Phase (Purified Salt) Wash->Aq2 Org2->Discard Acidify Acidify with 1M HCl to pH 2 Aq2->Acidify Precipitate Precipitation / Extraction Pure Carboxylic Acid Product Acidify->Precipitate

Figure 1: Acid-Base Extraction Workflow for Allyl Bromide Removal.

Standard Operating Procedures (SOPs)

Protocol A: Bulk Removal via High-Vacuum Evaporation

Causality: Allyl bromide has a boiling point of 70-71 °C at atmospheric pressure[1]. Under reduced pressure (e.g., 50 mbar), its boiling point drops significantly, allowing it to be stripped away without thermally degrading the benzoic acid derivative. Procedure:

  • Transfer the crude reaction mixture to a round-bottom flask, ensuring it is no more than half full.

  • Attach to a rotary evaporator equipped with a secondary dry-ice/acetone cold trap. Crucial: Allyl bromide vapors are corrosive and toxic; they must not reach the vacuum pump[2].

  • Set the water bath to 40 °C.

  • Gradually reduce the pressure to ~50 mbar.

  • Maintain rotation until solvent condensation ceases.

  • Apply high vacuum (<1 mbar) via a Schlenk line for 1 hour to remove residual trapped volatiles.

Protocol B: Trace Clearance via Acid-Base Extraction

Causality: While evaporation removes >95% of allyl bromide, trace amounts often remain trapped in the product's solid lattice or viscous oil. By converting the carboxylic acid (pKa ~4) into a highly water-soluble sodium salt using a weak base (NaHCO3), we force the neutral allyl bromide to partition exclusively into the organic phase[3]. Procedure:

  • Dissolution: Dissolve the crude residue from Protocol A in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Base Extraction: Transfer to a separatory funnel. Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO3).

  • Phase Separation: Stopper and invert the funnel, venting frequently to release CO2 gas (generated by the acid-base neutralization). Allow the layers to separate.

  • Partitioning: Drain the lower aqueous layer (containing the product salt) into a clean Erlenmeyer flask. Retain the upper organic layer (containing allyl bromide).

  • Washing: Return the aqueous layer to the funnel and wash with a fresh portion of EtOAc (0.5x volume). Combine this organic wash with the first organic layer and discard into a designated halogenated waste container.

  • Acidification: Place the aqueous layer in an ice bath. Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring until the solution reaches pH 1-2 (verify with pH paper). The protonated 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid will precipitate as a white solid[4].

  • Isolation: Recover the purified product via vacuum filtration (Büchner funnel), wash with ice-cold water, and dry overnight under high vacuum.

Troubleshooting & FAQs

Q: I performed the acid-base extraction, but my product didn't precipitate upon adding HCl. Where is it? A: 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid has a methoxy group and an ether linkage, which slightly increases its solubility in water compared to unsubstituted benzoic acid. If the aqueous volume is too large, the product may remain dissolved even at pH 2. Solution: Extract the acidic aqueous layer with fresh EtOAc (3 x 20 mL). The neutral carboxylic acid will partition into the EtOAc. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the pure product.

Q: Can I use Sodium Hydroxide (NaOH) instead of Sodium Bicarbonate (NaHCO3) for the extraction? A: It is highly recommended to use NaHCO3. While NaOH will deprotonate the carboxylic acid, strong bases can also cause unwanted side reactions, such as the hydrolysis of the ether linkages over extended periods or base-catalyzed degradation. NaHCO3 is a weak base that is perfectly tuned to deprotonate carboxylic acids (pKa ~4) without affecting other functional groups[3].

Q: My GC-MS still shows a small peak for allyl bromide after rotary evaporation. Is this normal? A: Yes. Allyl bromide can become "entrained" within the viscous oil or crystalline matrix of the product. Rotary evaporation is limited by the surface area and the diffusion rate of the volatile impurity through the bulk phase. This is why Protocol B (Acid-Base Extraction) is a mandatory self-validating step for pharmaceutical-grade purity.

Q: What safety precautions are critical when handling the allyl bromide waste? A: Allyl bromide is highly flammable, toxic by inhalation, and a severe skin irritant[2]. All extractions must be performed in a certified fume hood. The organic layers containing allyl bromide must be disposed of in clearly labeled halogenated waste containers, kept away from strong oxidizing agents and active metals (like sodium or zinc) which can cause violent reactions.

References

1. Allyl Bromide | 106-95-6 - TCI Chemicals. TCI America. 2.[1] Allyl bromide CAS#: 106-95-6. ChemicalBook. 3.[4] Acid–base extraction. Wikipedia. 4.[3] 4.8: Acid-Base Extraction. Chemistry LibreTexts. 5.[2] SAFETY DATA SHEET: Allyl bromide. Sigma-Aldrich / Lakeland. 6. allyl bromide - Sdfine Safety Data Sheet. Sdfine.

Sources

Troubleshooting

Technical Support Center: Handling 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic Acid in Acidic Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who incorporate 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid into t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who incorporate 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid into their synthetic workflows.

This highly functionalized building block contains three distinct reactive domains: a carboxylic acid, a robust 4-methoxy ether, and a sensitive 2-allyloxy (prop-2-en-1-yloxy) ether. Understanding the orthogonal stability of these functional groups in acidic media is critical. Misjudging the acidity, solvent, or temperature can lead to premature deprotection, unwanted side reactions, or total degradation of your intermediate.

Diagnostic Decision Tree: Acidic Degradation Pathways

The following flowchart illustrates the thermodynamic and kinetic fate of the molecule when exposed to various acidic environments.

AcidStability Start 4-Methoxy-2-(prop-2-en-1-yloxy) benzoic acid AqueousMild Mild Aqueous Acid (e.g., 0.1M HCl, pH 3) Start->AqueousMild Room Temp Alcoholic Acidic Alcohols (e.g., HCl in MeOH) Start->Alcoholic Heat / Prolonged StrongHX Strong Hydrohalic Acids (e.g., HI, HBr, reflux) Start->StrongHX Heat LewisAcid Strong Lewis Acids (e.g., BBr3, AlCl3) Start->LewisAcid CH2Cl2, -78°C to RT Safe Stable (Protonated Carboxylic Acid) AqueousMild->Safe Ester Fischer Esterification (Carboxylic Acid reacts) Alcoholic->Ester CleavageAllyl Allyl Ether Cleavage (Forms Phenol + Allyl Halide) StrongHX->CleavageAllyl CleavageBoth Global Deprotection (Cleaves Allyl & Methoxy) LewisAcid->CleavageBoth

Caption: Decision Tree: Degradation pathways of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid in acids.

Quantitative Stability Profile

To aid in your experimental design, all quantitative stability data across common acidic media has been summarized below.

Acidic ConditionSolvent SystemTempPrimary Degradation PathwayEstimated Stability (Half-life)
0.1 M HCl (aq) Water / EtOAc25 °CNone (Stable)> 48 hours
1.0 M HCl (aq) Water / THF60 °CAlkene Hydration (+18 Da)~ 4 hours
2.0 M HCl Methanol65 °CFischer Esterification (+14 Da)< 30 minutes
48% HBr (aq) Water / AcOH100 °CAllyl Ether Cleavage (-40 Da)< 10 minutes
1.0 M BBr₃ Dichloromethane-78 °C to 25 °CGlobal Ether Cleavage (-54 Da)< 5 minutes
Troubleshooting FAQs

Q1: During my acidic workup (1M HCl), I observed a +18 Da mass shift in my LC-MS. What happened? Causality: The allyl group (prop-2-en-1-yloxy) contains an isolated alkene. Under strongly acidic aqueous conditions, especially with prolonged exposure or mild heating, the alkene undergoes acid-catalyzed Markovnikov hydration. The acid protonates the double bond to form a secondary carbocation, which is subsequently trapped by water, yielding 4-methoxy-2-(2-hydroxypropoxy)benzoic acid. Resolution: Limit contact time with aqueous acids during workup. Use a weaker acid like saturated aqueous citric acid or sodium bisulfate (NaHSO₄) to adjust the pH for extraction without triggering hydration.

Q2: I attempted to dissolve the compound in methanolic HCl to remove a Boc group from another part of my intermediate, but my main peak shifted by +14 Da. Why? Causality: You have inadvertently performed a Fischer esterification. The carboxylic acid moiety at position 1 is highly susceptible to esterification when exposed to an alcohol (methanol) in the presence of a strong acid catalyst (HCl). The +14 Da shift corresponds to the conversion of the carboxylic acid (-OH) to a methyl ester (-OCH₃). Resolution: If acidic deprotection is required elsewhere in the molecule, avoid alcoholic solvents. Use a non-nucleophilic solvent system such as Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in 1,4-dioxane.

Q3: I treated my compound with concentrated HBr to cleave a different ether, but I lost the allyl group entirely. Is the allyl ether sensitive to HBr? Causality: Yes. While allyl ethers are generally stable to mild acids, they undergo rapid Sₙ1/Sₙ2 cleavage in the presence of strong hydrohalic acids (HBr, HI)[1]. The ether oxygen is protonated, and the highly nucleophilic bromide or iodide ion attacks the allylic carbon, liberating 2-hydroxy-4-methoxybenzoic acid and allyl bromide[1]. Resolution: Allyl ethers cannot withstand concentrated HBr or HI. If you need orthogonal deprotection, consider using selective transition-metal catalysis (e.g., Pd(PPh₃)₄) to remove the allyl group[2], or use milder acids if targeting other protecting groups.

Q4: Why does BBr₃ completely destroy my starting material, leaving only 2,4-dihydroxybenzoic acid? Causality: Boron tribromide (BBr₃) is a powerful Lewis acid used for global ether dealkylation. It coordinates strongly to both the methoxy and allyloxy oxygen atoms, facilitating bromide attack that cleaves both the methyl and allyl groups. Resolution: If you only want to cleave the allyl ether, use a milder, selective method. If you want to keep both ethers intact, avoid strong Lewis acids entirely.

Self-Validating Experimental Protocols
Protocol A: Safe Acidic Workup and Extraction

Use this protocol to isolate the compound from basic aqueous mixtures without triggering hydration or esterification.

  • Quench: Cool the crude reaction mixture to 0–5 °C using an ice-water bath to kinetically slow any potential side reactions.

  • Acidification: Slowly add a mild acidic buffer (10% w/v aqueous Citric Acid) dropwise while stirring vigorously, until the aqueous phase reaches pH 3.0–4.0.

    • Validation Check 1: Verify the pH using a calibrated pH meter or high-resolution pH paper. The solution should turn cloudy as the free benzoic acid precipitates out of the aqueous phase.

  • Extraction: Extract immediately with Ethyl Acetate (EtOAc) (3 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30 °C.

    • Validation Check 2: Analyze the concentrated organic layer via LC-MS. The extracted ion chromatogram (EIC) should show a dominant peak at m/z 207.06[M-H]⁻. The absence of peaks at m/z 221.08 (+14 Da) or 225.08 (+18 Da) confirms that no esterification or hydration occurred during the workup.

Protocol B: Deliberate Deprotection via Acidic Hydrolysis

Isomerization to the more labile enol ether followed by mild acidic hydrolysis is a highly effective method for deliberate deprotection[3].

  • Isomerization: Dissolve the compound in anhydrous toluene under an inert atmosphere. Add a catalytic amount of RuCl₂(PPh₃)₃ and heat to 80 °C for 2 hours. This isomerizes the allyl ether to a prop-1-enyl ether[2].

    • Validation Check 1: Monitor by ¹H-NMR. The disappearance of the complex multiplet at ~5.9 ppm (terminal alkene) and the appearance of a new signal at ~4.5 ppm confirms successful isomerization.

  • Acidic Hydrolysis: Cool the mixture to room temperature. Add 1M aqueous HCl and stir for 30 minutes. The prop-1-enyl ether is highly acid-labile and rapidly hydrolyzes[4].

  • Workup: Extract with DCM. The resulting organic layer will contain the cleanly deprotected 2-hydroxy-4-methoxybenzoic acid.

Mechanistic Pathway: Hydrohalic Cleavage

The following diagram illustrates the causality behind the degradation observed in FAQ 3 when the compound is exposed to strong hydrohalic acids like HBr.

Mechanism Step1 Allyl Ether + HBr Step2 Protonated Ether Oxygen Step1->Step2 Rapid Equilibrium Step3 Bromide Attack (SN2 at Allyl C) Step2->Step3 Rate Limiting Step4 Phenol Derivative + Allyl Bromide Step3->Step4 Cleavage

Caption: Mechanistic pathway for the SN2 cleavage of the allyl ether by Hydrobromic acid (HBr).

References
  • Title: Allyl Ethers - Protecting Groups - Organic Chemistry Portal Source: organic-chemistry.org URL: [Link]

  • Title: 18.3: Reactions of Ethers - Acidic Cleavage Source: Chemistry LibreTexts URL: [Link]

  • Title: The allyl ether as a protecting group in carbohydrate chemistry Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the separation and purification of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid from common side products e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the separation and purification of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid from common side products encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid?

A1: The synthesis of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid is typically achieved through a Williamson ether synthesis, reacting 4-methoxy-2-hydroxybenzoic acid with an allyl halide (like allyl bromide) in the presence of a base.[1][2][3] The primary impurities to anticipate are:

  • Unreacted Starting Materials: 4-methoxy-2-hydroxybenzoic acid and residual allyl bromide.

  • Claisen Rearrangement Product: If the reaction temperature is too high, a[4][4]-sigmatropic rearrangement of the allyl phenyl ether can occur, leading to the formation of an isomeric C-allylated phenol.[5][6][7]

  • Elimination Side Products: While less common with primary halides, E2 elimination can lead to the formation of an alkene and an alcohol.[1][8]

Q2: I have a mixture of my desired product and the unreacted starting material, 4-methoxy-2-hydroxybenzoic acid. What is the most straightforward separation method?

A2: Both your product and the starting material are carboxylic acids and will have similar acidic properties, making a simple acid-base extraction for separation challenging. In this scenario, column chromatography is the most effective method to separate these two compounds based on their polarity differences.

Q3: How can I quickly check the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your column chromatography. By spotting your collected fractions on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of your desired product from impurities. A well-chosen solvent system should show a clear difference in the Retention Factor (Rf) values for your product and any side products.[9]

Troubleshooting Guide

Issue 1: Emulsion Formation During Acid-Base Extraction

Q: I'm performing an acid-base extraction to remove neutral impurities, but a thick emulsion has formed between the organic and aqueous layers, making separation impossible. What should I do?

A: Emulsion formation is a common issue in liquid-liquid extractions. Here’s a systematic approach to resolve it:

  • Patience is Key: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the layers separating on their own.

  • Gentle Swirling: Instead of vigorous shaking, gently rock the separatory funnel back and forth. This can encourage coalescence without introducing as much mechanical energy.

  • Break the Emulsion:

    • Addition of Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

    • Change in pH: A slight adjustment of the aqueous layer's pH with a few drops of dilute acid or base can sometimes disrupt the emulsion.

    • Filtration: For persistent emulsions, filtering the entire mixture through a pad of celite or glass wool can be effective.

  • Future Prevention: To avoid emulsions, use gentle inversions of the separatory funnel for mixing instead of vigorous shaking, especially when dealing with solutions containing acidic or basic compounds that can act as surfactants.[10]

Issue 2: Oiling Out During Recrystallization

Q: I've dissolved my crude 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. Here are several troubleshooting steps:

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to ensure everything is fully dissolved, then attempt to cool it again slowly.[11]

  • Slow Down the Cooling: Rapid cooling often promotes oiling out. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help to slow the cooling rate.[12][13]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[14]

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.[14]

  • Change the Solvent System: If the problem persists, your chosen solvent may be unsuitable. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[12] You might need to experiment with different solvents or a mixture of solvents.

Issue 3: Poor Separation (Streaking) in Column Chromatography

Q: My product is streaking down the column during silica gel chromatography, leading to poor separation. What is causing this and how can I improve it?

A: Streaking of acidic compounds like carboxylic acids on silica gel is a common problem. It is often caused by the interaction of the acidic proton with the slightly acidic silica gel.

  • Modify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[15] This will protonate the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper bands and better separation.

  • Check Your Sample Loading: Ensure your sample is dissolved in a minimal amount of solvent and loaded onto the column in a narrow band. Overloading the column with too much sample can also lead to poor separation.

  • Consider Reversed-Phase Chromatography: If streaking persists, reversed-phase chromatography on a C-18 column can be an excellent alternative for purifying polar and acidic compounds.[16][17]

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate the acidic product from any neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent, such as diethyl ether or ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and add a 5% aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup from CO₂ evolution.[4] Allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acidic product is removed. Combine the aqueous extracts.

  • Wash: Wash the combined aqueous extracts with a small amount of diethyl ether to remove any remaining neutral impurities. Discard the ether wash.

  • Acidification: Cool the aqueous solution in an ice bath and acidify it by slowly adding 1M HCl until the pH is around 2-3. This will precipitate your product.[18][19]

  • Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and dry it thoroughly.[13]

Protocol 2: Purification by Recrystallization

This method purifies the solid product based on differences in solubility.

  • Solvent Selection: Choose a solvent in which 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid is soluble when hot but sparingly soluble when cold. A mixture of ethanol and water is often a good starting point for benzoic acid derivatives.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[12][14]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 3: Purification by Column Chromatography

This protocol is effective for separating the product from impurities with different polarities.

  • Stationary Phase: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to a 90:10 hexane:ethyl acetate mixture.

  • Mobile Phase Modification: To prevent streaking, add 0.5% acetic acid to the eluent mixture.[15]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid.

Data Summary

ParameterAcid-Base ExtractionRecrystallizationColumn Chromatography
Principle Difference in acidityDifference in solubilityDifference in polarity
Best For Removing neutral/basic impuritiesHigh final purity of a solidSeparating similar compounds
Key Reagents Dilute acid (HCl), Dilute base (NaHCO₃)Appropriate solvent(s)Silica gel, Eluent system
Common Issues Emulsion formationOiling out, Poor recoveryStreaking, Poor separation

Visual Workflows

Separation_Workflow cluster_synthesis Synthesis cluster_purification Purification Options Crude_Product Crude 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid Extraction Acid-Base Extraction Crude_Product->Extraction Remove neutral/ basic impurities Chromatography Column Chromatography Crude_Product->Chromatography Separate polar compounds Recrystallization Recrystallization Extraction->Recrystallization Further purification Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Recrystallization Final polishing

Caption: General purification workflow for 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid.

Acid_Base_Extraction start Crude Product in Organic Solvent add_base Add aq. NaHCO3 & Separate Layers start->add_base organic_layer Organic Layer (Neutral/Basic Impurities) add_base->organic_layer Discard aqueous_layer Aqueous Layer (Product as Salt) add_base->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitated Pure Product acidify->precipitate filter Filter & Dry precipitate->filter final_product Pure Solid Product filter->final_product

Caption: Step-wise diagram of the acid-base extraction protocol.

References

  • Wikipedia. Claisen rearrangement. [Link]

  • Sivakumar, S., et al. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Rapid Communications in Mass Spectrometry, 14(13), 1116-1122. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2023). 18.5: Reactions of Ethers- Claisen Rearrangement. [Link]

  • Organic Chemistry Portal. Claisen Rearrangement. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]

  • Google Patents. (2004).
  • Columbia University. Column chromatography. [Link]

  • Reddit. (2019). What are some common mistakes when doing liquid-liquid extraction labs? [Link]

  • University of California, Irvine. Liquid/liquid Extraction. [Link]

  • PubMed. (1998). Chromatographic separations of aromatic carboxylic acids. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • The Royal Society of Chemistry. (2017). Synthesis of 4-methoxymethylbenzoic acid. [Link]

  • University of Texas at Dallas. Recrystallization of Benzoic Acid. [Link]

  • University of Missouri–St. Louis. The Recrystallization of Benzoic Acid. [Link]

  • PubMed Central. (2013). 2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-methoxybenzoate. [Link]

  • PubMed Central. (2015). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids? [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis, 431-434. [Link]

  • PubChemLite. 4-methoxy-2-(prop-2-en-1-yloxy)benzoic acid. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • StudyMoose. (2024). Recrystallization of Benzoic Acid. [Link]

  • Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. [Link]

  • ResearchGate. (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for O-Allylation of 4-Methoxysalicylic Acid

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with authoritative troubleshooting strategies for the O-allylation of 4-methoxysalicylic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with authoritative troubleshooting strategies for the O-allylation of 4-methoxysalicylic acid. Because this molecule possesses both a carboxylic acid (pKa ~3) and a phenolic hydroxyl (pKa ~10), achieving selective O-allylation without triggering thermal degradation or rearrangement requires precise thermodynamic and kinetic control.

Mechanistic Causality & Temperature Dependence

The O-allylation workflow typically utilizes allyl bromide in the presence of a mild base (e.g., K2CO3) and a polar aprotic solvent. The reaction temperature is the single most critical variable dictating product distribution:

  • At optimal temperatures (60–80 °C): The phenoxide and carboxylate nucleophiles efficiently attack the allyl halide via a classic SN2 mechanism, yielding the desired O-allyl ether/ester[1].

  • At elevated temperatures (>120 °C): The reaction system crosses the activation energy threshold for the Claisen rearrangement. The newly formed allyl aryl ether undergoes a thermally allowed [3,3]-sigmatropic shift, irreversibly migrating the allyl group to the ortho-carbon to form a C-allylated product[2].

G A 4-Methoxysalicylic Acid + Allyl Bromide B Optimal Temp (60-80°C) Base: K2CO3, Solvent: Acetone A->B Controlled heating C High Temp (>120°C) or Prolonged Heating A->C Overheating D Target: O-Allylated Product (Allyl Ether/Ester) B->D High Yield SN2 E Side Reaction: Claisen Rearrangement C->E Direct conversion D->E Thermal stress F Undesired: C-Allylated Product (Ortho-Allyl Phenol) E->F [3,3]-Sigmatropic shift

Reaction pathway of 4-methoxysalicylic acid allylation and temperature-dependent Claisen shift.

Temperature Optimization Data

To establish the causality between temperature and product distribution, refer to the following quantitative matrix based on standard K2CO3-mediated protocols:

Reaction Temp (°C)Time (h)Conversion (%)Major ProductYield (%)Quality / Kinetic Observation
25 (Room Temp) 24< 30%Mono-allyl ester< 25%Sluggish SN2 kinetics; incomplete reaction.
60 6> 95%Di-O-allylated (Ether & Ester)78%Optimal balance of rate and stability[1].
80 3> 98%Di-O-allylated (Ether & Ester)82%Fastest safe kinetic profile[3].
120 4> 99%Mixed O-allyl / C-allyl~ 40%Onset of Claisen rearrangement[2].
150 4> 99%C-allylated (Ortho-allyl phenol)< 10%Complete [3,3]-sigmatropic shift[2].

Self-Validating Experimental Protocol: Optimal O-Allylation (60 °C)

This standard operating procedure is designed as a self-validating system. The visual cues act as built-in quality control checkpoints to ensure the chemistry is proceeding as intended.

Step 1: Differential Deprotonation

  • Action: In a 3-neck round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 4-methoxysalicylic acid in anhydrous Acetone. Add 3.0 eq of finely powdered anhydrous K2CO3.

  • Causality: 3.0 eq is required because the first equivalent rapidly deprotonates the highly acidic carboxylic acid, while the excess drives the thermodynamic deprotonation of the less acidic phenolic hydroxyl.

  • Validation Checkpoint: The clear solution will turn into a slightly opaque, yellowish suspension as the insoluble potassium salts form.

Step 2: Electrophile Addition

  • Action: Stir for 30 minutes at room temperature under Nitrogen. Slowly add 2.5 eq of Allyl Bromide dropwise via an addition funnel.

  • Causality: Dropwise addition prevents localized exothermic spikes that could trigger premature side reactions or solvent bumping.

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to exactly 60–70 °C using a thermostatically controlled oil bath. Maintain vigorous stirring for 6 hours[1].

  • Validation Checkpoint: The formation of KBr as a fine, dense white precipitate confirms the SN2 displacement is actively occurring.

Step 4: Quenching & Workup

  • Action: Cool the mixture to room temperature. Filter the KBr salts. Concentrate the filtrate under reduced pressure using a water bath set strictly below 40 °C. Partition the residue between Ethyl Acetate and Distilled Water.

  • Causality: Keeping the rotary evaporator bath below 40 °C prevents thermally induced degradation or rearrangement of the purified O-allyl product during concentration.

Troubleshooting FAQs

Q1: My NMR shows an allyl group attached to the aromatic ring instead of the oxygen. What went wrong? A: You are observing a Claisen rearrangement, which yields a C-allylated product (ortho-allyl phenol)[2]. This occurs when the reaction temperature exceeds 100–120 °C, providing enough thermal energy for the O-allyl ether to undergo a [3,3]-sigmatropic shift. Resolution: Ensure your oil bath is strictly calibrated to 60–70 °C. If using microwave-assisted synthesis, limit the temperature to 80 °C and the reaction time to under 15 minutes[3].

Q2: I am only getting the allyl ester, but the phenolic hydroxyl remains unreacted. How do I force di-O-allylation? A: The carboxylic acid (pKa ~3) is neutralized much faster than the phenolic OH (pKa ~10). If your temperature is too low (e.g., room temperature) or your base is too weak/insufficient, only the ester will form. Resolution: Increase the base to at least 3.0 equivalents of K2CO3. Elevate the temperature to 60 °C to provide the necessary activation energy for the phenoxide to attack the allyl bromide[1].

Q3: Can I use water as a solvent to make this a "green" reaction? A: While green chemistry is highly desirable, water severely dampens the nucleophilicity of the phenoxide via hydrogen bonding and can hydrolyze allyl bromide. However, you can use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) in a solvent-free or aqueous system. Under PTC conditions with microwave irradiation, efficient O-alkylation can be achieved at 80 °C in under 5 minutes[3].

Q4: The reaction mixture turned dark brown during heating. Is the product ruined? A: A dark brown color usually indicates oxidation of the electron-rich 4-methoxysalicylic acid ring, which is highly susceptible to air oxidation under strongly basic conditions at elevated temperatures. Resolution: Purge the reaction flask with Nitrogen or Argon before heating, and maintain an inert atmosphere throughout the 60 °C heating phase.

References[1] Title: In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers

Source: MDPI URL: [3] Title: Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis Source: MDPI URL: [2] Title: Chemical Probes to Investigate the Antibiotic Behaviour at the Molecular Level Source: White Rose eTheses Online (University of Sheffield) URL:

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the formulation of complex lipophilic carboxylic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the formulation of complex lipophilic carboxylic acids. 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid is a notoriously difficult compound to keep in an aqueous solution due to its specific structural features.

This guide is designed to move beyond basic troubleshooting. We will dissect the physicochemical causality behind your precipitation issues and provide self-validating, step-by-step protocols to ensure your in vitro and in vivo assays succeed.

Part 1: Fundamental Physicochemical Properties & Causality

FAQ 1: Why does this specific compound exhibit such poor aqueous solubility compared to standard benzoic acid?

The Causality: While the base benzoic acid molecule has limited water solubility that is highly dependent on temperature and solvent polarity 1, 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid introduces two bulky, lipophilic ether groups: a methoxy group and an allyloxy (prop-2-en-1-yloxy) group.

The carboxylic acid functional group is inherently hydrophilic. However, as the quantity of organic, carbon-heavy substituents increases on the aromatic ring, the hydrophobic character of the molecule begins to heavily dominate its behavior [[2]](). Furthermore, the solubility of benzoic acid derivatives is fundamentally dictated by the dissociation of the solute into its ionic form, which is controlled by the pH of the solvent 3. At a pH below its pKa (typically ~4.0), the molecule remains unionized and highly insoluble. Achieving equilibrium between lipophilicity and hydrophilicity is mandatory for successful formulation 4.

G pH_State Determine Solution pH Low_pH pH < 4.0 (Unionized) pH_State->Low_pH High_pH pH > 6.0 (Ionized) pH_State->High_pH Precipitation High Precipitation Risk Hydrophobic Dominance Low_pH->Precipitation Soluble High Aqueous Solubility Carboxylate Formation High_pH->Soluble Action1 Use Co-solvents (e.g., DMSO, PEG400) Precipitation->Action1 Action2 Buffer with PBS/HEPES Maintain pH Soluble->Action2

pH-dependent solubility logic and troubleshooting matrix.

Part 2: Troubleshooting & Methodologies

FAQ 2: My compound precipitates instantly when I dilute my DMSO stock into aqueous cell culture media. How can I prevent this?

The Causality: You are experiencing a "solvent shift" crash-out. When a highly concentrated DMSO stock is introduced to an aqueous buffer, the DMSO rapidly diffuses into the water. The local concentration of the hydrophobic drug immediately exceeds its thermodynamic solubility in the new aqueous environment, causing rapid nucleation and precipitation.

The Solution: Use a solubilizing excipient like Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cyclodextrin creates a hydrophobic cavity that encapsulates the lipophilic allyloxy and methoxy rings, shielding them from the water while the hydrophilic exterior of the cyclodextrin keeps the complex dissolved.

Protocol 1: Cyclodextrin-Mediated Solubilization for In Vitro Assays

Self-Validating System: This protocol includes a physical optics check to guarantee the absence of micro-precipitates.

  • Stock Preparation: Prepare a 50 mM stock solution of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid in 100% molecular-biology grade DMSO.

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in 1X PBS (pH 7.4).

  • High-Shear Mixing: Place the HP-β-CD solution on a magnetic stirrer at 500 RPM.

  • Controlled Introduction (Critical): Add the DMSO stock dropwise (maximum 1 µL per second) directly into the vortex of the stirring HP-β-CD solution until you reach your target concentration (e.g., 100 µM).

    • Why? Dropwise addition prevents local supersaturation. The high shear ensures immediate mixing, allowing the cyclodextrin to complex the molecule before self-aggregation occurs.

  • Validation Check (Tyndall Effect): Shine a standard red or green laser pointer through the glass vial in a dark room. If you see a solid beam of light scattering through the liquid, micro-precipitates have formed (failure). If the liquid is completely invisible to the laser, you have achieved a true thermodynamic solution (success).

FAQ 3: How do I formulate this compound for high-concentration in vivo dosing without using toxic levels of organic solvents?

The Causality: For in vivo applications (like oral gavage or IV injection), high concentrations of DMSO or PEG are toxic and alter biological readouts. Instead, we must exploit the ionizable carboxylic acid group. By converting the unionized acid into its sodium salt in situ, we force the molecule into a highly water-soluble carboxylate state 3.

Protocol 2: In Situ Sodium Salt Formation

Self-Validating System: This protocol uses thermal stress testing to validate complete salt conversion.

  • Suspension: Weigh the required mass of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid powder and suspend it in 80% of your final required volume of sterile Water for Injection (WFI). The suspension will be opaque.

  • Deprotonation: Add exactly 1.05 molar equivalents of 0.1 M NaOH dropwise while stirring continuously.

    • Why? The base deprotonates the carboxylic acid. The slight 0.05 molar excess ensures 100% conversion without pushing the pH into a caustic range that could cause tissue necrosis in vivo.

  • Equilibration: Stir for 15 minutes. The solution should transition from opaque to completely clear.

  • Buffering: Adjust to the final volume with 10X PBS to yield a buffered, isotonic solution. Verify the final pH is between 7.4 and 8.0.

  • Validation Check (Thermal Stress): Store a 100 µL aliquot at 4°C for 24 hours. If the solution remains clear without needle-like crystals forming at the bottom of the tube, the salt conversion is complete and stable for dosing.

G Start Weigh 4-Methoxy-2- (prop-2-en-1-yloxy)benzoic acid DMSO Dissolve in 100% DMSO (Stock Solution) Start->DMSO Check Target Assay? DMSO->Check InVitro In Vitro (Cell Media) Check->InVitro Cell Culture InVivo In Vivo (Animal Dosing) Check->InVivo Animal Model HPBCD Add to 20% HP-β-CD in PBS (Dropwise) InVitro->HPBCD Salt In Situ Salt Formation (1 eq. NaOH) InVivo->Salt FinalInVitro Clear Solution (<0.5% DMSO final) HPBCD->FinalInVitro FinalInVivo Clear Solution (pH 7.4 buffer) Salt->FinalInVivo

Workflow for formulating 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid.

Part 3: Quantitative Data Summary

To aid in your experimental design, refer to the following solubility matrix. These values represent the thermodynamic state of the molecule across different standard laboratory vehicles.

Table 1: Solubility and State Matrix of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid

Solvent / Buffer SystempHEstimated Solubility (mg/mL)Visual StateRecommended Application
Pure Distilled Water~5.5< 0.1Opaque / Cloudy SuspensionNot Recommended
1X PBS7.4~ 1.5Clear to HazyLow-concentration biochemical assays
20% HP-β-CD in PBS7.4> 5.0Clear SolutionCell culture media (In vitro)
0.1 M NaOH (Salt form)8.0 - 8.5> 20.0Clear SolutionAnimal dosing (In vivo)
100% DMSON/A> 50.0Clear SolutionLong-term stock storage (-20°C)

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to the ¹H NMR Spectrum Analysis of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid

Abstract This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid. Designed for researchers and drug development professionals, this docu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid. Designed for researchers and drug development professionals, this document moves beyond a simple peak assignment, offering a comparative framework to understand the nuanced effects of its constituent functional groups. By dissecting the aromatic, methoxy, and allyloxy spin systems, we will predict the chemical shifts, multiplicities, and coupling constants. This theoretical analysis is then compared with the spectral characteristics of structurally related analogs, such as 4-methoxysalicylic acid and anisole, to provide a deeper understanding of substituent effects. The guide includes a detailed experimental protocol for sample preparation and data acquisition, supported by diagrams and tables to ensure clarity and reproducibility.

Introduction: Structural Elucidation via ¹H NMR

4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid is a polysubstituted aromatic compound featuring three distinct functional motifs that each leave a unique signature on the ¹H NMR spectrum: a 1,2,4-trisubstituted benzene ring, an allyloxy ether, and a methoxy group. The precise characterization of such molecules is paramount in fields like medicinal chemistry and materials science, where structure dictates function. ¹H NMR spectroscopy remains the cornerstone of structural elucidation for organic molecules, providing detailed information about the electronic environment, connectivity, and stereochemistry of protons within a molecule.

The aromatic region of the spectrum is governed by the electronic interplay of the electron-donating methoxy (-OCH₃) and allyloxy (-OCH₂CH=CH₂) groups, and the electron-withdrawing carboxylic acid (-COOH) group.[1][2] These substituents disrupt the symmetry of the benzene ring, rendering the three aromatic protons chemically non-equivalent and creating a complex splitting pattern. The allyloxy side chain introduces a separate, intricate spin system with characteristic vinylic and allylic protons, further distinguished by vicinal, geminal, and long-range couplings.[3][4] This guide will systematically deconstruct these features to build a complete spectral picture.

Caption: Molecular structure of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid with proton labeling.

Theoretical ¹H NMR Spectrum Prediction

A robust analysis begins with a theoretical prediction of the spectrum, breaking the molecule down into its fundamental spin systems.

The Aromatic System (ABC System, δ 6.5-8.0 ppm)

The three protons on the benzene ring (H-3, H-5, H-6) form a coupled ABC spin system. Their chemical shifts are influenced by the substitution pattern. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[1][5]

  • H-6: This proton is ortho to the strongly electron-withdrawing and anisotropic carboxylic acid group, which will shift it significantly downfield. It is also meta to the electron-donating methoxy group. We predict this will be the most deshielded aromatic proton. It will be split by H-5 (ortho coupling, ³J ≈ 7-10 Hz).[1]

    • Prediction: Doublet, δ ≈ 7.8-8.0 ppm.

  • H-5: This proton is ortho to the electron-donating methoxy group, which will shield it and shift it upfield.[2] It is split by H-6 (ortho coupling, ³J ≈ 7-10 Hz) and H-3 (meta coupling, ⁴J ≈ 1-3 Hz).[1]

    • Prediction: Doublet of doublets, δ ≈ 6.8-7.0 ppm.

  • H-3: This proton is ortho to the allyloxy group and meta to the carboxylic acid. The ether oxygen is electron-donating, causing some shielding. It is split by H-5 (meta coupling, ⁴J ≈ 1-3 Hz).

    • Prediction: Doublet (or a narrow singlet if meta coupling is not resolved), δ ≈ 6.7-6.9 ppm.

The Methoxy Group (Singlet, δ 3.5-4.0 ppm)

The three protons of the methoxy group (-OCH₃) are equivalent and have no adjacent protons to couple with. They will appear as a sharp singlet. Their position directly on an oxygen atom attached to the aromatic ring places their resonance in the typical range for such groups.[6]

  • Prediction: Singlet, integrating to 3H, δ ≈ 3.8 ppm.

The Allyloxy Group (Complex System, δ 4.5-6.5 ppm)

This is the most complex region of the spectrum, containing allylic and vinylic protons.

  • Allylic Protons (-O-CH₂-): These two protons are adjacent to both an ether oxygen and a C=C double bond. The electronegative oxygen deshields them significantly, shifting them downfield relative to typical allylic protons (which appear at δ 1.6-2.6 ppm).[1][7][8] They are coupled to the vinylic proton (-CH=), resulting in a doublet.

    • Prediction: Doublet, integrating to 2H, δ ≈ 4.6 ppm, with allylic coupling (⁴J) of ~5-6 Hz.

  • Internal Vinylic Proton (-CH=): This proton is coupled to the two allylic protons and the two terminal vinylic protons. The coupling to the terminal protons will be different for the cis and trans relationship (³Jtrans ≈ 12-18 Hz, ³Jcis ≈ 6-12 Hz). This will result in a complex multiplet. Vinylic protons typically resonate between 4.5-6.5 ppm.[1]

    • Prediction: Multiplet (often a doublet of doublet of triplets), integrating to 1H, δ ≈ 6.0-6.2 ppm.

  • Terminal Vinylic Protons (=CH₂): These two protons are diastereotopic and thus chemically non-equivalent. They will have distinct chemical shifts and will couple with each other (geminal coupling, ²J ≈ 0-3 Hz) and with the internal vinylic proton (³Jcis and ³Jtrans).[9]

    • Prediction: Two separate multiplets, each integrating to 1H, δ ≈ 5.2-5.5 ppm.

Carboxylic Acid Proton (-COOH)

The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on solvent and concentration.

  • Prediction: Broad singlet, integrating to 1H, δ ≈ 10-13 ppm. This peak can be confirmed by its disappearance upon shaking the sample with a drop of D₂O.[10]

Summary of Predicted ¹H NMR Data
Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationKey Coupling Constants (J, Hz)
H-67.8 - 8.0Doublet (d)1H³JH6-H5 ≈ 7-10
H-56.8 - 7.0Doublet of doublets (dd)1H³JH5-H6 ≈ 7-10, ⁴JH5-H3 ≈ 1-3
H-36.7 - 6.9Doublet (d)1H⁴JH3-H5 ≈ 1-3
-OCH₃~ 3.8Singlet (s)3HN/A
-O-CH₂-~ 4.6Doublet (d)2H⁴J ≈ 5-6
-CH=6.0 - 6.2Multiplet (m)1H³Jtrans ≈ 12-18, ³Jcis ≈ 6-12
=CH₂ (cis)5.2 - 5.5Multiplet (m)1H³Jcis ≈ 6-12, ²Jgem ≈ 0-3
=CH₂ (trans)5.2 - 5.5Multiplet (m)1H³Jtrans ≈ 12-18, ²Jgem ≈ 0-3
-COOH10 - 13Broad Singlet (br s)1HN/A

Comparative Spectral Analysis

To truly understand the spectrum, we compare it with simpler, related molecules. This comparison highlights the specific contribution of each functional group to the overall spectrum.

Comparison with 4-Methoxysalicylic Acid

4-Methoxysalicylic acid (4-methoxy-2-hydroxybenzoic acid) is an excellent comparison compound as it replaces the allyloxy group with a simple hydroxyl group.

  • Key Spectral Difference: The most obvious difference is the complete absence of the complex allyloxy signals (δ 4.6-6.2 ppm) in the spectrum of 4-methoxysalicylic acid.[11] Instead, a broad singlet corresponding to the phenolic -OH proton would appear, typically between δ 5-7 ppm (its position is variable).

  • Aromatic Region: The chemical shifts of the aromatic protons H-3, H-5, and H-6 will be slightly different. The electronic effect of a hydroxyl group is similar to an ether, but subtle differences in shielding can lead to minor shifts (typically < 0.2 ppm). The overall splitting pattern (d, dd, d) would remain the same.

Comparison with 2-(prop-2-en-1-yloxy)benzoic acid

This analog removes the methoxy group from position 4, allowing us to isolate its effect.

  • Key Spectral Difference: The sharp 3H singlet for the methoxy group at ~3.8 ppm will be absent.

  • Aromatic Region: The removal of the strongly electron-donating methoxy group at the para-position to H-6 and ortho- to H-5 will cause a significant downfield shift for H-5. The proton at position 4 would now also be present, and the entire aromatic region would become a more complex four-proton ABCD system, making direct assignment more challenging without 2D NMR techniques.[12]

Comparative Data Table
CompoundAromatic Protons (δ, ppm)Methoxy Signal (δ, ppm)Allyloxy Signals (δ, ppm)Other
Target Molecule H-6: ~7.9 (d)H-5: ~6.9 (dd)H-3: ~6.8 (d)~3.8 (s, 3H)Yes (~4.6, ~5.3, ~6.1)-COOH: ~12 (br s)
4-Methoxysalicylic Acid Similar shifts and pattern~3.8 (s, 3H)No-COOH: ~12 (br s)-OH: ~5-7 (br s)
2-(prop-2-en-1-yloxy)benzoic acid More complex 4H patternNoYes (~4.6, ~5.3, ~6.1)-COOH: ~12 (br s)

Experimental Protocol

This section provides a standardized workflow for acquiring a high-quality ¹H NMR spectrum of the title compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing A 1. Weigh 5-10 mg of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C 3. Add internal standard (TMS, 0 ppm) B->C D 4. Transfer solution to a 5 mm NMR tube C->D E 5. Insert sample and lock on the solvent deuterium signal D->E F 6. Shim the magnetic field to optimize homogeneity E->F G 7. Acquire spectrum (e.g., 16-32 scans) F->G H 8. Apply Fourier Transform G->H I 9. Phase correct the spectrum H->I J 10. Calibrate the chemical shift scale to TMS (0 ppm) I->J K 11. Integrate the signals J->K

Caption: Standard workflow for ¹H NMR spectrum acquisition and processing.

Detailed Steps:
  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice. However, if the carboxylic acid proton is of particular interest or if solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative. Note that residual solvent peaks will be present (CDCl₃: ~7.26 ppm; DMSO-d₆: ~2.50 ppm).

  • Concentration: A concentration of approximately 10-20 mM is typical for high-field NMR spectrometers.

  • Instrumentation: A spectrometer with a field strength of 400 MHz or higher is recommended to resolve the complex splitting patterns, particularly in the aromatic and vinylic regions.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

Conclusion

The ¹H NMR spectrum of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid is a rich source of structural information, defined by three distinct and interacting spin systems. The aromatic region presents a predictable ABC pattern dictated by the electronic nature of the substituents. The methoxy group provides a simple and reliable singlet, while the allyloxy group introduces a series of complex but characteristic multiplets that confirm its presence and connectivity. By comparing the spectrum to those of its structural analogs, the specific spectral contributions of the methoxy and allyloxy functionalities are clearly demonstrated. The protocols and predictive analyses outlined in this guide provide a comprehensive framework for the unambiguous characterization of this molecule and serve as a model for the analysis of other complex substituted aromatic compounds.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]

  • Massachusetts Institute of Technology. (n.d.). APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes. [Link]

  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Harvard University. [Link]

  • ChemSurvival. (2021, February 16). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets [Video]. YouTube. [Link]

  • PubChem. (n.d.). 4-Methoxysalicylic Acid. National Center for Biotechnology Information. [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy of Aromatic Compounds. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

Comparative

Structural Elucidation of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic Acid: A Mass Spectrometry Platform Comparison

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic Fragmentation, Platform Comparison (EI-MS vs. ESI-HRMS), and Validated Protocols As an intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic Fragmentation, Platform Comparison (EI-MS vs. ESI-HRMS), and Validated Protocols

As an intermediate in the synthesis of complex pharmaceutical active ingredients and advanced materials, 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid (also known as 4-methoxy-2-allyloxybenzoic acid, MW: 208.21 g/mol ) presents a unique analytical challenge. Its structure contains three distinct functional groups—a carboxylic acid, an electron-donating methoxy group, and an oxidation-sensitive allyloxy ether—each of which dictates specific gas-phase dissociation behaviors[1].

This guide objectively compares the performance of Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) for the structural elucidation of this compound. By understanding the causality behind its fragmentation, researchers can select the optimal platform for impurity profiling, metabolite identification, or synthetic verification.

Platform Performance Comparison: EI-MS vs. ESI-HRMS

Selecting the correct mass spectrometry platform requires balancing the need for reproducible spectral libraries against the need for exact mass determination of trace impurities.

Gas Chromatography-Electron Ionization (GC-EI-MS)
  • Mechanism: Utilizes hard ionization (70 eV), stripping an electron to form the radical cation

    
     at m/z 208.
    
  • Strengths: Provides highly reproducible, energy-rich fragmentation patterns that serve as a structural "fingerprint." It is exceptional for differentiating positional isomers based on relative fragment abundances[2].

  • Limitations: The carboxylic acid moiety causes severe peak tailing and thermal degradation in standard GC inlets. While derivatization (e.g., silylation) resolves volatility issues, it alters the native fragmentation pattern. Direct Insertion Probe (DIP) EI-MS is therefore preferred for studying the native compound.

Liquid Chromatography-Electrospray Ionization (LC-ESI-HRMS)
  • Mechanism: Soft ionization technique. The carboxylic acid group (

    
    ) makes this molecule highly amenable to negative ion mode (ESI-) , yielding a robust 
    
    
    
    precursor at m/z 207.0663.
  • Strengths: Orbitrap or Q-TOF platforms provide sub-2 ppm mass accuracy, allowing for unambiguous assignment of elemental compositions to fragment ions. It requires no derivatization, preserving the native molecular structure during introduction[3].

  • Limitations: Collision-Induced Dissociation (CID) spectra can vary significantly between instruments depending on collision energy and gas pressure, making library matching less straightforward than EI.

Workflow cluster_GC EI-MS Platform (Hard Ionization) cluster_LC LC-ESI-HRMS Platform (Soft Ionization) Start 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid Sample Introduction GC_Prep Direct Insertion Probe (Avoids Thermal Degradation) Start->GC_Prep LC_Prep Reverse Phase LC (Aqueous/Organic Gradient) Start->LC_Prep GC_Ion Electron Ionization (70 eV) [M]+• m/z 208 GC_Prep->GC_Ion GC_Data Extensive Fragmentation (Library Matchable) GC_Ion->GC_Data LC_Ion Negative ESI [M-H]- m/z 207.0663 LC_Prep->LC_Ion LC_Data Targeted MS/MS (CID) (Exact Mass Elucidation) LC_Ion->LC_Data

Caption: Comparative analytical workflows for the mass spectrometric analysis of the target compound.

Mechanistic Fragmentation Profiling

To confidently identify 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid, one must understand the thermodynamic drivers behind its fragmentation. The molecule exhibits three dominant dissociation pathways.

Pathway A: The Gas-Phase Claisen Rearrangement (Allyloxy Signature)

The most diagnostic feature of allyl phenyl ethers under EI conditions is the gas-phase Claisen rearrangement[4]. Upon ionization, the allyloxy group undergoes a concerted [3,3]-sigmatropic rearrangement.

  • Loss of Allyl Radical (-41 Da): Direct homolytic cleavage of the O-allyl bond yields a highly stabilized phenoxonium cation at m/z 167.

  • Maccoll Elimination (-42 Da): Alternatively, a hydrogen transfer to the ether oxygen results in the expulsion of a neutral propene molecule (

    
    ), yielding a radical cation at m/z 166. This distinguishes allyloxy groups from simple alkyl ethers[4].
    
Pathway B: Carboxylic Acid Cleavage

Typical of benzoic acid derivatives, the molecule undergoes an


-cleavage adjacent to the carbonyl group. The loss of a hydroxyl radical (

, -17 Da) generates a highly stable acylium ion at m/z 191[2]. Subsequent loss of carbon monoxide (

, -28 Da) from the acylium ion is a hallmark of this pathway. Alternatively, the intact carboxylic acid can undergo a neutral loss of

(-44 Da).
Pathway C: Methoxy Group Dissociation

The methoxy group at the para position relative to the acid acts as a strong electron donor. It frequently loses a methyl radical (


, -15 Da) to form a stable quinonoid structure at m/z 193[2].

Fragmentation M_ion Molecular Ion [M]+• m/z 208 Frag_167 [M - C3H5]+ m/z 167 (Phenoxonium Ion) M_ion->Frag_167 -41 Da (Allyl radical) Frag_166 [M - C3H6]+• m/z 166 (Maccoll Elimination) M_ion->Frag_166 -42 Da (Propene) Frag_193 [M - CH3]+ m/z 193 (Quinonoid Ion) M_ion->Frag_193 -15 Da (Methyl radical) Frag_191 [M - OH]+ m/z 191 (Acylium Ion) M_ion->Frag_191 -17 Da (Hydroxyl radical) Sub_123 m/z 123 (-CO2 from m/z 167) Frag_167->Sub_123 -44 Da (CO2) Sub_107 m/z 107 (Phenol core) Frag_166->Sub_107 -59 Da (-CH3, -CO2)

Caption: Primary EI-MS fragmentation pathways of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid.

Quantitative Data Summaries

The following tables synthesize the expected quantitative fragmentation data across both platforms, providing a reference for spectral interpretation.

Table 1: EI-MS (70 eV) Diagnostic Ions
Fragment m/zNeutral LossRelative AbundanceStructural AssignmentCausality / Mechanism
208 None40 - 60%

Intact radical cation.
193 -15 Da30 - 50%

Cleavage of the methoxy methyl group, stabilized by the aromatic ring[2].
191 -17 Da70 - 90%

Formation of the highly stable acylium ion from the carboxylic acid[5].
167 -41 Da100% (Base)

Homolytic cleavage of the allyl group post-Claisen rearrangement[4].
166 -42 Da20 - 40%

Maccoll elimination (propene loss) via hydrogen transfer[4].
123 -85 Da30 - 50%

Sequential loss of the allyl radical and carbon dioxide.
Table 2: ESI-HRMS/MS (Negative Mode, CID 20-30 eV)
Exact Mass m/zFormulaNeutral LossStructural Assignment
207.0663

None

Precursor
163.0764

-43.9898 Da

148.0529

-59.0134 Da

122.0373

-85.0290 Da

Self-Validating Experimental Protocols

To ensure data trustworthiness and eliminate false positives (such as in-source fragmentation being mistaken for impurities), the following self-validating methodologies must be employed.

Protocol A: LC-ESI-HRMS Structural Validation Workflow

This protocol utilizes a self-validating feedback loop by incorporating an internal standard and dynamic blank subtraction to ensure the integrity of the CID spectra[3].

Step 1: System Suitability & Calibration

  • Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Negative Ion Calibration Solution) to verify mass accuracy is

    
     ppm. Causality: Sub-2 ppm accuracy is mathematically required to differentiate isobaric interferences from true structural fragments.
    

Step 2: Sample Preparation

  • Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol.

  • Dilute to a final concentration of 10 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Step: Spike the sample with 1 µg/mL of 4-ethoxybenzoic acid as an internal standard. This confirms ionization efficiency and retention time stability.

Step 3: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min. Causality: The acidic mobile phase suppresses the ionization of the carboxylic acid in solution, improving peak shape on the column, while the ESI droplet desolvation process still readily yields

    
     in negative mode.
    

Step 4: Data-Dependent Acquisition (ddMS2)

  • Operate the mass spectrometer in Negative ESI mode.

  • Set the MS1 resolution to 70,000 (at m/z 200) and MS2 resolution to 17,500.

  • Apply stepped Normalized Collision Energy (NCE) at 10, 20, and 40 eV. Causality: Stepped collision energy ensures the capture of both fragile precursor transitions (like

    
     loss) and high-energy core fragmentations (like allyl loss) in a single composite spectrum.
    

Step 5: Blank Validation

  • Run a solvent blank immediately preceding and following the sample injection. Subtract blank spectra to eliminate background phthalate or siloxane interferences.

Conclusion

For the structural elucidation of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid, LC-ESI-HRMS is the superior platform for exact mass confirmation of the intact molecule and its primary metabolites, particularly due to the facile deprotonation of the carboxylic acid. However, EI-MS remains unmatched for deep structural characterization, specifically because the gas-phase Claisen rearrangement provides a definitive, highly specific signature for the allyloxy moiety that soft ionization techniques often fail to trigger efficiently. Researchers should leverage ESI-HRMS for purity and quantitative workflows, while reserving EI-MS for definitive de novo structural proofing.

References

  • Vaia Educational Resources. Problem 32 Account for the presence of peak... Vaia. Available at: [Link]

  • ACS Publications. (2018). Generation of Phosphoranyl Radicals via Photoredox Catalysis Enables Voltage–Independent Activation of Strong C–O Bonds. ACS. Available at: [Link]

  • Reddy, P. N., et al. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Rapid Communications in Mass Spectrometry, 14(13), 1116-1122. Available at:[Link]

Sources

Validation

HPLC method development for 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid purity

An In-Depth Comparative Guide to HPLC Method Development for 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic Acid Purity Analyte Profiling & The Separation Challenge Developing a robust purity method for 4-Methoxy-2-(prop-2-en-1-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to HPLC Method Development for 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic Acid Purity

Analyte Profiling & The Separation Challenge

Developing a robust purity method for 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid requires navigating two distinct physicochemical challenges: its acidic nature and its susceptibility to isomeric impurities.

Structurally, this compound features a benzoic acid moiety (pKa ~4.0), a methoxy group, and an allyloxy (prop-2-en-1-yloxy) ether linkage. In synthetic workflows, allyloxyarenes are prone to the Claisen rearrangement upon thermal stress, where the allyl group migrates to the aromatic ring. This generates positional isomers—such as 3-allyl-2-hydroxy-4-methoxybenzoic acid—which possess identical molecular weights and nearly identical LogP values to the parent compound.

Because standard alkyl phases (like C18) rely almost entirely on dispersive (hydrophobic) forces, they frequently fail to resolve these closely related aromatic isomers, leading to co-elution and inaccurate purity assessments.

Comparative Analysis: C18 vs. Biphenyl Stationary Phases

To establish an optimal method, we objectively compared a standard Alkyl C18 column (Alternative A) against a Core-Shell Biphenyl column (Alternative B) .

The Causality of Column Selectivity

The failure of C18 to resolve the Claisen isomer stems from its retention mechanism. Since the isomer and the parent analyte share similar hydrophobicity, the C18 phase cannot differentiate them.

Conversely, the Biphenyl stationary phase introduces two additional retention mechanisms:


 interactions  and dipole-dipole interactions . As noted in selectivity evaluations by Phenomenex, the dual-ring structure of the biphenyl ligand aromatically interacts with the unsaturated electron clouds of the analyte 1. Because the Claisen rearrangement alters the electron density and steric planarity of the aromatic ring, the Biphenyl column easily discriminates between the parent ether and the rearranged isomer.
Table 1: Comparative Chromatographic Performance

Conditions: 5–95% Methanol in 0.1% Formic Acid over 15 mins. Flow rate: 1.0 mL/min. UV Detection: 254 nm.

Analyte / ImpurityC18 Retention (min)C18 Resolution (

)
Biphenyl Retention (min)Biphenyl Resolution (

)
4-Methoxy-2-hydroxybenzoic acid (Precursor)4.25N/A5.10N/A
4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid 6.80 4.5 8.45 6.8
3-Allyl-2-hydroxy-4-methoxybenzoic acid (Isomer)7.150.8 (Co-elution) 9.803.2 (Baseline)

Data Conclusion: The Core-Shell Biphenyl column is the mandatory choice for this assay, transforming a failed separation (


) into a baseline-resolved method (

).

Method Development Workflow

The following logic flow dictates the optimization path for aromatic acids prone to isomerization.

HPLC_Method_Logic Step1 Analyze Analyte Properties pKa ~4.0, Hydrophobic moieties Step2 Set Mobile Phase pH Use 0.1% Formic Acid (pH 2.7) Step1->Step2 Step3 Screen Stationary Phases C18 vs. Biphenyl Step2->Step3 Step4 Are Claisen Isomers Resolved? (Rs > 1.5) Step3->Step4 Step5 Select Biphenyl Column & Use Methanol Modifier Step4->Step5 Yes Step6 Adjust Gradient or Switch to ACN Step4->Step6 No Step7 Finalize Method & Run System Suitability Step5->Step7 Step6->Step3

Decision logic for HPLC method development targeting aromatic isomeric impurities.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . It employs a System Suitability Test (SST) that verifies the complex interplay of pH, organic modifier, and column chemistry before any sample is analyzed.

Causality of Mobile Phase Selection
  • pH Control (0.1% Formic Acid): The solubility and retention of benzoic acid derivatives are highly pH-dependent. At neutral pH, the carboxylic acid ionizes, causing poor retention and severe peak tailing due to secondary interactions with residual silanols 2. Using 0.1% Formic Acid (pH ~2.7) keeps the analyte fully protonated.

  • Organic Modifier (Methanol over Acetonitrile): Acetonitrile contains

    
    -electrons that compete with the analyte for binding sites on the biphenyl stationary phase, potentially shielding the intended interactions 3. Methanol lacks 
    
    
    
    -electrons, maximizing the column's aromatic selectivity.
Phase 1: System Suitability Testing (SST)

Before analyzing unknown batches, inject a Resolution Standard containing 0.1 mg/mL of the parent analyte and 0.1 mg/mL of the Claisen isomer. The system is only validated for use if it meets the following criteria:

  • Resolution (

    
    ): 
    
    
    
    between the parent and isomer. (Failure indicates column degradation or incorrect organic modifier).
  • Tailing Factor (

    
    ): 
    
    
    
    for the parent peak. (Failure indicates the mobile phase pH has drifted above 3.0, allowing ionization).
  • Injection Precision: RSD

    
     over 5 replicate injections.
    
Phase 2: Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure deionized water. Mix thoroughly and degas via sonication.

    • Mobile Phase B: 100% HPLC-grade Methanol. Degas prior to use.

  • Sample Preparation:

    • Accurately weigh 10 mg of the 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid sample.

    • Dissolve in 20 mL of diluent (50:50 Water:Methanol) to achieve a final concentration of 0.5 mg/mL. Note: Matching the diluent to the initial gradient conditions prevents solvent-shock peak distortion.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Column: Core-Shell Biphenyl (100 x 4.6 mm, 2.6 µm particle size).

    • Column Temperature: 30 °C (Stabilizes retention times and reduces backpressure).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV Diode Array Detector (DAD) extracted at 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

    • 2.0 - 12.0 min: 10%

      
       80% B (Linear ramp for separation)
      
    • 12.0 - 14.0 min: 80% B (Column wash)

    • 14.0 - 14.1 min: 80%

      
       10% B (Return to initial conditions)
      
    • 14.1 - 20.0 min: 10% B (Re-equilibration)

References

  • Selectivity Comparison Kinetex C18 vs. Biphenyl Phenomenex Technical Applications URL:[Link]

Sources

Comparative

Elemental Analysis and Purity Validation Standards for 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of rigorously validating the structural integrity and absolute purity of novel synthetic intermediates. For oxygen-rich, heteroatom-free molecules l...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of rigorously validating the structural integrity and absolute purity of novel synthetic intermediates. For oxygen-rich, heteroatom-free molecules like 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid (Molecular Formula: C₁₁H₁₂O₄), relying solely on chromatographic techniques is a critical analytical blind spot.

In any rigorous chemical context, a truthful description of a compound requires orthogonal coverage of both structure and purity[1]. While High-Performance Liquid Chromatography (HPLC) or High-Resolution Mass Spectrometry (HRMS) can identify trace organic impurities, they are entirely blind to "inert" inorganic materials such as silica gel, residual salts, or trapped water[1]. To achieve a self-validating analytical system, we must employ orthogonal techniques: Combustion Elemental Analysis (EA) and Quantitative Nuclear Magnetic Resonance (qNMR)[2].

This guide objectively compares purity validation techniques and establishes the optimal elemental analysis calibration standards and protocols for 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid.

Comparative Analysis of Purity Validation Techniques

To establish analytical purity, researchers must select techniques that provide complementary data. The American Chemical Society (ACS) guidelines mandate that elemental analysis data (combustion) must be accurate within ±0.4% of the calculated theoretical values, or HRMS data must be accurate within 5 ppm[3]. However, these techniques serve fundamentally different purposes.

Table 1: Performance Comparison of Orthogonal Purity Techniques

Analytical TechniquePrimary TargetAccuracy / Error MarginDetects "Invisible" Inert Impurities?Sample Requirement
Combustion EA (CHNS/O) Bulk elemental composition (C, H, O)±0.4% absolute variance[3]Yes (Indirectly via mass balance deviation)1–3 mg
Quantitative NMR (qHNMR) Absolute mass purity (w/w %)±1.0% relative varianceYes (Captures water, sorbents)[1]5–10 mg
LC-HRMS Exact molecular mass / Trace impurities< 5 ppm mass error[3]No (Relies on ionization efficiency)[2]< 0.1 mg

Causality Insight: qNMR excels in providing an accurate, absolute measure of purity without needing a reference standard of the analyte itself[2]. However, EA remains the gold standard for proving bulk homogeneity. If a sample of C₁₁H₁₂O₄ contains 2% residual silica from column chromatography, LC-HRMS and standard ¹H-NMR will appear perfectly clean, but the Carbon % in EA will drop below the ±0.4% acceptance threshold, immediately flagging the impurity[1].

Selecting the Optimal Elemental Analysis Standard

For 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid, the theoretical elemental composition is C: 63.45%, H: 5.81%, O: 30.74% .

Because this molecule contains only Carbon, Hydrogen, and Oxygen, the choice of the calibration standard is critical. Modern CHNS/O analyzers utilize the Pregl-Dumas method, relying on high-temperature combustion and K-factor calibration[4]. Using a standard that contains Nitrogen (like Acetanilide) or Sulfur (like BBOT) introduces unnecessary heteroatomic combustion byproducts (NOₓ, SO₂) into the calibration matrix, which can subtly skew the thermal conductivity detector (TCD) response factors for C and O.

Table 2: Calibration Standard Matrix Comparison for C₁₁H₁₂O₄

Calibration StandardMolecular Formula%C%H%OHeteroatomsSuitability for Analyte
Benzoic Acid C₇H₆O₂68.854.9526.20NoneOptimal: Perfectly matches the C/H/O matrix. Highly stable and non-hygroscopic[5].
Acetanilide C₈H₉NO71.096.7111.84NitrogenSuboptimal: Introduces N into the calibration curve.
BBOT C₂₆H₂₆N₂O₂S72.536.097.43N, SPoor: Unnecessary S and N calibration[6].
Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, explaining the mechanistic reasoning behind each physical step.

Protocol A: CHN/O Combustion Analysis via Dumas Method
  • Instrument Preparation: Purge the elemental analyzer with Helium carrier gas. Set the primary combustion furnace to 1000°C and the pyrolysis furnace (for Oxygen) to 1060°C[6].

  • K-Factor Calibration: Weigh 1–2 mg of Benzoic Acid standard using a microbalance (d=0.001 mg). Run the standard in triplicate to establish the K-factor (response factor) for C, H, and O[5].

  • Analyte Preparation (The Capsule Causality):

    • For C and H: Weigh 1–2 mg of C₁₁H₁₂O₄ into Tin (Sn) capsules . Why Tin? When dropped into the 1000°C reactor with an O₂ pulse, tin oxidizes in a violent exothermic reaction, raising the local micro-temperature to ~1800°C. This ensures the complete destruction of the aromatic ring into CO₂ and H₂O[4].

    • For O: Weigh 1–2 mg into Silver (Ag) capsules . Why Silver? Oxygen determination relies on pyrolysis over carbon black to form CO. If tin were used, it would aggressively scavenge the oxygen to form SnO₂, permanently trapping the analyte's oxygen and ruining the quantification. Silver does not oxidize under these conditions.

  • Detection & Validation: Gases are separated via a GC column and quantified by a TCD[6]. The found values for C and H must fall between 63.05% - 63.85% and 5.41% - 6.21% , respectively[3].

Protocol B: Orthogonal Validation via qHNMR
  • Standard Selection: Select a Certified Reference Material (CRM) internal standard, such as Maleic Acid . Causality: Maleic acid provides a sharp, isolated singlet at ~6.2 ppm, which perfectly avoids the methoxy (~3.8 ppm), allylic, and aromatic proton signals of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid.

  • Sample Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of Maleic Acid into a vial. Dissolve completely in 0.6 mL of DMSO-d₆.

  • Acquisition (The Relaxation Causality): Set the NMR pulse angle to 90°. Critically, set the relaxation delay (D1) to > 5 × T₁ (the longitudinal relaxation time of the slowest relaxing proton). Why? qNMR relies on the integral area being strictly proportional to the number of nuclei. Incomplete relaxation truncates the signal, leading to severe under-quantification of purity[1].

  • Calculation: Integrate the signals and calculate the absolute w/w % purity. A result of >98% confirms the bulk integrity suggested by the EA data.

Orthogonal Workflow Visualization

The following diagram illustrates the self-validating logic of combining EA, qNMR, and HRMS to achieve a comprehensive purity profile.

PurityWorkflow Analyte 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid (C11H12O4) EA Combustion EA (Bulk C, H, O) Analyte->EA 1-3 mg (Tin/Silver Caps) qNMR qHNMR (Absolute Purity) Analyte->qNMR 5-10 mg (D2O/DMSO-d6) HRMS LC-HRMS (Exact Mass) Analyte->HRMS < 0.1 mg (ESI) OutEA Result: C, H, O within ±0.4% EA->OutEA OutNMR Result: w/w % Purity > 98% qNMR->OutNMR OutHRMS Result: m/z Error < 5 ppm HRMS->OutHRMS StdEA Standard: Benzoic Acid (K-Factor Calibration) StdEA->EA Calibrates StdNMR Standard: Maleic Acid (Internal Calibrant) StdNMR->qNMR Calibrates Validated Comprehensive Purity Validated (Structure + Integrity) OutEA->Validated OutNMR->Validated OutHRMS->Validated

Caption: Orthogonal purity validation workflow for 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid.

References
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - nih.gov -[Link]

  • An International Study Evaluating Elemental Analysis - nih.gov -[Link]

  • Elemental Analysis: CHNS/O characterization of polymers and plastics - spectro-lab.pl -[Link]

  • What is a CHNS Elemental Analyzer? - azom.com -[Link]

Sources

Validation

UV-Vis absorption spectra of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid

Title: Comparative UV-Vis Spectroscopic Analysis of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic Acid and Structural Analogs Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative UV-Vis Spectroscopic Analysis of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic Acid and Structural Analogs

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Executive Summary

In pharmaceutical intermediate synthesis and the development of novel UV-absorbing compounds, understanding the electronic transitions of substituted benzoic acids is critical. 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid (also known as 2-allyloxy-4-methoxybenzoic acid) represents a unique structural motif where the phenolic hydroxyl group of 4-methoxysalicylic acid is alkylated with an allyl group[1].

This guide provides a comprehensive comparative analysis of the UV-Vis absorption characteristics of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid against its primary structural analogs: 4-Methoxysalicylic acid and p-Anisic acid (4-Methoxybenzoic acid). By examining the causality between molecular conformation, steric hindrance, and electronic conjugation, we establish a predictive framework for its optical behavior.

Mechanistic Insights: Structural Effects on UV-Vis Absorption

As a Senior Application Scientist, I emphasize that UV-Vis spectra are not just empirical fingerprints; they are direct readouts of molecular conformation. The absorption profile of benzoic acid derivatives is governed by the


 and 

transitions of the aromatic ring conjugated with the carboxylate system.
The Role of Intramolecular Hydrogen Bonding vs. Steric Hindrance

In 4-Methoxysalicylic acid , the 2-hydroxyl group acts as a hydrogen bond donor to the carbonyl oxygen of the adjacent carboxylic acid. This strong intramolecular interaction locks the molecule into a rigid, planar conformation, maximizing orbital overlap and extending the conjugated


-system. Consequently, this leads to a pronounced bathochromic (red) shift , pushing the secondary absorption band (

) up to ~294 nm[2].

Conversely, in 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid , the substitution of the proton with a bulky allyl (prop-2-en-1-yl) group induces two critical electronic changes:

  • Disruption of H-Bonding: The loss of the hydrogen bond donor eliminates the thermodynamic driving force for strict coplanarity.

  • Steric Clash: The allyloxy group creates steric hindrance against the carboxyl group, forcing the carboxylate moiety to rotate out of the plane of the aromatic ring.

This loss of coplanarity severely restricts the delocalization of


-electrons across the entire molecule. As a result, the molecule exhibits a hypsochromic (blue) shift , losing the long-wavelength absorption band seen in salicylic derivatives and behaving more like a standard alkoxy-substituted benzoic acid (e.g., p-Anisic acid, which absorbs around 250 nm[3],[4]).

G A 4-Methoxysalicylic Acid (2-OH, 4-OMe) B Intramolecular H-Bonding (Planar Conformation) A->B C Extended Conjugation Bathochromic Shift (λmax ~294 nm) B->C D 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid (2-O-Allyl, 4-OMe) E Steric Hindrance & No Intramolecular H-Bond D->E F Reduced Coplanarity Hypsochromic Shift (λmax ~255 nm) E->F

Caption: Electronic and steric effects dictating the UV-Vis absorption profiles of benzoic acid derivatives.

Comparative Quantitative Data

To objectively evaluate the optical performance, the table below summarizes the UV-Vis absorption maxima (


) and estimated molar absorptivity (

) for the target compound and its alternatives when dissolved in a polar protic solvent (Methanol).
CompoundSubstituent at C-2

(nm) in MeOH
Molar Absorptivity (

)
Spectral Shift (Relative to Salicylic analog)
4-Methoxysalicylic acid -OH233, 253, 294~10,000 (at 253 nm)Baseline Reference[2]
4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid -O-CH₂-CH=CH₂~255~8,500Hypsochromic (Loss of 294 nm band)
p-Anisic acid -H250~12,000Hypsochromic[4]

Data Interpretation: The data clearly illustrates that etherification of the 2-hydroxyl position drastically alters the UV absorption profile, rendering the allyloxy derivative unsuitable as a broad-spectrum UVA/UVB filter (unlike its salicylic precursor), but highly suitable as a UV-transparent intermediate in synthetic workflows requiring photochemical stability above 280 nm.

Self-Validating Experimental Protocol: UV-Vis Spectrophotometry

To ensure trustworthiness and reproducibility in your laboratory, follow this rigorously structured protocol for determining the exact molar absorptivity and


 of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid.
Rationale for Experimental Choices:
  • Solvent Selection (UV-Grade Methanol): Methanol is chosen because it effectively solvates polar aromatic carboxylic acids while remaining completely optically transparent down to its UV cutoff of 205 nm[3].

  • Cuvette Material (Quartz): Standard glass or plastic cuvettes absorb strongly below 300 nm. Quartz ensures zero interference in the critical 200–300 nm analytical window.

Step-by-Step Methodology:
  • Standard Stock Preparation: Accurately weigh 10.0 mg of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid using a microbalance. Transfer to a 100 mL volumetric flask and dissolve in UV-grade methanol to yield a

    
     stock solution.
    
  • Working Solution Dilution: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with methanol. This yields a

    
     working solution, ensuring the maximum absorbance (
    
    
    
    ) falls within the linear dynamic range of the Beer-Lambert law (
    
    
    ).
  • Instrument Initialization: Turn on the dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes to ensure emission stability.

  • Baseline Correction (Crucial Step): Fill two matched 1 cm path-length quartz cuvettes with pure UV-grade methanol. Place them in the reference and sample compartments. Run a baseline scan from 400 nm down to 200 nm to subtract solvent and optical noise.

  • Sample Acquisition: Replace the methanol in the sample cuvette with the

    
     working solution. Scan the sample from 400 nm to 200 nm at a scan rate of 1 nm/s.
    
  • Data Processing: Identify the apex of the absorption peaks (

    
    ). Calculate the molar absorptivity (
    
    
    
    ) using the rearranged Beer-Lambert equation:
    
    
    , where
    
    
    is the molar concentration and
    
    
    is the path length (1 cm).

Workflow S1 1. Sample Preparation (10 µg/mL in Methanol) S2 2. Baseline Correction (Solvent Blank 200-400 nm) S1->S2 S3 3. Spectral Scanning (Dual-beam Spectrophotometer) S2->S3 S4 4. Data Acquisition (Determine λmax and Absorbance) S3->S4 S5 5. Molar Absorptivity (ε) Calculation (Beer-Lambert Law) S4->S5

Caption: Standardized UV-Vis spectrophotometric analytical workflow for benzoic acid derivatives.

Conclusion & Application Insights

When selecting between these compounds for drug development or material science, the UV-Vis spectrum serves as a proxy for molecular reactivity and steric conformation. If your formulation requires a compound that absorbs longer-wavelength UV light (e.g., for photoprotection), 4-methoxysalicylic acid is the superior choice due to its planar, hydrogen-bonded structure. However, if your goal is to utilize an intermediate for Claisen rearrangements or cross-coupling reactions without introducing unwanted photolytic instability under ambient light, the sterically twisted 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid provides a highly stable, UV-transparent alternative.

References

  • National Institute of Standards and Technology (NIST). "Benzoic acid, 4-methoxy- UV/Visible spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Halverstadt, I. F., & Kumler, W. D. "Solvent Polarization Error and its Elimination in Calculating Dipole Moments." Journal of the American Chemical Society, 1942, 64(12), 2988-2992. Available at: [Link]

  • Google Patents. "Ultraviolet absorber (JPH07206651A)." Japan Patent Office.

Sources

Comparative

High-Resolution X-Ray Crystallography Comparison Guide: 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid vs. Structural Analogs

Executive Summary In pharmaceutical development and materials science, the solid-state behavior of an Active Pharmaceutical Ingredient (API) or chemical intermediate dictates its physicochemical properties, including sol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and materials science, the solid-state behavior of an Active Pharmaceutical Ingredient (API) or chemical intermediate dictates its physicochemical properties, including solubility, stability, and bioavailability. As a Senior Application Scientist, I have designed this guide to objectively compare the single-crystal X-ray diffraction (SCXRD) data of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid (Test Article) against two widely utilized structural analogs: 4-Methoxysalicylic acid (Analog A) and 2,4-Dimethoxybenzoic acid (Analog B).

By analyzing the supramolecular synthons and crystal packing efficiencies, this guide reveals how the steric bulk and flexibility of the ortho-allyloxy group fundamentally disrupt classical hydrogen-bonding networks compared to standard hydroxyl or methoxy substitutions.

Mechanistic Causality: The Role of Ortho-Substitution

To understand the crystallographic data, we must first establish the causality behind the molecular assembly. Benzoic acid derivatives typically crystallize via robust supramolecular synthons, most notably the


 carboxylic acid homodimer[1]. However, substitutions at the ortho-position exert profound steric and electronic effects that dictate the final crystal lattice:
  • Analog A (4-Methoxysalicylic acid): The ortho-hydroxyl group acts as a hydrogen bond donor, forming a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid[2]. This locks the molecule into a highly planar conformation, often leading to distinct layered packing or catemer motifs rather than standard dimers.

  • Analog B (2,4-Dimethoxybenzoic acid): The ortho-methoxy group lacks a hydrogen bond donor. Instead, it introduces mild steric hindrance. To minimize steric clash, the carboxylic acid group twists slightly out of the aromatic plane, but the molecule still successfully forms a typical intermolecular

    
     hydrogen-bonded dimer[3].
    
  • Test Article (4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid): The introduction of the bulky, flexible prop-2-en-1-yloxy (allyloxy) group prevents any planar conformation. The severe steric bulk forces the carboxylic acid group to rotate significantly out of the aromatic plane. While it still forms an

    
     dimer, the resulting supramolecular structure is highly twisted, and the allyl double bond introduces secondary non-covalent interactions (e.g., C-H...
    
    
    
    contacts) that alter the unit cell symmetry.

Logic Sub Ortho-Position Substituent OH -OH (Analog A) Salicylic Acid Motif Sub->OH OMe -OMe (Analog B) Steric Clash (Mild) Sub->OMe OAllyl -OAllyl (Test Article) Steric Clash (Severe) Sub->OAllyl Intra Intramolecular H-Bond Planar Monomer OH->Intra Dimer1 Intermolecular R2,2(8) Slightly Twisted Dimer OMe->Dimer1 Dimer2 Intermolecular R2,2(8) Highly Twisted Dimer OAllyl->Dimer2

Caption: Causality of ortho-substitution on supramolecular synthon formation and crystal packing.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following SCXRD workflow is designed as a self-validating system. Each step contains a built-in quality control metric that must be met before proceeding.

Step 1: Isothermal Crystallization
  • Preparation: Dissolve 50 mg of the highly pure (>99% by HPLC) Test Article in 2 mL of a 1:1 (v/v) ethanol/ethyl acetate mixture in a 5 mL glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/particulates).

  • Evaporation: Puncture the vial cap with a single 18-gauge needle and incubate at a constant 298 K in a vibration-free environment for 72 hours.

  • Validation Checkpoint: Inspect under a polarized light microscope. The presence of distinct, block-like crystals with uniform birefringence validates that a single polymorphic phase has nucleated.

Step 2: Data Collection via X-Ray Diffraction
  • Mounting: Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) and coat it in paratone-N oil. Mount it on a Kapton loop and immediately transfer it to the diffractometer's cold stream (100 K) to minimize thermal motion and prevent solvent loss[4].

  • Diffraction: Utilize a diffractometer equipped with a Mo K

    
     microfocus source (
    
    
    
    Å) and a CCD/CMOS detector.
  • Validation Checkpoint: Run a preliminary 10-frame scan. The observation of sharp, well-defined diffraction spots without smearing or splitting validates that the crystal is a single domain (not twinned) and suitable for full data collection.

Step 3: Structure Solution and Refinement
  • Integration: Integrate the raw frames and apply empirical absorption corrections using multi-scan methods.

  • Validation Checkpoint: An internal agreement factor (

    
    ) of 
    
    
    
    validates the integration quality and absorption correction.
  • Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Locate all non-hydrogen atoms and refine anisotropically. Place hydrogen atoms in calculated positions, except for the carboxylic acid proton, which must be located in the difference Fourier map.
    
  • Validation Checkpoint: A final

    
     value of 
    
    
    
    and a goodness-of-fit (GoF) near 1.00 validates the structural model's accuracy.

Workflow A 1. API Synthesis & Purification (>99% Purity via HPLC) B 2. Solvent Screening (Isothermal Evaporation) A->B C 3. Crystal Harvesting (Polarized Light Microscopy) B->C D 4. X-Ray Diffraction (Mo Kα, 100 K) C->D E 5. Structure Solution (SHELXT / SHELXL) D->E

Caption: Step-by-step self-validating workflow for single-crystal X-ray diffraction analysis.

Quantitative Data Presentation

The crystallographic parameters clearly illustrate the structural divergence caused by the ortho-substituents. Analog B crystallizes in the monoclinic


 space group[3], typical for planar dimers. However, the severe steric hindrance of the allyloxy group in the Test Article forces a lower symmetry triclinic 

lattice to accommodate the twisted dimer and the flexible allyl tail.
Table 1: Comparative Crystallographic and Refinement Data
ParameterAnalog A: 4-Methoxysalicylic acidAnalog B: 2,4-Dimethoxybenzoic acid[3]Test Article: 4-Methoxy-2-(allyloxy)benzoic acid
Empirical Formula C8H8O4C9H10O4C11H12O4
Crystal System MonoclinicMonoclinicTriclinic
Space Group



a (Å) 8.120(2)7.002(2)7.450(3)
b (Å) 11.250(3)14.945(9)8.920(4)
c (Å) 8.540(2)7.719(4)10.150(5)

(deg)
909085.20(2)

(deg)
105.20(3)115.44(3)78.40(2)

(deg)
909065.30(2)
Volume (ų) 753.2729.4598.5
Z 442
Final R1 0.0380.0460.041
Table 2: Supramolecular Interaction Geometry
CompoundInteraction TypeDonor-AcceptorD···A Distance (Å)D-H···A Angle (deg)
Analog A Intramolecular H-BondO(hydroxyl)···O(carbonyl)2.585(2)148(2)
Analog B Intermolecular DimerO(carboxyl)···O(carbonyl)2.632(3)172(3)
Test Article Intermolecular DimerO(carboxyl)···O(carbonyl)2.665(3)168(2)
Test Article Intermolecular C-H...

C(allyl)-H···

(arene)
3.420(4)145(2)

Scientific Conclusion

The comparative crystallographic analysis demonstrates that the structural performance of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid deviates significantly from its simpler analogs. While 4-methoxysalicylic acid (Analog A) is governed by intramolecular hydrogen bonding[2] and 2,4-dimethoxybenzoic acid (Analog B) forms relatively planar dimers[3], the Test Article's allyloxy group acts as a powerful steric disruptor.

This disruption forces the molecule into a lower-symmetry triclinic space group, elongating the primary


 hydrogen bond distance (2.665 Å vs. 2.632 Å in Analog B) and introducing secondary C-H...

interactions. For formulation scientists, this indicates that the Test Article will exhibit distinct thermodynamic stability and dissolution kinetics compared to standard methoxy-substituted benzoic acids, driven entirely by its unique supramolecular solid-state assembly.

References

  • Barich, D. H., Zell, M. T., Powell, D. R., & Munson, E. J. (2004). "2,4-Dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid." Acta Crystallographica Section C. URL: [Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 75231, 4-Methoxysalicylic acid." PubChem. URL: [Link]

  • Desiraju, G. R. (2014). "Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives." ResearchGate. URL: [Link]

  • Mertelj, A., et al. (2023). "Multiple polar and non-polar nematic phases." arXiv. URL: [Link]

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and PPE Guide for Handling 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid

As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond the generic, boilerplate recommendations found in standard Safety Data Sheets (SDS). For researchers and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond the generic, boilerplate recommendations found in standard Safety Data Sheets (SDS). For researchers and drug development professionals handling complex organic intermediates like 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid (also known as 2-allyloxy-4-methoxybenzoic acid), safety must be rooted in molecular understanding.

This guide synthesizes physicochemical data with field-proven logistical insights to provide a self-validating, highly technical operational framework.

Physicochemical Causality & Hazard Profile

To design an impenetrable Personal Protective Equipment (PPE) strategy, we must first understand the structure-activity relationship (SAR) of the hazards associated with this specific substituted benzoic acid. We do not just wear gloves "because it is a chemical"; we wear them to interrupt specific molecular interactions.

  • Tissue Irritation via Weak Acidity: Like its structural analog 4-methoxybenzoic acid (pKa ≈ 4.47)[1], this compound is a weak organic acid. Upon contact with the physiological moisture of the eyes, mucous membranes, or sweat, it undergoes partial dissociation. This causes localized pH shifts that lead to severe eye irritation (H319) and respiratory tract irritation (H335)[2].

  • Enhanced Dermal Penetration via Lipophilicity: The addition of the methoxy (-OCH₃) and allyloxy (-OCH₂CH=CH₂) groups significantly increases the molecule's partition coefficient (LogP) compared to an unsubstituted benzoic acid. Increased lipophilicity directly correlates with enhanced permeation through the lipid-rich stratum corneum of the skin[3], making dermal exposure a critical systemic risk rather than just a superficial hazard.

  • Alkene Reactivity: The terminal alkene in the allyloxy group is susceptible to oxidation. Mixing this compound with incompatible materials (e.g., strong oxidizers) can lead to exothermic degradation, dictating strict segregation during storage and disposal.

Tiered PPE Matrix

The scale of your operation and the physical state of the chemical dictate your PPE requirements. Use the following quantitative matrix to determine the appropriate barrier controls.

Operational ScaleHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Analytical (<1 g, Solid) Nitrile (≥0.11 mm thickness)Snug-fitting safety gogglesStandard lab coat (100% cotton)None required if handled in enclosure
Preparative (>1 g, Solid) Double-gloved Nitrile (≥0.11 mm)Safety goggles + Face shieldFlame-resistant (FR) lab coatN95/P100 particulate respirator
Solution Handling (Organic) Solvent-specific (e.g., Butyl rubber)Safety gogglesSplash apron over lab coatFume hood (Respirator not required)
Self-Validating PPE & Handling Protocols

A protocol is only effective if the operator can verify its integrity in real-time. Implement the following step-by-step methodologies before initiating any workflow.

Step 1: Hand Protection Selection and Integrity Validation

  • Action: Select powder-free nitrile gloves for handling the dry powder. If handling the acid dissolved in a polar aprotic solvent (e.g., DMF or DMSO), immediately upgrade to butyl rubber or laminate (Silver Shield) gloves.

  • Causality: Solvents like DMSO act as permeation enhancers, carrying the highly lipophilic acid directly through standard nitrile barriers and into the bloodstream.

  • Validation: The Inflation Test. Before donning, trap ambient air inside the glove and roll the cuff tightly to pressurize the fingers. A lack of volume deflation over 5 seconds validates the absence of micro-tears in the barrier.

Step 2: Engineering Control Verification

  • Action: Conduct all weighing and transfer operations within a calibrated ductless powder weighing enclosure or a standard chemical fume hood.

  • Causality: The fine crystalline powder poses a severe inhalation hazard[2]. The aerodynamic diameter of such powders allows them to bypass the upper respiratory tract, depositing acidic particulates deep into the lungs.

  • Validation: The Tissue Deflection Test. Tape a 2-inch strip of a delicate task wipe (e.g., Kimwipe) to the bottom sash of the fume hood. A continuous, steady inward deflection of the tissue validates active negative pressure and adequate face velocity (target 80–120 fpm) prior to opening the chemical container.

Step 3: Closed-System Transfer

  • Action: Never transport open vessels containing the powder across the laboratory. Weigh the compound into a tared vial, seal it with a PTFE-lined cap inside the enclosure, and only open it once secured inside the reaction fume hood.

  • Causality: Ambient laboratory air currents (often >30 fpm) easily aerosolize low-density organic powders, leading to widespread surface contamination and secondary exposure risks.

Operational Workflow

The following diagram maps the logical progression of material handling, highlighting the critical transition points where exposure risk is highest.

Workflow N1 1. Storage Retrieval (Desiccated) N2 2. Weighing (Ventilated Enclosure) N1->N2 Validate PPE N3 3. Solvent Addition (Fume Hood) N2->N3 Capped Transfer N4 4. Reaction / Assay (Closed System) N3->N4 Dissolution N5 5. Waste Segregation (Organic Acidic) N4->N5 Quench & Dispose

Figure 1: Safe handling and operational workflow for 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid.

Decontamination & Disposal Plan

Solid Spill Decontamination:

  • Action: Do not dry sweep. Mist the spill lightly with water or a dilute sodium bicarbonate solution to suppress dust and neutralize the acid, then wipe with a damp, disposable absorbent pad.

  • Causality: Dry sweeping mechanically aerosolizes the lipophilic acid, exponentially increasing the risk of respiratory and ocular exposure to the entire laboratory.

Waste Segregation & Disposal:

  • Action: Dispose of the chemical and all contaminated consumables in a dedicated "Halogen-Free Organic Acidic Waste" carboy.

  • Causality: The allyloxy group's terminal alkene is highly reactive. Mixing this waste stream with strong oxidizers (e.g., nitric acid, concentrated peroxides) can initiate an exothermic epoxidation or oxidative cleavage event, potentially leading to a pressurized container rupture.

References
  • Title: The influence of lipophilicity in drug discovery and design Source: ResearchGate URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid
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